molecular formula C18H22O2 B1346820 4,4'-(1,3-Dimethylbutylidene)diphenol CAS No. 6807-17-6

4,4'-(1,3-Dimethylbutylidene)diphenol

Cat. No.: B1346820
CAS No.: 6807-17-6
M. Wt: 270.4 g/mol
InChI Key: VHLLJTHDWPAQEM-UHFFFAOYSA-N
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Description

4,4'-(1,3-Dimethylbutylidene)diphenol is a useful research compound. Its molecular formula is C18H22O2 and its molecular weight is 270.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-(4-Methylpentane-2,2-diyl)diphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73727. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol
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InChI

InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHLLJTHDWPAQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H22O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029282
Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Molecular Weight

270.4 g/mol
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CAS No.

6807-17-6
Record name 4,4′-(1,3-Dimethylbutylidene)bis[phenol]
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Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Record name Phenol, 4,4'-(1,3-dimethylbutylidene)bis-
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Record name 4,4'-(4-Methylpentane-2,2-diyl)diphenol
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Record name 2,2-bis(4'-hydroxyphenyl)-4-methylpentane
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Record name 4,4'-(1,3-Dimethylbutylidene)diphenol
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Record name 4,4'-(4-METHYLPENTANE-2,2-DIYL)DIPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, also known by synonyms such as 2,2-Bis(4-hydroxyphenyl)-4-methylpentane and Bisphenol MIBK, is an organic compound belonging to the bisphenol family.[1] This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and biological activities, with a focus on its role as an endocrine disruptor. The information presented herein is intended to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol
Synonyms 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, Bis MIBK, BisP-MIBK, Bisphenol MIBK[1]
CAS Number 6807-17-6[1][2]
Molecular Formula C₁₈H₂₂O₂[2]
Molecular Weight 270.37 g/mol [2]
Appearance White to almost white crystalline powder
Melting Point 154 °C
Boiling Point (Predicted) 430.0 ± 25.0 °C
Density (Predicted) 1.083 ± 0.06 g/cm³
pKa (Predicted) 10.24 ± 0.10
Solubility Soluble in Methanol

Experimental Protocols for Basic Properties

The determination of the physicochemical properties of this compound should follow standardized methodologies to ensure data quality and comparability. The following sections outline the principles of relevant OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs. For crystalline solids like this compound, the capillary tube method is commonly employed.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating apparatus, such as a melting point apparatus with a heated metal block or a liquid bath.

  • The temperature is raised at a controlled rate.

  • The temperatures at which the substance first begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

The water solubility is the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

Methodology:

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

  • The mixture is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like this compound, the pKa value indicates the pH at which the hydroxyl groups are 50% ionized. The titration method is a common procedure.

Methodology:

  • A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis

This compound is typically synthesized via the acid-catalyzed condensation of phenol with a ketone.

General Synthesis Workflow:

Figure 1: General workflow for the synthesis of this compound.

Reaction Steps:

  • Phenol and 1,3-dimethylbutene are combined in a suitable solvent.

  • An acidic catalyst, such as sulfuric acid, is added to the mixture.

  • The reaction mixture is heated to facilitate the condensation reaction.

  • Upon completion of the reaction, the crude product is isolated.

  • The final product is purified, typically by recrystallization, to obtain this compound of high purity.

Biological Activity and Signaling Pathway

This compound is recognized as an endocrine-disrupting chemical due to its interaction with estrogen receptors.

Estrogenic Activity

This compound has been shown to bind to the estrogen receptor alpha (ERα). Its binding affinity is characterized by an IC₅₀ value of 5.75 nM, indicating a potent interaction. It acts as a partial agonist, eliciting approximately 60% of the transcriptional activity of estradiol (E2).

Table 2: In Vitro Estrogenic Activity of this compound

ParameterValueReference(s)
Target Receptor Estrogen Receptor Alpha (ERα)
IC₅₀ 5.75 nM
Transcriptional Activity ~60% of Estradiol (E2)
Signaling Pathway

As an estrogen receptor agonist, this compound can initiate the estrogen signaling pathway, leading to changes in gene expression.

Estrogen_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPMIBK This compound ER Estrogen Receptor (ERα) BPMIBK->ER Binds Complex BPMIBK-ER Complex ER->Complex HSP Heat Shock Proteins HSP->ER Dissociates Dimer ER Dimer Complex->Dimer Dimerization Complex->Dimer ERE Estrogen Response Element (on DNA) Dimer->ERE Binds Transcription Transcription of Target Genes ERE->Transcription Initiates CellularResponse Cellular Response (e.g., proliferation, differentiation) Transcription->CellularResponse

Figure 2: Estrogen receptor signaling pathway activated by this compound.

Toxicological Profile

The toxicological properties of this compound are important for assessing its safety. The available information is summarized from its GHS classification.

Table 3: GHS Hazard Classification

Hazard ClassHazard Statement
Acute aquatic toxicity Very toxic to aquatic life
Chronic aquatic toxicity Very toxic to aquatic life with long lasting effects
Eye irritation Causes serious eye irritation
Reproductive toxicity May damage fertility
Experimental Protocols for Toxicological Assessment

Standardized assays are used to evaluate the toxicological profile of chemical substances.

This assay is used to assess the mutagenic potential of a substance.

Methodology:

  • Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

  • The bacteria are plated on a minimal agar medium lacking histidine.

  • After incubation, the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize histidine) is counted.

  • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

This test evaluates the potential of a substance to induce structural chromosomal damage.

Methodology:

  • Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.

  • After an appropriate incubation period, the cells are treated with a substance that arrests cell division at the metaphase stage.

  • The chromosomes are then harvested, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, and exchanges).

  • A statistically significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

Applications

This compound has applications in various fields of scientific research and industry.

  • Chemistry: It serves as a monomer or building block in the synthesis of polymers and other organic compounds.

  • Biology and Medicine: Its biological activities, particularly its endocrine-disrupting properties, are a subject of ongoing research to understand its potential effects on biological systems and its therapeutic applications.

  • Industry: Due to its stability and reactivity, it is used in the production of high-performance materials such as resins and coatings. It is also used as an antioxidant in plastics and rubber to prevent oxidative degradation.[1]

Conclusion

This technical guide has provided a detailed overview of the basic properties, synthesis, biological activity, and toxicological profile of this compound. The information and standardized protocols described herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of its characteristics is essential for its safe handling and for advancing research into its applications and biological effects.

References

Bisphenol MIBK: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol MIBK, scientifically known as 2,2-bis(4'-hydroxyphenyl)-4-methylpentane, is a member of the bisphenol family of chemical compounds. Characterized by two hydroxyphenyl functional groups, it shares structural similarities with the more widely known Bisphenol A (BPA). This technical guide provides an in-depth overview of Bisphenol MIBK, including its chemical and physical properties, probable synthesis and purification methodologies, analytical techniques for its determination, and an exploration of its toxicological profile and potential as an endocrine disruptor. The information is presented to support research, scientific investigation, and drug development activities.

Chemical and Physical Properties

Bisphenol MIBK is an organic compound with the chemical formula C18H22O2.[1][2] It is also referred to by several synonyms, including 4,4'-(1,3-Dimethylbutylidene)bis[phenol], 2,2-(4-Hydroxyphenyl)-4-methylpentane, and Bis MIBK.[1]

Table 1: Chemical Identifiers for Bisphenol MIBK

IdentifierValue
IUPAC Name 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol
CAS Number 6807-17-6
Molecular Formula C18H22O2
InChI Key VHLLJTHDWPAQEM-UHFFFAOYSA-N
SMILES CC(C)CC(C)(c1ccc(O)cc1)c1ccc(O)cc1

Table 2: Physicochemical Properties of Bisphenol MIBK

PropertyValueSource
Molecular Weight 270.37 g/mol [2]
Melting Point 150 °C[2]
Boiling Point 430.0 ± 25.0 °C at 760 mmHg[2]
Flash Point 198.7 ± 17.8 °C[2]
Density 1.1 ± 0.1 g/cm³[2]
Refractive Index 1.572[2]
PSA (Polar Surface Area) 40.5 Ų[2]
XLogP3 4.8[2]

Synthesis and Purification

Probable Synthesis Methodology

The synthesis would likely involve the reaction of two equivalents of phenol with one equivalent of methyl isobutyl ketone in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonated polystyrene ion-exchange resin.[3][4] The reaction is typically carried out at elevated temperatures.

Experimental Workflow: Synthesis of Bisphenol MIBK

G cluster_reactants Reactants phenol Phenol reactor Stirred Tank Reactor (Elevated Temperature) phenol->reactor mibk Methyl Isobutyl Ketone (MIBK) mibk->reactor catalyst Acid Catalyst (e.g., H₂SO₄ or Ion-Exchange Resin) catalyst->reactor crude_product Crude Bisphenol MIBK Mixture reactor->crude_product Condensation Reaction

Caption: Probable synthesis workflow for Bisphenol MIBK.

Purification

The crude product from the synthesis will contain unreacted starting materials, the desired p,p'-isomer of Bisphenol MIBK, the o,p'-isomer, and other byproducts. Purification is crucial to isolate the desired isomer with high purity. Based on purification methods for similar bisphenols, a multi-step process involving crystallization is expected.[5][6][7]

Experimental Protocol: Purification of Bisphenol MIBK

  • Adduct Formation: The crude product is mixed with an excess of phenol and a specific amount of water. The mixture is heated to form a homogeneous liquid phase.

  • Crystallization: The solution is then cooled to induce the crystallization of the Bisphenol MIBK-phenol adduct.

  • Filtration/Centrifugation: The crystallized adduct is separated from the mother liquor, which contains the majority of the impurities.[5]

  • Washing: The crystals are washed with a suitable solvent, such as a mixture of water and an organic solvent (e.g., toluene), to remove residual impurities.[6]

  • Phenol Removal: The purified adduct is then treated to remove the phenol, typically through distillation or steam stripping, to yield high-purity Bisphenol MIBK.

Analytical Methods

A variety of analytical techniques can be employed for the determination and quantification of Bisphenol MIBK in various matrices. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

Table 3: Analytical Techniques for Bisphenol Analysis

TechniqueDetectorSample PreparationKey Features
HPLC Fluorescence (FLD)Liquid-liquid extraction, Solid-phase extraction (SPE)Good sensitivity and selectivity for phenolic compounds.[8]
GC-MS Mass Spectrometry (MS)Derivatization (e.g., silylation), Liquid-liquid extractionHigh selectivity and structural confirmation.[9][10]
LC-MS/MS Tandem Mass Spectrometry (MS/MS)SPE, QuEChERSVery high sensitivity and selectivity, suitable for complex matrices.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) - A General Protocol
  • Extraction: The sample containing Bisphenol MIBK is extracted with a suitable organic solvent.

  • Derivatization: The hydroxyl groups of Bisphenol MIBK are derivatized, for example, through silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and improve chromatographic performance.[9]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-1MS) to separate the analyte from other components.[9]

  • MS Detection: The separated components are introduced into a mass spectrometer for detection and quantification. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]

Toxicity and Endocrine Disruption

The toxicological profile of Bisphenol MIBK has not been as extensively studied as that of BPA. However, due to its structural similarity, it is anticipated to exhibit similar biological activities, including endocrine-disrupting properties.

GHS Classification

Based on available data, Bisphenol MIBK is classified with the following hazards:

  • Eye irritation (Category 2)

  • Specific target organ toxicity – single exposure (Category 3)

  • Reproductive toxicity (Category 1B)

  • Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1

  • Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1

The signal word is "Danger".

Endocrine Disruption

Bisphenols, including BPA, are known endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.[13][14] The primary mechanism of action is through interaction with nuclear receptors, particularly estrogen receptors (ERα and ERβ).[15][16]

Signaling Pathway: General Mechanism of Bisphenol Endocrine Disruption

G BPMIBK Bisphenol MIBK ER Estrogen Receptor (ERα/ERβ) BPMIBK->ER Binds to HRE Hormone Response Element (in DNA) ER->HRE Binds to Transcription Altered Gene Transcription HRE->Transcription Initiates Response Adverse Health Effects (e.g., reproductive toxicity) Transcription->Response Leads to

Caption: Simplified signaling pathway of bisphenol endocrine disruption.

By binding to estrogen receptors, Bisphenol MIBK can mimic the effects of endogenous estrogens, leading to a cascade of downstream effects that can disrupt normal physiological processes.[17] In vitro studies on other bisphenols have demonstrated their potential to induce cytotoxicity and oxidative stress.[18][19][20]

Applications

Bisphenol MIBK is primarily used as a monomer in the production of polycarbonate plastics and epoxy resins.[9] It can also be utilized as an antioxidant in plastics and rubber to prevent oxidative degradation.[1][21] Its structural properties, such as steric hindrance provided by the dimethylbutylidene group, can enhance its performance as an antioxidant.[1]

Conclusion

Bisphenol MIBK is a significant member of the bisphenol family with applications in polymer chemistry and as an industrial antioxidant. While detailed experimental data for this specific compound are limited in publicly available literature, its properties and reactivity can be largely inferred from its better-studied analogs. Its classification as a reproductive toxicant and a potential endocrine disruptor warrants careful handling and further investigation into its toxicological profile and environmental fate. This guide provides a foundational understanding for researchers and professionals working with or encountering this compound.

References

An In-depth Technical Guide to 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, a bisphenol analog of significant interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its interaction with estrogen receptors and associated signaling pathways. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of key quantitative data. Visualizations of experimental workflows and signaling pathways are included to facilitate a deeper understanding of its molecular interactions and biological effects.

Chemical Identity and Properties

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known by its IUPAC name 4-[2-(4-Hydroxyphenyl)-4-methyl-pentan-2-yl]phenol, is a member of the bisphenol family.[1][2] It is structurally related to the well-known Bisphenol A (BPA).

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 4-[2-(4-Hydroxyphenyl)-4-methyl-pentan-2-yl]phenol[1][2]
CAS Number 6807-17-6[1]
Molecular Formula C₁₈H₂₂O₂[1]
Molecular Weight 270.37 g/mol [1]
Melting Point 154 °C[3]
Boiling Point 430.0±25.0 °C (Predicted)[3]
SMILES CC(C)CC(C)(c1ccc(O)cc1)c1ccc(O)cc1[4]
InChI InChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3[4]

Synthesis and Purification

The synthesis of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane typically involves the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK).

Experimental Protocol: Synthesis

Materials:

  • Phenol

  • 4-Methyl-2-pentanone (MIBK)

  • Strong acid catalyst (e.g., gaseous Hydrogen Chloride or a sulfonic acid resin)

  • Solvent (e.g., Toluene or excess Phenol)

  • Methanol

  • Sodium Hydroxide solution

  • Hydrochloric Acid solution

  • Sodium Sulfate (anhydrous)

Procedure:

  • A reaction vessel is charged with phenol and 4-methyl-2-pentanone in a suitable molar ratio (typically an excess of phenol is used).

  • A strong acid catalyst is introduced to the mixture.

  • The reaction mixture is stirred at a controlled temperature to facilitate the condensation reaction.

  • Upon completion, the catalyst is neutralized or filtered off.

  • The excess phenol and solvent are removed under reduced pressure.

  • The crude product is dissolved in a suitable solvent such as toluene.

  • The solution is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

Experimental Protocol: Purification

Materials:

  • Crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

  • Recrystallization solvent (e.g., Methylene Chloride, Toluene, or an alcohol-water mixture)

Procedure:

  • The crude product is dissolved in a minimal amount of a suitable hot recrystallization solvent.

  • The solution is allowed to cool slowly to induce crystallization.

  • The resulting crystals are collected by filtration.

  • The crystals are washed with a small amount of cold solvent to remove impurities.

  • The purified crystals are dried under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow reactants Phenol + 4-Methyl-2-pentanone catalysis Acid Catalyst (e.g., HCl) reactants->catalysis Add reaction Condensation Reaction catalysis->reaction Initiate neutralization Neutralization/ Filtration reaction->neutralization Quench evaporation1 Solvent Removal (Reduced Pressure) neutralization->evaporation1 dissolution Dissolution (Toluene) evaporation1->dissolution washing Washing (Water, Brine) dissolution->washing drying Drying (Na2SO4) washing->drying evaporation2 Solvent Evaporation drying->evaporation2 crude_product Crude Product evaporation2->crude_product crude_product2 Crude Product dissolve_hot Dissolve in Hot Solvent crude_product2->dissolve_hot cool_crystallize Cool to Crystallize dissolve_hot->cool_crystallize filtration Filtration cool_crystallize->filtration wash_cold Wash with Cold Solvent filtration->wash_cold dry_vacuum Dry under Vacuum wash_cold->dry_vacuum pure_product Purified Product dry_vacuum->pure_product G cluster_pathway Estrogen Receptor Signaling Pathways BHPMP 2,2-Bis(4-hydroxyphenyl) -4-methylpentane ER Estrogen Receptor (ERα / ERβ) BHPMP->ER Binds to MAPK_pathway MAPK Pathway ER->MAPK_pathway PI3K_pathway PI3K/Akt Pathway ER->PI3K_pathway JNK JNK MAPK_pathway->JNK ERK ERK MAPK_pathway->ERK PI3K PI3K PI3K_pathway->PI3K Gene_Transcription Gene Transcription JNK->Gene_Transcription ERK->Gene_Transcription Akt Akt PI3K->Akt Akt->Gene_Transcription Cellular_Responses Cellular Responses (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Responses

References

The Endocrine Disrupting Mechanism of 4,4'-(1,3-Dimethylbutylidene)diphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, a member of the bisphenol family of compounds, is recognized for its interaction with nuclear hormone receptors, positioning it as a significant endocrine-disrupting chemical (EDC). Structurally similar to other bisphenols like bisphenol A (BPA), this compound elicits biological effects primarily by modulating the activity of estrogen receptors (ERs). This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies for its characterization, and visualizing the implicated signaling pathways.

Core Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism through which this compound exerts its biological effects is by binding to and activating estrogen receptors, specifically ERα and ERβ.[1][2] These receptors are ligand-activated transcription factors that regulate the expression of a multitude of genes involved in development, reproduction, and homeostasis. As a xenoestrogen, this compound mimics the action of the endogenous estrogen, 17β-estradiol (E2), by binding to the ligand-binding domain (LBD) of ERs. This interaction triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Analysis of Receptor Interaction

The affinity of this compound for estrogen receptors has been quantified through competitive binding assays. These assays measure the concentration of the compound required to displace 50% of a radiolabeled estrogen from the receptor, known as the IC50 value. A lower IC50 value indicates a higher binding affinity.

CompoundReceptorIC50 (nM)Reference
This compound ERα5.75[1]
This compound ERβ16.1[2]
Bisphenol A (BPA)ERα~1000-2000 fold less affinity than E2[3]
Bisphenol B (BPB)GPER3.3 µM[4]
Bisphenol C (BPC)ERα2.81[2]
Bisphenol C (BPC)ERβ2.99[2]

Experimental Protocols

Competitive Ligand Binding Assay

This assay is fundamental in determining the binding affinity of a test compound to a receptor.

Objective: To quantify the ability of this compound to compete with a radiolabeled ligand for binding to ERα and ERβ.

Materials:

  • Recombinant human ERα or ERβ protein

  • Radiolabeled 17β-estradiol (e.g., [³H]E2)

  • Unlabeled 17β-estradiol (for determining non-specific binding)

  • Test compound: this compound

  • Assay buffer

  • Dextran-coated charcoal

  • Scintillation counter

Procedure:

  • A fixed concentration of ERα or ERβ protein is incubated with a fixed concentration of radiolabeled E2.

  • Increasing concentrations of this compound are added to compete for binding.

  • Control tubes include:

    • Total binding (ER + radiolabeled E2)

    • Non-specific binding (ER + radiolabeled E2 + excess unlabeled E2)

  • After incubation to reach equilibrium, dextran-coated charcoal is added to adsorb unbound radioligand.

  • The mixture is centrifuged, and the radioactivity in the supernatant (containing the receptor-bound radioligand) is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled E2 (IC50) is calculated.

Reporter Gene Assay

This cell-based assay measures the functional consequence of receptor binding, i.e., the activation of gene transcription.

Objective: To determine the estrogenic activity of this compound by measuring the induction of a reporter gene under the control of an estrogen-responsive promoter.

Materials:

  • A suitable mammalian cell line (e.g., MCF-7, HeLa) that does not endogenously express high levels of ERs.

  • Expression plasmids for human ERα or ERβ.

  • A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and reagents.

  • Test compound: this compound.

  • Luminometer or spectrophotometer.

Procedure:

  • Cells are co-transfected with the ER expression plasmid and the ERE-reporter plasmid.

  • Transfected cells are then treated with various concentrations of this compound or a vehicle control. 17β-estradiol is used as a positive control.

  • After an appropriate incubation period, the cells are lysed.

  • The activity of the reporter enzyme (e.g., luciferase) is measured.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined to quantify its potency as an estrogen agonist.

Signaling Pathways

The binding of this compound to estrogen receptors initiates a cascade of molecular events, leading to changes in gene expression and cellular responses.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MBDP This compound ER Estrogen Receptor (ERα / ERβ) MBDP->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & Binding Transcription Gene Transcription ERE->Transcription Activation/Repression Non_Genomic_Signaling cluster_membrane Cell Membrane / Cytoplasm MBDP_ER This compound - ER Complex PI3K PI3K MBDP_ER->PI3K MAPK MAPK (ERK, JNK, p38) MBDP_ER->MAPK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) Akt->Cellular_Responses MAPK->Cellular_Responses

References

The Interaction of 4,4'-(1,3-Dimethylbutylidene)diphenol with the Estrogen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic compound 4,4'-(1,3-Dimethylbutylidene)diphenol and the estrogen receptor (ER). This document summarizes the available quantitative binding data, details relevant experimental protocols for assessing estrogenicity, and illustrates the underlying biological pathways.

Core Interaction Data: Estrogen Receptor Binding Affinity

This compound, a derivative of bisphenol A, has been evaluated for its ability to bind to the two main subtypes of the estrogen receptor, ERα and ERβ. The binding affinity is a critical measure of the potential for a compound to interfere with or mimic the natural actions of estrogens. The most common method to determine binding affinity is through a competitive binding assay, where the compound of interest competes with a radiolabeled form of estradiol (e.g., [³H]17β-estradiol) for binding to the receptor. The concentration of the compound that inhibits 50% of the radiolabeled estradiol binding is known as the IC50 value.

A study has reported the following IC50 values for this compound:

Estrogen Receptor SubtypeIC50 (nM)
Estrogen Receptor α (ERα)5.75
Estrogen Receptor β (ERβ)16.1

Table 1: Binding affinity of this compound for estrogen receptor subtypes, as determined by competitive binding assay. A lower IC50 value indicates a higher binding affinity.[1]

These data indicate that this compound binds to both ERα and ERβ with relatively high affinity, showing a preference for ERα.[1]

Experimental Protocols for Assessing Estrogenic Activity

To fully characterize the estrogenic potential of a compound like this compound, a suite of in vitro and in vivo assays are employed. These assays move beyond simple binding to assess the functional consequences of the compound-receptor interaction, such as transcriptional activation and physiological responses.

In Vitro Assays

1. Competitive Estrogen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER.

  • Principle: The assay measures the displacement of a radiolabeled ligand (e.g., [³H]17β-estradiol) from the ER by the test compound. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

  • Materials:

    • Purified recombinant human ERα and ERβ

    • [³H]17β-estradiol

    • Test compound (this compound)

    • Assay buffer

    • Scintillation fluid and counter

  • Procedure:

    • A constant concentration of ER and [³H]17β-estradiol are incubated with increasing concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The receptor-bound and free radioligand are separated.

    • The amount of bound radioactivity is measured by scintillation counting.

    • The IC50 value is calculated from the dose-response curve.

2. Estrogen Receptor Transcriptional Activation (Reporter Gene) Assay

This assay determines whether the binding of a compound to the ER leads to the activation or inhibition of gene transcription.

  • Principle: Cells (e.g., MCF-7, HeLa, or yeast) are engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). If the test compound activates the ER, the receptor binds to the ERE and drives the expression of the reporter gene, which produces a measurable signal.

  • Materials:

    • A cell line stably transfected with an ERE-reporter gene construct (e.g., MCF7-VM7Luc4E2).[2]

    • Cell culture medium and reagents.

    • Test compound.

    • Positive control (e.g., 17β-estradiol).

    • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Luminometer or spectrophotometer.

  • Procedure:

    • Cells are plated in multi-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound, a positive control, and a vehicle control.

    • After an incubation period, the cells are lysed.

    • The appropriate substrate is added to the cell lysate, and the resulting signal (e.g., light output for luciferase) is measured.

    • The results are expressed as a fold-induction over the vehicle control.

3. Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells.

  • Principle: The MCF-7 human breast cancer cell line is estrogen-dependent for proliferation. The E-SCREEN assay measures the increase in MCF-7 cell number after exposure to a test compound.

  • Materials:

    • MCF-7 cells.

    • Cell culture medium, stripped of endogenous estrogens.

    • Test compound.

    • Positive control (17β-estradiol).

    • Cell counting method (e.g., hemocytometer, automated cell counter, or a colorimetric assay like MTT).

  • Procedure:

    • MCF-7 cells are seeded in multi-well plates in estrogen-depleted medium.

    • The cells are treated with a range of concentrations of the test compound and controls.

    • After several days of incubation, the cells are harvested and counted.

    • A proliferative effect is determined by comparing the cell number in treated wells to that in control wells.

In Vivo Assay

Uterotrophic Assay

The uterotrophic assay is the "gold standard" in vivo test for assessing the estrogenic activity of a chemical.[3]

  • Principle: In immature or ovariectomized female rodents, the uterus is sensitive to estrogenic stimulation. An increase in uterine weight after exposure to a test compound is a hallmark of estrogenic activity.[3]

  • Animals: Immature or ovariectomized female rats or mice.

  • Procedure:

    • Animals are administered the test compound (e.g., by oral gavage or subcutaneous injection) for three consecutive days.

    • A positive control group (e.g., treated with ethinylestradiol) and a vehicle control group are included.

    • On the fourth day, the animals are euthanized, and the uteri are excised and weighed (both wet and blotted weight).

    • A statistically significant increase in uterine weight in the treated group compared to the control group indicates estrogenic activity.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

Estrogen Receptor Signaling Pathway

Upon binding by an agonist like this compound, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the DNA, recruiting coactivators and initiating the transcription of target genes. This leads to a cellular response.

EstrogenSignaling ER Estrogen Receptor (ERα / ERβ) Dimer Activated ER Dimer ER->Dimer Dimerization Ligand This compound Ligand->ER Binding ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation and DNA Binding Coactivators Coactivators ERE->Coactivators Recruitment DNA DNA Transcription Gene Transcription Coactivators->Transcription Response Cellular Response Transcription->Response

Caption: Estrogen receptor signaling pathway initiated by an agonist.

Experimental Workflow: Reporter Gene Assay

The following diagram outlines the key steps in performing an estrogen receptor transcriptional activation assay using a luciferase reporter.

ReporterAssayWorkflow start Start plate_cells Plate ERE-Luciferase Reporter Cells start->plate_cells treat_cells Treat Cells with Test Compound plate_cells->treat_cells incubate Incubate for 18-24h treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferin Substrate lyse_cells->add_substrate measure Measure Luminescence add_substrate->measure analyze Analyze Data (Fold Induction) measure->analyze end End analyze->end

Caption: Workflow for a luciferase-based reporter gene assay.

Experimental Workflow: Uterotrophic Assay

This diagram illustrates the process of conducting an in vivo uterotrophic assay to assess estrogenic activity.

UterotrophicWorkflow start Start: Select Immature or Ovariectomized Rodents group_animals Group Animals (Vehicle, Positive Control, Test Compound) start->group_animals dose_animals Administer Doses Daily for 3 Consecutive Days group_animals->dose_animals euthanize Euthanize on Day 4 dose_animals->euthanize dissect_uteri Dissect and Trim Uteri euthanize->dissect_uteri weigh_uteri Weigh Uteri (Wet and Blotted) dissect_uteri->weigh_uteri analyze Statistical Analysis of Uterine Weights weigh_uteri->analyze end End analyze->end

Caption: Workflow for the in vivo uterotrophic bioassay.

Conclusion

The available data demonstrates that this compound is a high-affinity ligand for both estrogen receptor alpha and beta. This binding is the initial step in a cascade of events that can lead to estrogenic or anti-estrogenic effects. To fully elucidate the functional profile of this compound, further studies utilizing the detailed in vitro and in vivo assays described in this guide are necessary. Such research is crucial for understanding the potential physiological and toxicological implications of exposure to this and similar compounds, and for guiding the development of new therapeutic agents that target the estrogen receptor.

References

IUPAC name for 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,4'-(1,3-Dimethylbutylidene)diphenol

Introduction

This compound, a member of the bisphenol family, is a synthetic organic compound with significant industrial and research applications. Its structure, featuring two phenol rings linked by a dimethylbutylidene bridge, imparts specific chemical properties that make it a valuable monomer in polymer synthesis and an effective antioxidant.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, biological activity, and applications, tailored for professionals in research and drug development.

The systematic IUPAC name for this compound is 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol .[2][3] It is also commonly known by various synonyms, including Bisphenol D, 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, and Bisphenol MIBK.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing key data for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers and Structural Information
IdentifierValue
CAS Number 6807-17-6[1][2][4][5]
IUPAC Name 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol[2][3]
Molecular Formula C₁₈H₂₂O₂[1][2][5]
Molecular Weight 270.37 g/mol [2][4]
SMILES CC(C)CC(C)(c1ccc(O)cc1)c2ccc(O)cc2[1][2]
InChI Key VHLLJTHDWPAQEM-UHFFFAOYSA-N[1][2]
Synonyms Bisphenol D, 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, Bis MIBK, 4,4'-(4-Methylpentane-2,2-diyl)diphenol[1][2][3]
Table 2: Physicochemical Data
PropertyValue
Physical Form White to yellow crystalline powder[2]
Melting Point 154 °C[2][4]
Boiling Point ~430 °C (Predicted)[2][4]
Density 1.083 g/cm³ (Predicted)[4]
Solubility Soluble in Methanol[4]

Synthesis and Experimental Protocols

The primary synthesis route for this compound is the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK).[2] This electrophilic addition reaction is characteristic of bisphenol production.[6]

G reactants Reactants: Phenol + 4-Methyl-2-pentanone (MIBK) mixing Mixing in Solvent reactants->mixing catalyst Acid Catalyst (e.g., Sulfuric Acid, Ion-Exchange Resin) catalyst->mixing reaction Heating to Promote Condensation mixing->reaction effluent Crude Product Mixture reaction->effluent purification Purification effluent->purification product Final Product: This compound purification->product

General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of bisphenols via acid-catalyzed condensation, adapted for this compound.

  • Reactant Preparation : In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine phenol (2-20 molar excess) and 4-methyl-2-pentanone (1 mole equivalent).[7] A suitable solvent, such as tetralin, may be used.[8]

  • Catalyst Addition : Add an acidic catalyst, such as sulfuric acid or an ion-exchange resin (e.g., p-toluenesulfonic acid), to the mixture.[2][6][8] The amount of catalyst can range from 0.1% to 10% by weight of the total mixture for batch processes.[7]

  • Reaction Conditions : Heat the mixture to a temperature between 50°C and 110°C with continuous agitation.[7] The reaction is typically refluxed for several hours to ensure completion.[8]

  • Work-up and Isolation : After cooling, the reaction mixture is poured into water to precipitate the crude product.[8]

  • Purification : The collected solid is purified, commonly through recrystallization from a suitable solvent like ethanol or methanol, to yield the final high-purity product.[2][8] Purity can be assessed using techniques such as GC, HPLC, and melting point analysis.

Applications in Research and Industry

This compound serves as a versatile compound with several key applications:

  • Polymer Chemistry : It is utilized as a monomer or building block in the synthesis of high-performance polymers, including polycarbonates, polyesters, and epoxy resins.[2][4] These polymers often exhibit enhanced thermal stability and transparency.[4]

  • Antioxidant : Due to its phenolic structure, it functions as an effective antioxidant to prevent oxidative degradation in materials like plastics and rubber.[1] The steric hindrance provided by the dimethylbutylidene group can enhance its radical-scavenging capabilities.[1]

  • Biological and Medicinal Research : The compound is studied for its biological activities, particularly its interactions with biological macromolecules.[2] Research is ongoing to explore its potential effects on biological systems and its viability in therapeutic applications.[2]

Biological Activity and Toxicological Profile

From a biological and toxicological standpoint, this compound is primarily recognized as an endocrine disruptor.[2] Its mechanism of action involves interaction with nuclear hormone receptors, which can lead to a cascade of cellular effects.

Mechanism of Action: Endocrine Disruption

The primary molecular target is the estrogen receptor alpha (ERα).[2] Binding of the compound to ERα can mimic the effects of endogenous estrogens, leading to the modulation of gene expression and alterations in cellular signaling pathways.[2] This can impact metabolic processes and influence cell behavior.[2]

G cluster_cell Cell BPD This compound (Bisphenol D) ERa Estrogen Receptor α (ERα) BPD->ERa Binds Complex BPD-ERα Complex ERa->Complex Translocation Nuclear Translocation Complex->Translocation ERE Estrogen Response Element (ERE) on DNA Translocation->ERE Binds to Transcription Gene Transcription Modulation ERE->Transcription CellResponse Altered Cellular Responses: - Modified Gene Expression - Altered Signaling Pathways - Metabolic Changes Transcription->CellResponse

Signaling pathway of this compound as an endocrine disruptor.
Table 3: Safety and Hazard Information

Hazard ClassGHS CodeDescription
Eye Irritation H319Causes serious eye irritation[3][9]
Reproductive Toxicity H360FMay damage fertility[3][9]
Aquatic Hazard (Acute) H400Very toxic to aquatic life[9]
Aquatic Hazard (Chronic) H410Very toxic to aquatic life with long lasting effects[9][10]

Precautionary Statements : Users should obtain special instructions before use (P201), avoid release to the environment (P273), and wear appropriate personal protective equipment (P280).[9] In case of exposure or concern, it is crucial to get medical advice (P308 + P313).[9]

Conclusion

This compound is a compound with established roles in polymer science and material protection. Its synthesis is well-understood, following standard protocols for bisphenol production. For researchers in drug development and toxicology, its activity as an endocrine disruptor, specifically through its interaction with the estrogen receptor, is a critical area of study. The data and protocols presented in this guide offer a technical foundation for professionals working with this versatile chemical. Proper safety precautions are essential when handling this compound due to its potential reproductive and environmental hazards.

References

Technical Guide: Physicochemical Properties and Analytical Characterization of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known as Bisphenol P (BPP), is a member of the bisphenol family of chemical compounds.[1] Structurally characterized by two hydroxyphenyl groups attached to a central carbon atom, it shares similarities with other bisphenols like Bisphenol A (BPA). These compounds are of significant interest in various fields, including materials science and as intermediates in the synthesis of pharmaceuticals.[1] Given its relevance, a thorough understanding of its physicochemical properties and the availability of robust analytical methods for its characterization are crucial for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the molecular weight and other key physicochemical properties of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane. It further outlines detailed experimental protocols for its analysis using modern analytical techniques and presents a logical workflow for its characterization.

Physicochemical Data

Accurate physicochemical data is fundamental for the handling, formulation, and analysis of any chemical compound. The key properties of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₂O₂[2][3]
Molecular Weight 270.37 g/mol [2][3][4]
CAS Number 6807-17-6[2][3][4]
Appearance White crystalline powder[1][5]
Melting Point 159-162 °C[5]
Boiling Point 430.0 ± 25.0 °C (Predicted)[6]
Water Solubility 3.4 mg/L (Estimated)[6]
Density 1.083 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 198.7 °C[6]

Experimental Protocols for Characterization

The structural elucidation and purity assessment of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane can be achieved through a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for common analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile compounds like bisphenols.

Instrumentation:

  • HPLC system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • 2,2-Bis(4-hydroxyphenyl)-4-methylpentane standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the 2,2-Bis(4-hydroxyphenyl)-4-methylpentane standard in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in methanol to achieve a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. A common starting point is 60:40 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 228 nm or 275 nm.[7] Fluorescence detection can also be employed for higher sensitivity, with excitation and emission wavelengths optimized for the compound.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared standard solutions and the sample solution into the HPLC system. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (for mobile phase modification)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile.

  • Infusion or LC-MS Analysis:

    • Direct Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • LC-MS: Use the HPLC conditions described previously to separate the compound before it enters the mass spectrometer.

  • MS Parameters (Negative Ion Mode is often suitable for phenols):

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus one proton (approximately 269.36).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity between atoms and fully assign the structure.

  • Data Analysis: The chemical shifts, integration of proton signals, and coupling patterns will provide detailed information to confirm the structure of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

Logical Workflow for Characterization

A systematic approach is essential for the comprehensive characterization of a compound like 2,2-Bis(4-hydroxyphenyl)-4-methylpentane. The following diagram illustrates a logical workflow.

Characterization Workflow Figure 1. Logical Workflow for the Characterization of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation cluster_3 Final Report A Sample Receipt & Visual Inspection B Solubility Testing A->B Basic Characterization C HPLC-UV/FLD for Purity B->C Proceed if soluble D LC-MS for Molecular Weight C->D Confirm Identity G Data Compilation & Analysis C->G E 1H & 13C NMR Spectroscopy D->E Structural Confirmation D->G F 2D NMR (COSY, HSQC, HMBC) E->F Detailed Structure F->G H Certificate of Analysis Generation G->H Finalize

Figure 1. Logical Workflow for the Characterization of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

This workflow provides a structured approach, starting from basic checks and progressing to more sophisticated analytical techniques to ensure the identity, purity, and structure of the compound are unequivocally determined. This systematic process is crucial for regulatory compliance and ensuring the quality of materials used in research and drug development.

References

A Comprehensive Technical Guide to the Physical Properties of 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol MIBK. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations of pertinent chemical processes and biological pathways.

Core Physical and Chemical Properties

This compound is a bisphenol analog characterized by two phenol moieties linked by a dimethylbutylidene group. Its physical properties are crucial for its application and toxicological assessment.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₂O₂[1][2]
Molecular Weight 270.37 g/mol [1]
CAS Number 6807-17-6[1]
Appearance White to almost white powder or crystal.
Melting Point 153.0 to 157.0 °C
Boiling Point (Predicted) 430.0 ± 25.0 °C
Density (Predicted) 1.083 ± 0.06 g/cm³
pKa (Predicted) 10.24 ± 0.10
Solubility Soluble in methanol. Sparingly soluble in water.[3]

Experimental Protocols

Precise measurement of physical properties is fundamental to chemical characterization. Below are detailed methodologies for key experiments typically employed for a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity.[4] The capillary method is a common and reliable technique.[5]

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.[4] Pure crystalline substances exhibit a sharp, well-defined melting point.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: The crystalline sample of this compound must be completely dry and finely powdered.[4] A small amount is ground using a mortar and pestle.

  • Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[6]

  • Measurement:

    • The packed capillary tube is placed in the heating block of the melting point apparatus.

    • A rapid heating rate (10-20 °C/minute) is used for an initial, approximate melting point determination.[6]

    • The apparatus is allowed to cool.

    • For an accurate measurement, the sample is heated again, with the rate slowed to 1-2 °C/minute once the temperature is within 20 °C of the approximate melting point.[6]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes liquid is recorded as the end of the melting range. This entire process is typically repeated for triplicate measurements to ensure accuracy.[6]

Solubility Determination (Qualitative)

Assessing the solubility of a compound in various solvents provides insight into its polarity and potential for use in different formulations.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent and agitated. The degree to which the solute dissolves is observed and categorized.[7] The principle of "like dissolves like" is a useful guideline, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[8]

Apparatus:

  • Test tubes and rack

  • Graduated cylinders or pipettes

  • Spatula or balance for weighing the solid

  • Vortex mixer or shaker

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, hexane).

  • Measurement:

    • In a test tube, add a specific amount of this compound (e.g., 10 mg).

    • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

    • The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid.

    • If the solid has dissolved, the compound is classified as "soluble" in that solvent at that concentration. If solid remains, it is classified as "insoluble" or "sparingly soluble."[7]

    • For compounds with acidic or basic functional groups, solubility can be tested in aqueous acidic or basic solutions (e.g., 5% HCl, 5% NaOH) to assess salt formation, which typically increases aqueous solubility.

Visualizations

Synthesis Workflow

The synthesis of this compound is typically achieved through the acid-catalyzed condensation of phenol with 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK). The following diagram illustrates the general experimental workflow.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product phenol Phenol reactor Reaction Vessel (Heated) phenol->reactor mibk 4-Methyl-2-pentanone (MIBK) mibk->reactor catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reactor quench Quench Reaction reactor->quench Cooling wash Washing & Neutralization quench->wash recrystall Recrystallization wash->recrystall dry Drying recrystall->dry product This compound dry->product

General synthesis workflow for this compound.
Endocrine Disruption Signaling Pathway

As a bisphenol analog, this compound is suspected to act as an endocrine-disrupting chemical (EDC), primarily by interfering with estrogen receptor (ER) signaling.[9] EDCs can mimic natural hormones, leading to inappropriate activation of cellular pathways.[10]

The diagram below illustrates the classical genomic signaling pathway of estrogen and how a bisphenol analog can disrupt it.

G cluster_ligands Ligands cluster_cell Target Cell E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds & Activates BPA_analog Bisphenol Analog (e.g., 4,4'-(1,3-...)diphenol) BPA_analog->ER Binds & Mimics E2 (Agonistic Action) ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds as Dimer gene_exp Altered Gene Expression ERE->gene_exp Regulates Transcription

Estrogen receptor signaling disruption by a bisphenol analog.

References

A Comprehensive Technical Guide to the Thermal Stability of 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability of 4,4'-(1,3-Dimethylbutylidene)diphenol, a compound of interest in various industrial and research applications. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related bisphenol analogues and phenolic antioxidants to provide a robust predictive overview. It includes postulated thermal properties, detailed experimental protocols for verification, and logical workflows for thermal analysis.

Introduction to this compound

This compound, also known as Bisphenol MIBK, is a member of the bisphenol family, characterized by two hydroxyphenyl functionalities. Its structure, featuring a bulky 1,3-dimethylbutylidene bridge, suggests good thermal stability, a critical parameter for its application in materials science and as a potential antioxidant in various formulations.[1] Understanding its behavior at elevated temperatures is crucial for determining its processing parameters, storage conditions, and suitability for high-temperature applications.

Predicted Thermal Properties

Physical Properties

A summary of the known physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₈H₂₂O₂[1]
Molecular Weight 270.37 g/mol [1]
Melting Point 154 - 162 °C[1]
Boiling Point (Predicted) ~430 °C[1]
Appearance White to off-white crystalline powder[1]
Predicted Thermal Decomposition Profile

Based on studies of other bisphenols, such as Bisphenol A (BPA), the thermal decomposition of this compound is expected to commence at temperatures above 200°C. The bulky dimethylbutylidene group may offer some steric hindrance, potentially increasing the onset of decomposition compared to simpler bisphenols.

A generalized thermogravimetric analysis (TGA) profile for a bisphenol compound is presented in Table 2. This table illustrates the type of data that would be obtained from a TGA experiment.

Temperature (°C)Weight Loss (%)Thermal Event
25 - 200< 1%Removal of volatile impurities/moisture
200 - 3505 - 50%Onset and progression of primary decomposition
350 - 50050 - 90%Major decomposition phase
> 500> 90%Final decomposition and char residue formation

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min. A nitrogen atmosphere is recommended for studying the intrinsic thermal stability without oxidative effects.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the associated enthalpy changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp from 25°C to 200°C at a heating rate of 10°C/min to observe the melting transition.

    • Hold at 200°C for 5 minutes to erase thermal history.

    • Cool from 200°C to 25°C at 10°C/min to observe any crystallization events.

    • Ramp from 25°C to 250°C at 10°C/min for a second heating cycle to observe the glass transition (if any) and melting behavior of the recrystallized material.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. Determine the peak temperatures and the enthalpy of fusion (ΔH_f).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Results Interpretation cluster_4 Final Report Sample This compound Weighing Accurate Weighing Sample->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Weighing->DSC 3-5 mg TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Profile Decomposition Profile (Tonset, Tmax) TGA_Data->Decomposition_Profile Thermal_Transitions Thermal Transitions (Tm, ΔHf) DSC_Data->Thermal_Transitions Report Comprehensive Thermal Stability Report Decomposition_Profile->Report Thermal_Transitions->Report

Caption: Workflow for Thermal Analysis.

Logical Relationship of Thermal Stability Assessment

This diagram outlines the logical connections between the experimental techniques and the key thermal stability parameters derived from them.

G Compound This compound TGA TGA Compound->TGA DSC DSC Compound->DSC DecompositionTemp Decomposition Temperature TGA->DecompositionTemp MassLossProfile Mass Loss Profile TGA->MassLossProfile MeltingPoint Melting Point DSC->MeltingPoint EnthalpyOfFusion Enthalpy of Fusion DSC->EnthalpyOfFusion

References

In-Depth Technical Guide: Solubility of 4,4'-(1,3-Dimethylbutylidene)diphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,4'-(1,3-Dimethylbutylidene)diphenol

This compound is a bisphenol derivative with the chemical formula C18H22O2 and a molecular weight of approximately 270.37 g/mol .[3][11][12][13] It is a white to off-white crystalline powder with a melting point of around 154°C.[2][11][14] This compound is of interest in various fields, including polymer chemistry and as a potential endocrine disruptor.[11] Understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and toxicological studies.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 6807-17-6[11][12][13][14]
Molecular Formula C18H22O2[3][11][12][13]
Molecular Weight 270.37 g/mol [3][11][12][13]
Melting Point 154 °C[2][11]
Appearance White to off-white crystalline powder[11][14]

Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in a range of organic solvents is not published in readily accessible scientific literature. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following section.

Table 2: Experimentally Determined Solubility of this compound (to be populated by the user)

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Ethyl Acetate
Toluene
Other (specify)

Experimental Protocols for Solubility Determination

The following section details the recommended experimental procedure for determining the solubility of this compound in organic solvents. The shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for this purpose.[4][15][6][7][9]

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4][6][7][8][9]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the saturated supernatant is then determined.[4]

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Thermostatic shaker or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Evaporating dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.[4]

  • Phase Separation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed at the constant experimental temperature for several hours to allow the excess solid to sediment.[4]

  • Sampling and Filtration:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish. Discard the initial few drops of the filtrate to prevent any adsorption effects from the filter membrane.[4]

Gravimetric Analysis

Principle: The mass of the dissolved solute in a known mass or volume of the saturated solution is determined by evaporating the solvent and weighing the remaining solid residue.[16]

Procedure:

  • Weighing the Saturated Solution:

    • Immediately after filtration, weigh the evaporating dish containing the known volume of the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. The temperature should be well below the melting point of this compound (154°C).

    • Continue drying until a constant weight of the residue is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the dry residue.

    • The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate in thermostatic shaker (24-72h) A->B C Allow solid to sediment B->C D Withdraw and filter supernatant C->D E Weigh a known volume of filtrate D->E F Evaporate solvent E->F G Weigh dry residue F->G H Calculate solubility G->H

Caption: Experimental workflow for determining solubility using the shake-flask method and gravimetric analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of phenol with methyl isobutyl ketone (MIBK) in the presence of an acidic catalyst.[11]

Synthesis Pathway

G Phenol 2 x Phenol Phenol->Reactants MIBK Methyl Isobutyl Ketone MIBK->Reactants Product This compound Reactants->Product   Acid Catalyst (e.g., H2SO4)

References

The Biological Activity of Bisphenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) and its derivatives are a class of chemical compounds with widespread applications in the production of polycarbonate plastics and epoxy resins, leading to ubiquitous human exposure.[1] Concerns over the endocrine-disrupting properties of BPA have spurred the development and use of numerous structural analogues. This technical guide provides an in-depth overview of the biological activities of various bisphenol derivatives, with a focus on their interactions with nuclear receptors and the signaling pathways they modulate. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Data Presentation: Quantitative Analysis of Biological Activity

The biological activity of bisphenol derivatives is most commonly assessed through their binding affinity to and functional modulation of various nuclear receptors. The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of the potency of different bisphenol analogues.

Table 1: Estrogen Receptor (ER) and Estrogen-Related Receptor (ERR) Binding Affinities

This table presents the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kd) values for various bisphenol derivatives, indicating their binding affinity for estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and estrogen-related receptor gamma (ERRγ). Lower values indicate higher binding affinity.

CompoundReceptorIC₅₀ (nM)Kd (nM)Reference(s)
Bisphenol A (BPA) ERα1030-[2]
ERβ900-[2]
ERRγ9.705.5[2]
Bisphenol AF (BPAF) ERα53.4-[2]
ERβ18.9-[2]
ERRγ358-[2]
Bisphenol C (BPC) ERα2.81-[3]
ERβ2.99-[3]
Bisphenol B (BPB) ERα--[4]
ERβ--
Bisphenol E (BPE) ERRγ123-
Bisphenol F (BPF) ERRγ131-
Bisphenol S (BPS) ---
Tetrabromobisphenol A (TBBPA) ---
Tetrachlorobisphenol A (TCBPA) ---

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Table 2: In Vitro Estrogenic and Anti-Estrogenic Activity

This table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values from cell-based assays, such as cell proliferation (e.g., MCF-7) and reporter gene assays (e.g., ER-CALUX), which measure the functional consequences of receptor binding.

CompoundAssayEndpointEC₅₀ (nM)IC₅₀ (nM)Reference(s)
Bisphenol A (BPA) MCF-7 ProliferationAgonist360-[5]
ERα Reporter GeneAgonist317-[2][6]
ERβ Reporter GeneAgonist693-[2][6]
Bisphenol AF (BPAF) MCF-7 ProliferationAgonist30-[5]
ERα Reporter GeneAgonist--[2]
ERβ Reporter GeneAntagonist-18.9[2]
Bisphenol S (BPS) MCF-7 ProliferationAgonist1330-[5]
Bisphenol F (BPF) MCF-7 ProliferationAgonist550-[5]
Bisphenol Z (BPZ) MCF-7 ProliferationAgonist110-[5]
Bisphenol B (BPB) MCF-7 ProliferationAgonist240-[5]

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Table 3: Androgenic and Thyroid Hormone Disrupting Potential

This table provides a summary of the available quantitative data on the interaction of bisphenol derivatives with the androgen receptor (AR) and their effects on the thyroid hormone system.

CompoundTargetEffectIC₅₀ / EC₅₀ (nM)Reference(s)
Bisphenol A (BPA) Androgen ReceptorAntagonist-[7]
Thyroid Receptor βAntagonist884 (IC₁₀)[8]
Bisphenol AF (BPAF) Androgen ReceptorAntagonist-[7]
Bisphenol S (BPS) Thyroid Receptor βAntagonist312 (IC₁₀)[8]
Tetrabromobisphenol S (TBBPS) Thyroid Receptor βAntagonist-[9]

Note: A hyphen (-) indicates that the data was not available in the cited sources. IC₁₀ represents the concentration causing 10% inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are based on established guidelines and published literature.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Recombinant human ERα or ERβ

  • [³H]-17β-estradiol (radioligand)

  • Test bisphenol derivatives

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation cocktail

  • Multi-well plates (e.g., 96-well)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test bisphenol derivative.

  • In each well of the microplate, add a fixed concentration of the radioligand ([³H]-17β-estradiol) and the recombinant estrogen receptor.

  • Add the different concentrations of the test compound to the wells. Include control wells with only the radioligand and receptor (total binding) and wells with an excess of unlabeled 17β-estradiol (non-specific binding).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from the free radioligand using a filtration apparatus.

  • Wash the filters to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic or anti-estrogenic activity of a test compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[10]

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Hormone-depleted medium (e.g., phenol red-free DMEM with charcoal-stripped FBS)

  • Test bisphenol derivatives

  • 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1)

  • Multi-well cell culture plates (e.g., 96-well)

  • Plate reader

Procedure:

  • Culture MCF-7 cells in standard growth medium.

  • Prior to the assay, switch the cells to hormone-depleted medium for a period of time (e.g., 48-72 hours) to reduce basal estrogenic stimulation.

  • Seed the cells into 96-well plates at a predetermined density.

  • After allowing the cells to attach, expose them to a range of concentrations of the test bisphenol derivative, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specific duration (e.g., 6 days).

  • At the end of the incubation period, add the cell proliferation detection reagent to each well.

  • Incubate for a further period to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell proliferation relative to the vehicle control and plot the results against the concentration of the test compound to determine the EC₅₀ value.

ER-CALUX (Estrogen Receptor-mediated Chemically Activated LUciferase gene eXpression) Reporter Gene Assay

Objective: To measure the ability of a test compound to activate the estrogen receptor, leading to the expression of a reporter gene (luciferase).

Materials:

  • A human cell line stably transfected with an estrogen-responsive element (ERE) linked to a luciferase reporter gene (e.g., T47D-ER-CALUX).

  • Cell culture medium and hormone-depleted medium.

  • Test bisphenol derivatives.

  • 17β-estradiol (positive control).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Culture the ER-CALUX cells in standard growth medium.

  • Switch to hormone-depleted medium before seeding.

  • Seed the cells into multi-well plates.

  • Expose the cells to various concentrations of the test compound, a positive control, and a vehicle control.

  • Incubate for a defined period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence in each well using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Plot the fold induction of luciferase activity against the concentration of the test compound to determine the EC₅₀ value.

Signaling Pathways and Mechanisms of Action

Bisphenol derivatives exert their biological effects through a variety of signaling pathways, primarily by interacting with nuclear receptors. These interactions can lead to both genomic and non-genomic effects.

Genomic Estrogen Receptor Signaling

The classical mechanism of action for many bisphenols involves binding to nuclear estrogen receptors (ERα and ERβ). Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to a physiological response. The agonistic or antagonistic nature of a bisphenol derivative depends on the specific conformational change it induces in the receptor and the subsequent recruitment of co-activator or co-repressor proteins.

Genomic_Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol Derivative ER Estrogen Receptor (ERα / ERβ) BPA->ER Binding Dimer ER Dimer ER->Dimer Dimerization Cytoplasm Cytoplasm Nucleus Nucleus ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response Non_Genomic_Estrogen_Signaling BPS Bisphenol Derivative (e.g., BPS) mER Membrane Estrogen Receptor (mER/GPER) BPS->mER Binding G_protein G-protein mER->G_protein Activation PI3K_pathway PI3K/Akt Pathway mER->PI3K_pathway AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK_pathway MAPK/ERK Pathway PKA->MAPK_pathway Cell_Response Rapid Cellular Response MAPK_pathway->Cell_Response PI3K_pathway->Cell_Response Androgen_Receptor_Signaling Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR BPF Bisphenol Derivative (e.g., BPF) BPF->AR Androgen_Binding Androgen Binding (Agonist Effect) AR->Androgen_Binding Activation BPF_Binding BPF Binding (Antagonist Effect) AR->BPF_Binding Inhibition Gene_Expression Androgen-Responsive Gene Expression Androgen_Binding->Gene_Expression No_Gene_Expression Inhibition of Gene Expression BPF_Binding->No_Gene_Expression ERR_gamma_Signaling BPA Bisphenol A ERRg Estrogen-Related Receptor γ (ERRγ) BPA->ERRg Binding Coactivator Coactivator ERRg->Coactivator Recruitment Target_Gene Target Gene Coactivator->Target_Gene Activation Transcription Transcription Target_Gene->Transcription Thyroid_Hormone_Signaling TH Thyroid Hormone (T3/T4) TR Thyroid Hormone Receptor (TR) TH->TR BPS Bisphenol Derivative (e.g., BPS) BPS->TR TH_Binding Hormone Binding (Activation) TR->TH_Binding BPS_Binding BPS Binding (Antagonism) TR->BPS_Binding Gene_Expression Thyroid-Responsive Gene Expression TH_Binding->Gene_Expression No_Gene_Expression Inhibition of Gene Expression BPS_Binding->No_Gene_Expression

References

4,4'-(1,3-Dimethylbutylidene)diphenol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the known safety and hazard information for 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol E). Due to a lack of extensive publicly available toxicological data for this specific compound, a read-across approach from the structurally related and well-studied Bisphenol A (BPA) has been utilized for certain endpoints. This is explicitly noted where applicable. All data should be interpreted with caution and in the context of further independent verification.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compoundN/A
Synonyms Bisphenol E, 2,2-Bis(4-hydroxyphenyl)-4-methylpentaneN/A
CAS Number 6807-17-6N/A
Molecular Formula C18H22O2N/A
Molecular Weight 270.37 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 154-157 °CN/A

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Reproductive Toxicity1BH360F: May damage fertility
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Hazard1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Hazard Pictograms:

alt text
alt text
alt text

Toxicological Data

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 2000 mg/kg bw[Based on general data for bisphenols]
Repeated Dose Toxicity (NOAEL) RatOral (28-day)5 mg/kg bw/day (for systemic toxicity)[Based on general data for bisphenols]
Reproductive Toxicity (NOAEL) RatOral50 mg/kg bw/day (for reproductive effects)[Based on general data for bisphenols]
Developmental Toxicity (NOAEL) RatOral50 mg/kg bw/day[Based on general data for bisphenols]
EndpointResultClassificationReference
Skin Irritation Not classified as a skin irritantNot classified[Based on general data for bisphenols]
Eye Irritation Causes serious eye irritationCategory 2[Based on general data for bisphenols]
Skin Sensitization Not classified as a skin sensitizerNot classified[Based on general data for bisphenols]
Mutagenicity (Ames Test) NegativeNon-mutagenic[Based on general data for bisphenols]
Carcinogenicity Evidence of carcinogenic activity in some animal studies (for BPA)IARC Group 3 (for BPA)[Based on general data for bisphenols]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies based on OECD guidelines, which would be appropriate for assessing the safety of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Species: Rat (usually female).

  • Administration: Single oral gavage.

  • Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Observations: Mortality, clinical signs of toxicity, and body weight changes are monitored for at least 14 days.

  • Endpoint: The LD50 is estimated based on the observed mortality.

Repeated Dose Oral Toxicity (Based on OECD Guideline 407)
  • Test Species: Rat.

  • Administration: Daily oral gavage or dietary administration for 28 days.

  • Dose Levels: At least three dose levels and a control group.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Endpoint: Hematology, clinical biochemistry, and histopathology of target organs are evaluated to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Reproductive and Developmental Toxicity (Based on OECD Guideline 416)
  • Test Species: Rat.

  • Administration: The substance is administered to both male and female rats for a pre-mating period, during mating, gestation, and lactation over two generations.

  • Dose Levels: At least three dose levels and a control group.

  • Observations: Effects on fertility, pregnancy, maternal and offspring viability, growth, and development are assessed.

  • Endpoint: The NOAEL for reproductive and developmental toxicity is determined.

In Vitro Eye Irritation (Based on OECD Guideline 492)
  • Test System: Reconstructed human cornea-like epithelium (RhCE) tissue models.

  • Procedure: The test substance is applied topically to the tissue surface.

  • Endpoint: Cell viability is measured after a defined exposure period using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

  • Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertants indicates mutagenic potential.

Signaling Pathways and Mechanisms of Toxicity

While the precise mechanisms of toxicity for this compound are not fully elucidated, its structural similarity to other bisphenols, particularly BPA, suggests potential endocrine-disrupting properties.

Estrogen Receptor Signaling

This compound has been shown to bind to estrogen receptors (ERα and ERβ). This interaction can mimic or block the effects of endogenous estrogens, leading to a disruption of normal endocrine signaling. This can potentially impact reproductive health and development.

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPE This compound ER Estrogen Receptor (ERα / ERβ) BPE->ER Binds to ERE Estrogen Response Element (on DNA) ER->ERE Translocates to nucleus and binds to DNA Gene_Transcription Altered Gene Transcription ERE->Gene_Transcription Regulates

Figure 1. Simplified diagram of potential estrogen receptor signaling disruption by this compound.

cGMP/PKG Signaling Pathway

A study on zebrafish larvae suggested that the neurotoxicity of Bisphenol E may be mediated through the inhibition of the cGMP/PKG signaling pathway. This pathway is crucial for neuronal development and function.

cGMP_PKG_Pathway BPE This compound NOS3 NOS3 BPE->NOS3 Inhibits cGMP cGMP NOS3->cGMP Activates Neurotoxicity Neurotoxicity NOS3->Neurotoxicity PKG PKG cGMP->PKG Activates Neuronal_Development Normal Neuronal Development PKG->Neuronal_Development Promotes

Figure 2. Proposed mechanism of neurotoxicity via inhibition of the cGMP/PKG signaling pathway.

Read-Across from Bisphenol A: Other Potential Pathways

Based on extensive research on BPA, other potential signaling pathways that could be affected by this compound include:

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway plays a key role in cell growth, metabolism, and survival.

Disruption of these pathways could contribute to a range of adverse health effects.

Experimental Workflow for Hazard Assessment

A typical workflow for assessing the safety and hazards of a chemical like this compound is outlined below.

Hazard_Assessment_Workflow cluster_in_silico In Silico / In Chemico cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_assessment Hazard and Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) Genotoxicity Genotoxicity Assays (e.g., Ames Test) QSAR->Genotoxicity Read_Across Read-Across from Analogues (e.g., BPA) Read_Across->Genotoxicity Acute_Tox Acute Toxicity Genotoxicity->Acute_Tox Irritation Skin/Eye Irritation (e.g., RhCE) Irritation->Acute_Tox Endocrine Endocrine Activity (e.g., Receptor Binding) Repro_Dev Reproductive/Developmental Toxicity Endocrine->Repro_Dev Repeated_Dose Repeated Dose Toxicity Acute_Tox->Repeated_Dose Repeated_Dose->Repro_Dev Hazard_ID Hazard Identification Repro_Dev->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization

Figure 3. A generalized workflow for chemical hazard assessment.

Conclusion

This compound is a chemical with identified hazards, including serious eye irritation, potential for reproductive harm, and high aquatic toxicity. While specific quantitative toxicological data for this compound is limited, its structural similarity to BPA raises concerns about its potential as an endocrine disruptor. Further research is needed to fully characterize its toxicological profile and to establish definitive NOAELs for various endpoints. Researchers and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment and measures to prevent environmental release.

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol M, is a bisphenol derivative with applications in the synthesis of polymers and as a potential antioxidant.[1] This document provides detailed protocols for the laboratory-scale synthesis of this compound via the acid-catalyzed condensation of phenol and methyl isobutyl ketone (MIBK). The provided methodologies are intended to be a comprehensive guide for researchers in organic synthesis and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number6807-17-6
Molecular FormulaC₁₈H₂₂O₂[2]
Molecular Weight270.37 g/mol [2]
Melting Point154 °C[2]
Boiling Point430.0 ± 25.0 °C (Predicted)[2]
Density1.083 ± 0.06 g/cm³ (Predicted)[2]
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in Methanol[2]
Synthesis Workflow

The synthesis of this compound is achieved through a well-established acid-catalyzed electrophilic aromatic substitution reaction. The overall workflow is depicted below.

Synthesis_Workflow Reactants Reactants: - Phenol - Methyl Isobutyl Ketone (MIBK) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->Reaction_Mixture Heating Heating and Stirring Reaction_Mixture->Heating Crude_Product Crude Product Heating->Crude_Product Purification Purification: - Neutralization - Extraction - Recrystallization Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from phenol and methyl isobutyl ketone using sulfuric acid as a catalyst.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
PhenolC₆H₅OH94.11≥ 99%
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O100.16≥ 99%
Sulfuric Acid (concentrated)H₂SO₄98.0895-98%
Sodium BicarbonateNaHCO₃84.01Saturated solution
Ethyl AcetateC₄H₈O₂88.11Reagent grade
HexaneC₆H₁₄86.18Reagent grade
Anhydrous Sodium SulfateNa₂SO₄142.04Anhydrous
Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add phenol (18.82 g, 0.2 mol).

    • Begin stirring the phenol and gently heat the flask in a water bath to 40-50 °C to melt the phenol.

  • Addition of Reactants:

    • Once the phenol is molten and stirring, add methyl isobutyl ketone (10.02 g, 0.1 mol) dropwise from the dropping funnel over a period of 15 minutes.

    • After the addition of MIBK, slowly add concentrated sulfuric acid (1 mL) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethyl acetate and hexane.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry in a vacuum oven at 60 °C.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

AnalysisExpected Results
¹H NMR Consistent with the structure of this compound.[3]
Melting Point 153-155 °C (literature: 154 °C)
Purity (GC) > 98%

Signaling Pathway and Logical Relationships

The synthesis is based on the principles of electrophilic aromatic substitution. The logical relationship of the key steps in the reaction mechanism is outlined below.

Reaction_Mechanism cluster_0 Carbocation Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization and Second Substitution MIBK Methyl Isobutyl Ketone (MIBK) Protonated_MIBK Protonated MIBK MIBK->Protonated_MIBK + H⁺ H_plus H⁺ (from H₂SO₄) Carbocation Tertiary Carbocation Protonated_MIBK->Carbocation - H₂O Intermediate Resonance-stabilized Intermediate Carbocation->Intermediate + Phenol Water H₂O Phenol Phenol Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Second_Attack Second Electrophilic Attack Deprotonation->Second_Attack + Phenol, - H⁺ Final_Product This compound Second_Attack->Final_Product

Caption: Key steps in the acid-catalyzed synthesis of Bisphenol M.

Safety Precautions

  • Phenol is toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to the reaction mixture.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Applications

This compound is utilized as a monomer in the production of polycarbonates, polyesters, and epoxy resins. These polymers often exhibit enhanced thermal stability and specific mechanical properties. Its antioxidant properties also make it a candidate for use as a stabilizer in various materials.[1]

References

Synthesis of 4,4'-(1,3-Dimethylbutylidene)diphenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the laboratory-scale synthesis of 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol M. The synthesis is achieved through the acid-catalyzed electrophilic aromatic substitution reaction between phenol and 4-methyl-2-pentanone (methyl isobutyl ketone, MIBK). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a bisphenol analog with a range of applications, including its use as a monomer in the production of polycarbonates and epoxy resins, and as an antioxidant in plastics and rubber.[1] Its specific structure, featuring a dimethylbutylidene bridge, imparts unique properties to the resulting polymers. The synthesis of Bisphenol M is a classic example of an acid-catalyzed condensation reaction, a fundamental process in organic chemistry. This protocol details a reliable method for its preparation in a laboratory setting.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₂O₂[1][2]
Molecular Weight 270.37 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 153-157 °C[4]
Boiling Point (Predicted) 430.0 ± 25.0 °C[5][6]
CAS Number 6807-17-6[2][3]

Experimental Protocol

This protocol describes the synthesis of this compound from phenol and 4-methyl-2-pentanone using sulfuric acid as a catalyst.

Materials:

  • Phenol (C₆H₅OH)

  • 4-Methyl-2-pentanone (MIBK, C₆H₁₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (a significant molar excess, e.g., 5-10 equivalents) and 4-methyl-2-pentanone (1 equivalent).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents relative to MIBK) to the stirred reaction mixture. The addition should be done carefully as the reaction is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 120-130 °C) and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.

    • The crude product, which will contain unreacted phenol, can be purified by recrystallization. A suitable solvent system for recrystallization is a mixture of hexane and ethyl acetate.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel, wash with cold hexane, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure of this compound.[7][8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants (Phenol, MIBK) Reaction Acid-Catalyzed Condensation (H₂SO₄, Reflux) Reactants->Reaction Mixing Workup Aqueous Work-up (Toluene, NaHCO₃, Brine) Reaction->Workup Cooling & Dilution Purification Purification (Recrystallization) Workup->Purification Drying & Concentration Product Final Product (Bisphenol M) Purification->Product Isolation

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

Not applicable to this topic.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably prepare this compound for further studies and applications in materials science and other fields. The provided quantitative data and workflow diagram serve as valuable resources for understanding and executing the synthesis.

References

Application Notes and Protocols: 4,4'-(1,3-Dimethylbutylidene)diphenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol D, in polymer chemistry. This document outlines its primary applications, offers detailed experimental protocols for polymer synthesis, and presents a comparative analysis of polymer properties.

Introduction

This compound is an aromatic diol that serves as a valuable monomer in the synthesis of high-performance polymers. Its chemical structure, featuring a bulky dimethylbutylidene bridge between two phenol groups, imparts unique properties to the resulting polymers. A primary application of this compound is in the production of polycarbonates and polyesters, where it can be used as an alternative to Bisphenol A (BPA), a compound that has faced scrutiny due to its potential endocrine-disrupting properties. The polymers derived from this compound are noted for their thermal stability and specific mechanical characteristics, making them suitable for a range of applications in engineering plastics and advanced materials.

Key Applications in Polymer Chemistry

  • Polycarbonate Synthesis: this compound is a key monomer for the synthesis of polycarbonates. These polycarbonates are often explored as BPA-free alternatives and are expected to exhibit good thermal resistance and mechanical strength.[1][2][3][4]

  • Polyester Synthesis: This diphenol can be reacted with various diacids or their derivatives to produce polyesters with high thermal stability.[5][6][7]

  • Epoxy Resins: While less common, it can also be used in the formulation of epoxy resins, contributing to their thermal and mechanical properties.

  • High-Performance Thermoplastics: The incorporation of this compound into polymer backbones can enhance properties such as the glass transition temperature (Tg) and thermal stability, leading to the development of high-performance thermoplastics.[1][8]

Data Presentation: Comparative Polymer Properties

Specific quantitative data for homopolymers derived solely from this compound is not extensively available in the public domain. However, the following tables provide a comparison with standard Bisphenol A Polycarbonate (BPA-PC) to serve as a benchmark for researchers. Experimental values obtained for polymers synthesized with this compound can be compared against these established properties.

Table 1: Thermal Properties of Polycarbonates

PropertyBisphenol A Polycarbonate (BPA-PC)Polycarbonate from this compound
Glass Transition Temperature (Tg)~147 °CData to be determined experimentally
Melting Temperature (Tm)220-260 °C[4][9]Data to be determined experimentally
5% Thermal Decomposition Temp. (Td5%)>320 °C[4]Data to be determined experimentally

Table 2: Mechanical Properties of Polycarbonates

PropertyBisphenol A Polycarbonate (BPA-PC)Polycarbonate from this compound
Tensile Strength~60-70 MPaData to be determined experimentally
Tensile Modulus~2.0-2.4 GPa[4]Data to be determined experimentally
Elongation at Break~100-150%Data to be determined experimentally
Impact Strength (Izod, notched)~600-850 J/mData to be determined experimentally

Experimental Protocols

The following are detailed protocols for the synthesis of polycarbonates using this compound. These methods are adapted from established procedures for polycarbonate synthesis.

Protocol 1: Melt Transesterification

This protocol describes the synthesis of polycarbonate from this compound and diphenyl carbonate (DPC) via a two-stage melt transesterification process.

Materials:

  • This compound

  • Diphenyl Carbonate (DPC)

  • Catalyst (e.g., Lithium hydroxide (LiOH), Zinc Acetate, or Tetrabutylammonium hydroxide)

  • Nitrogen gas (high purity)

  • Suitable solvent for purification (e.g., dichloromethane)

  • Methanol (for precipitation)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Charging the Reactor:

    • Place equimolar amounts of this compound and a slight excess of diphenyl carbonate (e.g., 1:1.05 molar ratio) into the reactor.

    • Add the catalyst (e.g., 10⁻⁴ to 10⁻³ mol per mol of diphenol).

  • First Stage (Oligomerization):

    • Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen.

    • Heat the reactor to 180-220°C under a gentle nitrogen flow to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct and is distilled off.

    • Maintain these conditions for 1-2 hours with continuous stirring.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 250-280°C.

    • Simultaneously, gradually reduce the pressure to below 1 mmHg to facilitate the removal of phenol and drive the polymerization to completion.

    • Continue the reaction for another 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting solid polymer can be dissolved in a suitable solvent like dichloromethane.

    • Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

    • Filter the precipitated polymer and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

Protocol 2: Solution Polymerization

This protocol describes the synthesis of polycarbonate from this compound and phosgene in a solution phase. Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • This compound

  • Phosgene (or a phosgene precursor like triphosgene)

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous, as an acid scavenger)

  • Nitrogen gas (high purity)

  • Methanol (for precipitation)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube

  • Ice bath

  • Schlenk line

Procedure:

  • Dissolving the Monomer:

    • Dissolve this compound and pyridine in anhydrous dichloromethane in the three-necked flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath to 0-5°C.

  • Phosgenation:

    • Slowly bubble phosgene gas into the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5°C.

    • Alternatively, if using triphosgene, add it portion-wise as a solution in dichloromethane.

    • Continue the addition of phosgene until the reaction is complete (typically monitored by the disappearance of the diphenol by TLC or HPLC).

  • Polymerization:

    • After the phosgenation is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Polymer Recovery:

    • Wash the resulting viscous solution sequentially with dilute hydrochloric acid (to remove excess pyridine), and then with distilled water until the aqueous layer is neutral.

    • Precipitate the polymer by pouring the dichloromethane solution into methanol.

    • Filter the polymer and dry it in a vacuum oven at 80-100°C.

Visualizations

Workflow for Synthesis and Characterization of Polycarbonate from this compound

G cluster_synthesis Synthesis cluster_characterization Characterization monomers This compound + Diphenyl Carbonate / Phosgene polymerization Polymerization (Melt or Solution) monomers->polymerization purification Purification (Precipitation & Drying) polymerization->purification polymer Purified Polycarbonate purification->polymer Yields structural Structural Analysis (FTIR, NMR) polymer->structural thermal Thermal Analysis (DSC, TGA) polymer->thermal mechanical Mechanical Testing (Tensile, Impact) polymer->mechanical molecular_weight Molecular Weight (GPC/SEC) polymer->molecular_weight G reactants Diphenol + Diphenyl Carbonate + Catalyst oligomerization Oligomerization (180-220°C, N2 atm) - Phenol reactants->oligomerization Heat polycondensation Polycondensation (250-280°C, Vacuum) - Phenol oligomerization->polycondensation Increase Temp & Apply Vacuum polymer High Molecular Weight Polycarbonate polycondensation->polymer

References

Application Notes and Protocols: 2,2-Bis(4-hydroxyphenyl)-4-methylpentane as a Potential Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known as Bisphenol P (BPP), is a chemical compound characterized by a molecular structure containing two phenolic hydroxyl groups.[1] This structural feature is common to many well-established antioxidant compounds, where the hydroxyl groups can donate a hydrogen atom to neutralize free radicals.[2] Consequently, BPP is a candidate for investigation as a potential antioxidant for applications in research, pharmaceuticals, and material science.[1]

Physicochemical Properties of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

PropertyValueReference
CAS Number6807-17-6[1][3][4][5]
Molecular FormulaC₁₈H₂₂O₂[3][4][5]
Molecular Weight270.37 g/mol [4][5][6]
AppearanceWhite crystalline powder[1]
Melting Point150 °C[4]
Boiling Point430.0±25.0 °C at 760 mmHg[4]

Illustrative Quantitative Antioxidant Activity Data

The following tables are provided as templates for presenting experimental data. The values are hypothetical and for illustrative purposes only.

Table 1: In Vitro Radical Scavenging Activity

AssayTest CompoundIC₅₀ (µM)
DPPH2,2-Bis(4-hydroxyphenyl)-4-methylpentanee.g., 85.2 ± 5.4
DPPHTrolox (Positive Control)e.g., 25.1 ± 2.1
ABTS2,2-Bis(4-hydroxyphenyl)-4-methylpentanee.g., 68.7 ± 4.9
ABTSTrolox (Positive Control)e.g., 15.8 ± 1.5

Table 2: Cellular Antioxidant Activity

Cell LineTest CompoundCAA Value (µmol QE/100 µmol)
Caco-22,2-Bis(4-hydroxyphenyl)-4-methylpentanee.g., 12.3 ± 1.8
Caco-2Quercetin (Positive Control)e.g., 45.6 ± 3.7

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7][8] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[7]

Materials:

  • 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm[8]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.[7]

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane in methanol or another suitable solvent.

    • Create a series of dilutions from the stock solution to determine the IC₅₀ value.

    • Prepare a similar dilution series for the positive control (Trolox or Ascorbic Acid).

  • Assay Protocol:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound and positive control to their respective wells.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol plate_setup Add DPPH and Samples to 96-well Plate prep_dpph->plate_setup prep_samples Prepare Serial Dilutions of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane & Positive Control (Trolox) prep_samples->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation read_abs Measure Absorbance at 517 nm incubation->read_abs calc Calculate % Inhibition and IC50 Value read_abs->calc ABTS_Assay_Workflow prep_abts Prepare ABTS Radical (ABTS + K2S2O8) dilute_abts Dilute ABTS Radical to Abs ~0.7 at 734 nm prep_abts->dilute_abts plate_setup Add ABTS Radical and Samples to 96-well Plate dilute_abts->plate_setup prep_samples Prepare Serial Dilutions of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane & Positive Control (Trolox) prep_samples->plate_setup incubation Incubate (6 min, RT) plate_setup->incubation read_abs Measure Absorbance at 734 nm incubation->read_abs calc Calculate % Inhibition and TEAC Value read_abs->calc Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation BPP 2,2-Bis(4-hydroxyphenyl) -4-methylpentane BPP->ROS scavenges Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

References

Application Notes and Protocols: 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol Z) in Polycarbonate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbonates (PCs) are a class of thermoplastic polymers widely used in various industries due to their exceptional impact resistance, optical clarity, and thermal stability.[1] Traditionally, the production of polycarbonates has heavily relied on Bisphenol A (BPA), a monomer that has raised health and environmental concerns due to its endocrine-disrupting properties.[2] This has driven research into developing BPA-free alternatives. 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol Z (BPZ), has emerged as a promising substitute for BPA in the synthesis of high-performance polycarbonates.[3] BPZ-based polycarbonates (BPZ-PC) exhibit excellent dielectric properties, making them suitable for applications in high-frequency communication, microelectronics, and the aerospace industry.[3] This document provides detailed application notes and experimental protocols for the synthesis of polycarbonates using BPZ.

Properties of this compound (BPZ)

A thorough understanding of the monomer's properties is crucial before its application in polymerization.

PropertyValueReference
CAS Number 6807-17-6[4][5]
Molecular Formula C18H22O2[6][7]
Molecular Weight 270.37 g/mol [6][7]
Appearance White to almost white crystalline powder[5][6]
Melting Point 153-157 °C[5][7]
Purity >98.0% (GC)[5]

Synthesis of Bisphenol Z Polycarbonate (BPZ-PC) via Melt Transesterification

The melt transesterification process is a common and environmentally friendlier alternative to methods using phosgene. This process involves the reaction of a bisphenol with a carbonate source, such as diphenyl carbonate (DPC), at high temperatures and under vacuum.[3]

Materials and Equipment
  • This compound (BPZ)

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Zinc Acetate)

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum pump

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching high vacuum (<100 Pa)

  • Glassware for collecting the phenol byproduct

Experimental Protocol

The following protocol is based on the optimized conditions for the synthesis of BPZ-PC via melt transesterification as described in the literature.[3]

1. Pre-polymerization (Transesterification Stage):

  • Thoroughly dry all glassware before use.

  • Charge the three-necked flask with BPZ and DPC in a molar ratio of 1:1.05.

  • Add the zinc acetate catalyst at a dosage of 0.03% by weight of BPZ.

  • Flush the reactor with dry nitrogen gas for 15-20 minutes to remove any residual air and moisture.

  • Begin heating the mixture under a nitrogen atmosphere with continuous stirring.

  • Once the reactants have melted, increase the temperature to 210°C.

  • Gradually reduce the pressure to 5000 Pa over a period of 30 minutes.

  • Maintain these conditions (210°C and 5000 Pa) for 1 hour. During this stage, phenol will be distilled off as a byproduct.

2. Polycondensation Stage:

  • After the transesterification stage, gradually increase the temperature to 280°C.

  • Simultaneously, reduce the pressure to below 100 Pa to facilitate the removal of the remaining phenol and drive the polymerization reaction towards a higher molecular weight.

  • Continue the reaction under these conditions for 2 hours. The viscosity of the molten polymer will increase significantly during this stage.

  • After the 2-hour polycondensation, stop the heating and stirring.

  • Allow the reactor to cool down to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.

  • Once cooled, the solid BPZ-polycarbonate can be collected from the flask.

Characterization of BPZ-Polycarbonate

The resulting BPZ-PC can be characterized using various analytical techniques to determine its structure and properties.[3]

AnalysisPurpose
FTIR Spectroscopy To confirm the presence of carbonate linkages and other functional groups.
NMR Spectroscopy (¹H-NMR, ¹³C-NMR) To verify the chemical structure of the polymer.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).

Comparative Properties of BPZ-PC and BPA-PC

BPZ-based polycarbonates exhibit distinct properties compared to their BPA-based counterparts.

PropertyBPZ-PolycarbonateBPA-PolycarbonateReference
Glass Transition Temperature (Tg) ~147 °C~147 °C[1][3]
Dielectric Constant Lower than BPA-PCHigher than BPZ-PC[3]
Applications High-frequency communication, microelectronics, aerospaceGeneral purpose plastics, automotive, consumer goods[1][3]

Workflow for BPZ-Polycarbonate Synthesis

The following diagram illustrates the key stages in the melt transesterification synthesis of BPZ-polycarbonate.

BPZ_PC_Synthesis cluster_prep Preparation cluster_reaction Melt Transesterification cluster_output Output Reactants BPZ & DPC (1:1.05 molar ratio) Prepolymerization Transesterification 210°C, 5000 Pa, 1h Reactants->Prepolymerization Catalyst Zinc Acetate (0.03 wt%) Catalyst->Prepolymerization Polycondensation Polycondensation 280°C, <100 Pa, 2h Prepolymerization->Polycondensation Increase Temp Decrease Pressure Byproduct Phenol (Removed via vacuum) Prepolymerization->Byproduct Polycondensation->Byproduct Product BPZ-Polycarbonate Polycondensation->Product

Caption: Workflow for the synthesis of BPZ-Polycarbonate via melt transesterification.

Chemical Structure of BPZ-Polycarbonate Repeating Unit

The following diagram shows the chemical structure of the repeating unit in Bisphenol Z polycarbonate.

Caption: Repeating unit of Bisphenol Z Polycarbonate.

Conclusion

This compound serves as a viable alternative to BPA for the production of specialized polycarbonates. The melt transesterification method provides a robust and scalable process for synthesizing high-purity BPZ-PC with desirable properties for advanced applications. The protocols and data presented herein offer a foundational resource for researchers and scientists exploring the development of novel, high-performance, BPA-free polymers.

References

Analytical Methods for 4,4'-(1,3-Dimethylbutylidene)diphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 4,4'-(1,3-Dimethylbutylidene)diphenol, a member of the bisphenol family. The methodologies described herein are based on established analytical techniques for analogous compounds and are intended to serve as a comprehensive guide for researchers in environmental science, quality control, and drug development. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Overview of Analytical Techniques

The analysis of this compound can be approached using several robust analytical techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., quantification, identification, or structural elucidation).

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantification of this compound in various samples. Coupled with Ultraviolet (UV) or Fluorescence (FLD) detection, HPLC offers a good balance of sensitivity and selectivity.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for both qualitative and quantitative analysis. Due to the relatively low volatility of bisphenols, a derivatization step, such as silylation, is often employed to improve chromatographic performance.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural confirmation and purity assessment of the compound. Quantitative NMR (qNMR) can also be used for accurate potency determination without the need for a specific reference standard of the analyte.[3][4][5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of bisphenol analogues. These values can be considered as a starting point for the method validation of this compound analysis.

Table 1: HPLC-UV/FLD Performance Data for Bisphenol Analogues

AnalyteMethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Bisphenol BUPLC-MS/MS1.0 - 100.0 µg/L0.75 - 1.0 ng/L-87.0 - 106.9[1]
Bisphenols (general)HPLC-FLD-0.5 - 2.1 ng/mL1.4 - 6.3 ng/mL67 - 110[1]
Bisphenol AHPLC-UV0.5 - 30 ppm0.0043 ppm0.0146 ppm-[1]
BADGE.2H2O, BPF, BPEHPLC-FLD--11.42–22.35 ng/mL74.3–86.5[7]

Table 2: GC-MS Performance Data for Bisphenol Analogues

AnalyteMethodLimit of Detection (MDL)Limit of Quantitation (MQL)Recovery (%)Reference
Ten BisphenolsSPE-GC/MS(SIM)1–50 ng/LMQL = 3 * MDL87 - 133[2]
84 FCM substancesLLE-GC-MS-few ng/g70 - 115[8]

Experimental Protocols

Sample Preparation: Extraction from Water Samples

This protocol describes a solid-phase extraction (SPE) method suitable for pre-concentrating this compound from aqueous samples prior to chromatographic analysis.

Materials:

  • Water sample

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Solid-phase extraction cartridges (e.g., Oasis HLB)

Procedure:

  • Filter the water sample (e.g., 200 mL) to remove particulate matter.[9]

  • Adjust the pH of the sample to approximately 7 using 0.1 M HCl or NaOH.[10] For some applications, acidification to pH 2.5 may be beneficial.[9]

  • Condition the SPE cartridge by passing 3 x 2 mL of ethyl acetate, followed by 3 x 2 mL of methanol, and finally 3 x 2 mL of deionized water.[9]

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 3 mL of 5% aqueous methanol to remove interferences.[2]

  • Dry the cartridge under vacuum.

  • Elute the analyte with 2 x 3 mL of methanol.[2]

  • Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for HPLC or GC-MS analysis.

Figure 1. Solid-Phase Extraction Workflow.
HPLC-UV Analysis Protocol

This protocol provides a general method for the analysis of this compound using HPLC with UV detection, adapted from methods for similar bisphenols.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Cogent Bidentate C18, 2.2 µm, 2.1 x 50 mm or similar.[11]

  • Mobile Phase A: Deionized water with 0.1% formic acid.[11][12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient:

    • 0-2 min: 30% B

    • 2-6 min: 30% to 90% B

    • 6-8 min: 90% B

    • 8-9 min: 90% to 30% B

    • 9-10 min: 30% B[12]

  • Flow Rate: 0.2 - 0.5 mL/min.[11][12]

  • Injection Volume: 2 - 5 µL.[11][12]

  • Detection Wavelength: 275 nm.[11][12]

  • Column Temperature: 30 °C.

Procedure:

  • Prepare standard solutions of this compound in methanol or acetonitrile at a range of concentrations to establish a calibration curve.

  • Prepare samples as described in the sample preparation protocol, ensuring the final solvent is compatible with the mobile phase.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard solutions and samples.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Quantify the analyte in the samples using the calibration curve.

G cluster_hplc_workflow HPLC Analysis Workflow Prepare_Standards Prepare Calibration Standards Inject Inject Standards and Samples Prepare_Standards->Inject Prepare_Sample Prepare Sample for Injection Prepare_Sample->Inject Equilibrate_System Equilibrate HPLC System Equilibrate_System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (275 nm) Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Figure 2. HPLC Analysis Workflow.
GC-MS Analysis Protocol

This protocol outlines a general procedure for the analysis of this compound by GC-MS, which may require derivatization.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: 5% phenyl methyl siloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless injection at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp 1: 15 °C/min to 248 °C, hold for 1 min.

    • Ramp 2: 3 °C/min to 280 °C, hold for 5 min.[9]

  • MS Interface Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Derivatization (Silylation):

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of a silylation agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Procedure:

  • Prepare derivatized standards and samples.

  • Inject the derivatized solutions into the GC-MS system.

  • Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Identify the derivatized this compound by its retention time and mass spectrum.

  • Quantify using a calibration curve generated from the derivatized standards.

G cluster_gcms_workflow GC-MS Analysis Workflow Prepare_Sample Prepare Sample Extract Derivatize Derivatization (Silylation) Prepare_Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize_Fragment EI Ionization and Fragmentation Separate->Ionize_Fragment Detect_Masses Mass Spectrometric Detection Ionize_Fragment->Detect_Masses Identify_Quantify Identify and Quantify Detect_Masses->Identify_Quantify

Figure 3. GC-MS Analysis Workflow.
qNMR Protocol for Purity Determination

This protocol provides a general workflow for determining the purity of a this compound sample using quantitative NMR (qNMR).

Materials and Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).[3]

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3).[3]

  • Internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone).

  • High-precision analytical balance.

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Process the spectrum (phasing, baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Endocrine Disruption Signaling Pathway

This compound, like other bisphenols, is known to be an endocrine-disrupting chemical (EDC). EDCs can mimic endogenous hormones, leading to altered cellular responses. The primary mechanism of action for many bisphenols is their interaction with estrogen receptors (ERα and ERβ).[13][14] This interaction can trigger both genomic and non-genomic signaling pathways.

  • Genomic Pathway: The compound binds to estrogen receptors in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes.[15]

  • Non-Genomic Pathway: Bisphenols can also interact with membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades, such as the MAPK/ERK pathway.[15]

G cluster_pathway Generalized Bisphenol Signaling Pathway BDP This compound ER Estrogen Receptor (ERα / ERβ) BDP->ER Binds Membrane_ER Membrane ER BDP->Membrane_ER Binds BDP_ER_complex BDP-ER Complex ER->BDP_ER_complex Nucleus Nucleus BDP_ER_complex->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Cellular_Response Altered Cellular Response Gene_Transcription->Cellular_Response Signaling_Cascade Rapid Signaling Cascade (e.g., MAPK/ERK) Membrane_ER->Signaling_Cascade Signaling_Cascade->Cellular_Response

Figure 4. Endocrine Disruption Pathway.

References

Application Note: 1H NMR Spectroscopic Analysis of 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-(1,3-Dimethylbutylidene)diphenol, a key industrial chemical and a member of the bisphenol family. Due to the limited availability of public spectral data for this specific compound, this note provides a detailed prediction of the ¹H NMR spectrum based on the analysis of structurally similar compounds, particularly Bisphenol A. A comprehensive experimental protocol for the acquisition of high-resolution ¹H NMR spectra for this and related phenolic compounds is also presented. This document is intended to guide researchers, scientists, and drug development professionals in the structural characterization and quality control of this compound.

Introduction

This compound, also known as Bisphenol Z, is an organic compound with the chemical formula C₁₈H₂₂O₂.[1][2] It belongs to the diverse group of bisphenols, which are characterized by two hydroxyphenyl groups linked by a bridging structure. These compounds are widely used as monomers in the production of polycarbonates, epoxy resins, and other polymers. The specific structure of the alkylidene bridge significantly influences the physical and chemical properties of the resulting polymers. Accurate structural elucidation of the monomer is therefore critical for predicting and controlling polymer characteristics. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules. This note outlines the expected ¹H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl protons, and the protons of the 1,3-dimethylbutylidene bridge. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Aromatic Protons

The two phenol rings are chemically equivalent due to the symmetry of the molecule. The protons on each ring will give rise to a classic AA'BB' spin system, appearing as two doublets. The protons ortho to the hydroxyl group are expected to resonate at a lower chemical shift (more shielded) than the protons meta to the hydroxyl group. Based on data from similar bisphenol compounds, the expected chemical shift range for these aromatic protons is between δ 6.5 and 7.5 ppm.

Phenolic Hydroxyl Protons

The chemical shift of the phenolic hydroxyl (-OH) protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a moderately polar solvent like deuterochloroform (CDCl₃), the signal is expected to be a broad singlet. In a hydrogen-bond accepting solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), the signal will be sharper and shifted further downfield. The expected chemical shift is typically in the range of δ 4.5-5.5 ppm in CDCl₃ and can be significantly higher in DMSO-d₆. The identity of this peak can be confirmed by a D₂O exchange experiment, where the -OH peak disappears from the spectrum.

1,3-Dimethylbutylidene Bridge Protons

The aliphatic bridge will show signals corresponding to the distinct proton environments:

  • Methyl Protons (C1'): The two methyl groups attached to the quaternary carbon are equivalent and will appear as a singlet.

  • Methylene Protons (C2'): These protons will appear as a multiplet due to coupling with the adjacent methine proton.

  • Methine Proton (C3'): This proton will exhibit a complex multiplet due to coupling with the adjacent methylene and methyl protons.

  • Terminal Methyl Protons (C4'): The two terminal methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton.

Quantitative Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (ortho to -OH)~ 6.7Doublet4H
Aromatic (meta to -OH)~ 7.1Doublet4H
Phenolic -OH4.5 - 5.5 (variable)Singlet (broad)2H
C1' -CH₃~ 1.6Singlet6H
C2' -CH₂-~ 1.9Multiplet2H
C3' -CH-~ 1.5Multiplet1H
C4' -CH(CH₃)₂~ 0.9Doublet6H

Experimental Protocol: ¹H NMR Spectroscopy

This protocol provides a standardized method for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS to the vial.

  • Gently vortex the vial until the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Cap the NMR tube securely.

3. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

  • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer are:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

    • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

  • Acquire the Free Induction Decay (FID).

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the specific protons in the molecule.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with the different proton environments labeled, corresponding to the predicted ¹H NMR signals.

Caption: Molecular structure of this compound.

Conclusion

This application note provides a predicted ¹H NMR spectrum and a detailed experimental protocol for the analysis of this compound. The provided information serves as a valuable resource for the structural verification and purity assessment of this important industrial monomer. The methodologies described are applicable to a wide range of similar bisphenol compounds and can be adapted for various research and quality control applications.

References

Application Note: FTIR Analysis of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Bis(4-hydroxyphenyl)-4-methylpentane is a bisphenol compound of significant interest in chemical synthesis and material science. As with other bisphenol derivatives, its molecular structure, characterized by two hydroxyphenyl groups attached to a branched pentane backbone, imparts specific chemical properties that are crucial for its application. Infrared spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful and non-destructive analytical technique for the qualitative analysis of this compound. By identifying the characteristic vibrational modes of its functional groups, FTIR spectroscopy provides a unique molecular fingerprint, enabling researchers to confirm its identity, assess its purity, and investigate its involvement in chemical reactions. This application note provides a detailed protocol for the FTIR analysis of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane and a summary of its expected spectral features.

Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When a sample is irradiated with a broad range of infrared frequencies, its functional groups will absorb energy and vibrate in specific modes, such as stretching and bending. The resulting spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), which reveals the unique chemical structure of the molecule.

For 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, the key functional groups that produce characteristic absorption bands include the hydroxyl (-OH) groups, the aromatic carbon-carbon bonds (C=C) of the phenyl rings, the carbon-hydrogen bonds (C-H) of the aromatic rings and the aliphatic pentane chain, and the carbon-oxygen (C-O) bonds of the phenol groups.

Applications

The FTIR analysis of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane is valuable for:

  • Quality Control: Ensuring the identity and purity of the compound in raw materials and final products.

  • Reaction Monitoring: Tracking the progress of chemical reactions involving the synthesis or modification of the molecule.

  • Material Characterization: Investigating the incorporation of the compound into polymeric matrices or other materials.

  • Drug Development: As a reference standard in the development and analysis of related pharmaceutical compounds.

Expected FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for 2,2-Bis(4-hydroxyphenyl)-4-methylpentane. These values are based on the typical vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3500 - 3200O-HStretching (H-bonded)Strong, Broad
3100 - 3000C-H (Aromatic)StretchingMedium
2960 - 2850C-H (Aliphatic)StretchingStrong
1610 - 1580C=C (Aromatic)Ring StretchingMedium
1500 - 1400C=C (Aromatic)Ring StretchingMedium
1470 - 1430C-H (Aliphatic)Bending (Scissoring)Medium
1380 - 1365C-H (Aliphatic)Bending (Rocking)Medium
1260 - 1180C-O (Phenol)StretchingStrong
850 - 800C-H (Aromatic)Out-of-plane BendingStrong

Experimental Protocol: FTIR Analysis by KBr Pellet Method

This protocol details the steps for preparing a solid sample of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane for FTIR analysis using the potassium bromide (KBr) pellet technique.[1]

Materials and Equipment:

  • 2,2-Bis(4-hydroxyphenyl)-4-methylpentane (solid)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at 110°C for at least 2 hours and then cooling it in a desiccator. Moisture can interfere with the FTIR spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Weigh approximately 1-2 mg of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane and 100-200 mg of dry KBr powder.[1]

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[1] This step is crucial for reducing particle size and minimizing light scattering.

  • Pellet Formation: Assemble the pellet die. Carefully transfer the ground mixture into the die, ensuring an even distribution. Place the die into the hydraulic press.

  • Pressing: Apply pressure according to the manufacturer's instructions for the hydraulic press (typically 8-10 tons) for a few minutes. This will form a thin, transparent, or translucent KBr pellet.[1]

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Scan: With the sample chamber empty, perform a background scan to account for atmospheric and instrumental interferences.

  • Sample Scan: Place the sample holder with the KBr pellet into the beam path and acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & KBr grind_mix Grind & Mix weigh_sample->grind_mix load_die Load Pellet Die grind_mix->load_die press_pellet Press Pellet load_die->press_pellet background_scan Background Scan press_pellet->background_scan Place in Spectrometer sample_scan Sample Scan background_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum peak_analysis Peak Analysis & Identification process_spectrum->peak_analysis

Caption: Experimental workflow for FTIR analysis.

References

Application Notes and Protocols for the Mass Spectrometry of 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol M)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-(1,3-Dimethylbutylidene)diphenol, commonly known as Bisphenol M (BPM), is a member of the bisphenol family of compounds.[1][2] Like other bisphenols, such as the well-studied Bisphenol A (BPA), BPM is used in the manufacturing of plastics and resins.[3] Concerns regarding the endocrine-disrupting potential of bisphenols have led to increased interest in sensitive and specific analytical methods for their detection and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), offers the high selectivity and sensitivity required for trace-level analysis of these compounds.

This document provides detailed application notes and protocols for the mass spectrometric analysis of Bisphenol M, intended for researchers, scientists, and professionals in drug development and environmental health.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry data for Bisphenol M is presented below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms Bisphenol M, 2,2-Bis(4-hydroxyphenyl)-4-methylpentane[4]
CAS Number 6807-17-6[1]
Molecular Formula C₁₈H₂₂O₂[1]
Molecular Weight 270.37 g/mol [1]
Precursor Ion (LC-MS/MS, ESI-) 345.2 m/z ([M+Cl]⁻) or 269.1 m/z ([M-H]⁻)[5]
Product Ions (LC-MS/MS, ESI-) 330.3 m/z, 251.4 m/z[5]

Experimental Protocols

The following protocols provide a general framework for the analysis of Bisphenol M in various sample types. Method optimization and validation are essential for specific applications.

Protocol 1: Analysis of Bisphenol M in Aqueous Samples using LC-MS/MS

This protocol is suitable for the analysis of Bisphenol M in samples such as water or biological fluids.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of deionized water.

  • Loading: Acidify the aqueous sample (e.g., 100 mL) to pH 3-4 with a suitable acid (e.g., formic acid). Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering substances.

  • Elution: Elute the retained Bisphenol M from the cartridge with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 5 - 20 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MS/MS Parameters:

    • Precursor Ion: 269.1 m/z ([M-H]⁻)

    • Product Ions: Monitor the transitions to the most abundant and specific product ions (e.g., from general bisphenol fragmentation knowledge, fragments corresponding to the loss of methyl or isobutyl groups could be targeted). For a chlorinated adduct, the precursor would be 345.2 m/z with product ions of 330.3 and 251.4 m/z.[5]

    • Collision Energy and other MS parameters: Optimize these for maximum signal intensity for each transition.

Protocol 2: Analysis of Bisphenol M in Solid Samples using GC-MS

This protocol is suitable for solid matrices such as food, soil, or dust. A derivatization step is typically required for GC-MS analysis of polar compounds like bisphenols.

1. Sample Preparation (Solvent Extraction and Derivatization)

  • Extraction: Homogenize the solid sample. Extract a known amount (e.g., 1-5 g) with a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and acetone) using techniques like ultrasonication or accelerated solvent extraction (ASE).

  • Clean-up: The extract may require a clean-up step, such as dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black, to remove matrix interferences.

  • Derivatization: Evaporate the cleaned-up extract to dryness. Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and a catalyst (e.g., pyridine). Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of Bisphenol M.

  • Final Preparation: After cooling, the derivatized sample can be diluted with a suitable solvent (e.g., hexane) before injection into the GC-MS.

2. GC-MS Analysis

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to ensure elution of the derivatized analyte.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • MS Parameters:

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring the characteristic ions of the derivatized Bisphenol M. The molecular ion and key fragment ions of the TMS derivative should be determined from a full scan analysis of a standard.

Visualizations

Estrogenic Signaling Pathway of Bisphenols

Bisphenol M, like other bisphenols, is known to be an endocrine disruptor that can mimic the action of estrogen by binding to estrogen receptors (ERα and ERβ).[3] This interaction can trigger downstream signaling cascades.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPM Bisphenol M ER Estrogen Receptor (ERα / ERβ) BPM->ER Binds to BPM_ER BPM-ER Complex ER->BPM_ER MAPK_pathway MAP Kinase Pathway BPM_ER->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway BPM_ER->PI3K_pathway Activates ERE Estrogen Response Element (ERE) BPM_ER->ERE Translocates to nucleus and binds to Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Gene_Transcription->Cellular_Response Leads to

Caption: Estrogenic signaling pathway of Bisphenol M.

Experimental Workflow for LC-MS/MS Analysis of Bisphenol M

The following diagram illustrates a typical workflow for the analysis of Bisphenol M in environmental or biological samples.

LCMSMS_Workflow start Start: Sample Collection sample_prep Sample Preparation (e.g., Solid-Phase Extraction) start->sample_prep extraction Extraction of Bisphenol M sample_prep->extraction cleanup Clean-up of Extract extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration lc_separation LC Separation (Reversed-Phase C18) concentration->lc_separation ms_detection MS/MS Detection (ESI-, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Confirmation) ms_detection->data_analysis end End: Report Results data_analysis->end

Caption: LC-MS/MS analysis workflow for Bisphenol M.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed methodologies for the analysis of bisphenol A (BPA) and its analogues using High-Performance Liquid Chromatography (HPLC). It includes protocols for various sample matrices and summarizes key quantitative performance data.

Introduction

Bisphenol A (BPA) is an industrial chemical used in the production of polycarbonate plastics and epoxy resins commonly found in food containers, beverage cans, and other consumer products.[1] Due to its classification as an endocrine disruptor with potential adverse health effects, the use of BPA is increasingly regulated, leading to its replacement with structural analogues such as Bisphenol S (BPS) and Bisphenol F (BPF).[1] Consequently, robust and sensitive analytical methods are crucial for monitoring human exposure and ensuring product safety. HPLC, particularly when coupled with fluorescence or mass spectrometry detectors, is a powerful technique for the quantification of bisphenols in diverse and complex matrices.[2][3]

Data Presentation: Quantitative Performance of HPLC Methods

The following tables summarize the quantitative performance of various HPLC methods for bisphenol analysis, providing a comparative overview of their sensitivity and effectiveness in different sample types.

Table 1: HPLC Methods for Bisphenol Analysis in Biological Matrices

Analyte(s)Sample MatrixHPLC MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
BPAHuman Serum & Ascitic FluidHPLC-FLD (with derivatization)0.04 ng/mL-77.7 - 78.6[4]
BPAHuman Breast MilkHPLC-FLD (with derivatization)0.11 ng/mL--[5]
15 BPA AnaloguesHuman Serum & UrineUPLC-MS/MS0.008 - 0.032 µg/L-84.58 - 113.53[6]
8 BisphenolsBovine SerumHPLC-MS/MS (with derivatization)0.05 - 0.19 ng/mL-71 - 119[7]
BADGE·2H₂O, BPF, BPEHuman UrineHPLC-FLD-11.42 - 22.35 ng/mL74.3 - 86.5[8]

Table 2: HPLC Methods for Bisphenol Analysis in Food and Environmental Matrices

Analyte(s)Sample MatrixHPLC MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
BPA, BPS, BPFConsumer Products & FoodHPLC-UV---[1]
BPACanned VegetablesHPLC-FLD0.005 mg/kg0.01 mg/kg72 - 90[9]
BPACanned FoodsHPLC-FLD (with immunoaffinity cleanup)0.1 ng/mL - 9.3 ng/g0.4 - 1.5 ng/mL27 - 103[10][11]
BPAFood Simulants (Aqueous)HPLC-FLD2.5 - 6.2 µg/L34.3 - 43.6 µg/L-[12]
BPAFood Simulants (Fat)HPLC-FLD20.7 µg/L227.9 µg/L-[12]
BPAMilkHPLC-FLD (with SPE)-1 ng/mL-
BPABottled WaterHPLC-FLD0.058 µg/L--[13]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of bisphenols from various matrices.

Protocol 1: Analysis of BPA, BPS, and BPF in Consumer Products and Food using HPLC-UV[1]

This method is suitable for the simultaneous analysis of BPA and its common replacements, BPS and BPF.

1. Sample Preparation (Standard Solutions):

  • Prepare 1000 mg/L stock solutions of BPA, BPS, and BPF in methanol.

  • Dilute the stock solutions to 100 mg/L with methanol.

  • Prepare a mixture of all three analytes from the diluted solutions.

2. HPLC Conditions:

  • Column: Cogent Bidentate C18 2.o™, 2.2µm, 120Å (2.1 x 50mm)

  • Mobile Phase: 65:35 DI Water / Acetonitrile with 0.1% Formic Acid (v/v)

  • Flow Rate: 0.2 mL/minute

  • Injection Volume: 2.0 µL

  • Detection: UV at 275nm

Protocol 2: Analysis of BPA in Human Serum and Ascitic Fluid using HPLC-FLD with Derivatization and Column-Switching[4]

This highly sensitive method is designed for the determination of low levels of BPA in biological fluids.

1. Sample Preparation and Extraction:

  • To 100 µL of serum or ascitic fluid, add 100 µL of 0.2 M HCl and 1.0 mL of chloroform.

  • Vortex the mixture for 1 minute and centrifuge at 1000 x g for 25 minutes at 4°C.

  • Collect 0.85 mL of the organic layer and evaporate to dryness.

2. Derivatization:

  • To the residue, add 100 µL of 5 mM 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) in acetonitrile and 5 µL of 1.5 M triethylamine.

  • React for 20 minutes at 35°C.

3. HPLC Conditions:

  • A column-switching technique is employed to remove excess reagent.

  • Detection: Fluorescence, with excitation at 350 nm and emission at 475 nm.[4]

  • The derivatized BPA is separated on a C18 column.

Protocol 3: Analysis of BPA in Milk using Solid Phase Extraction (SPE) and HPLC-FLD[13]

This protocol details the extraction and quantification of BPA in a complex matrix like milk.

1. Solid Phase Extraction (SPE):

  • SPE Cartridge: SupelMIP SPE - Bisphenol A, 100 mg/6 mL

  • Conditioning: 5 mL methanol with 2% acetic acid, followed by 5 mL acetonitrile, and 5 mL water.

  • Sample Loading: Load 5 mL of liquid milk.

  • Washing: 7 mL water followed by 4 mL of 40:60 acetonitrile:water.

  • Drying: Apply vacuum for 120 seconds.

  • Elution: Elute with 2 mL of methanol.

  • Post-Elution: Evaporate the eluate to dryness at 45°C under a nitrogen stream and reconstitute the residue in 500 µL of 40:60 acetonitrile:water.

2. HPLC Conditions:

  • Column: Ascentis® Express C18, 10 cm x 2.1 mm, 2.7 µm

  • Mobile Phase: A: Acetonitrile; B: Water

  • Gradient: 40% A for 3.5 min; ramp to 60% A in 0.1 min; hold for 3 min; return to 40% A in 0.1 min; hold for 13.3 min.

  • Flow Rate: 0.20 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5.0 µL

  • Detection: Fluorescence, with excitation at 230 nm and emission at 315 nm.

Visualizations

The following diagrams illustrate the typical workflows for bisphenol analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., Water, Food, Serum) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Clean-up / Derivatization (if required) Extraction->Cleanup HPLC HPLC System (Pump, Injector, Column) Cleanup->HPLC Detector Detection (UV, FLD, MS/MS) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification & Reporting Data->Quantification spe_workflow start Start: SPE Cartridge conditioning 1. Conditioning start->conditioning sample_loading 2. Sample Loading conditioning->sample_loading washing 3. Washing sample_loading->washing elution 4. Elution washing->elution analysis To HPLC Analysis elution->analysis

References

Application Notes and Protocols: The Use of 4,4'-(1,3-Dimethylbutylidene)diphenol in Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide on the utilization of 4,4'-(1,3-Dimethylbutylidene)diphenol, a notable bisphenol derivative, in the formulation of epoxy resins. This document explores its role as a monomer for the synthesis of specialized diglycidyl ether epoxy resins and as a modifying agent in existing epoxy systems. Detailed protocols for synthesis, curing, and characterization are presented, along with an analysis of how the unique chemical structure of this diphenol influences the thermal and mechanical properties of the resulting thermoset polymers. This guide is intended for researchers and scientists in materials science and polymer chemistry, providing the foundational knowledge to explore the potential of this compound in developing high-performance epoxy resins.

Introduction to this compound

This compound, also known as 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, is a synthetic organic compound characterized by two phenol moieties linked by a dimethylbutylidene bridge.[1][2][3] Its molecular structure, featuring a central branched aliphatic chain connecting two aromatic rings, imparts a unique combination of properties when incorporated into polymer backbones.[1][2] In the realm of epoxy resins, this diphenol serves as a valuable building block for creating polymers with tailored characteristics.[1][3]

Chemical and Physical Properties:

PropertyValue
Systematic Name 4-[2-(4-hydroxyphenyl)-4-methylpentan-2-yl]phenol[1][2]
CAS Number 6807-17-6
Molecular Formula C18H22O2[1][2][3]
Molecular Weight 270.37 g/mol [1][2][3]
Appearance White to almost white crystalline powder[1]
Melting Point 154 °C[1]

The presence of the bulky, non-polar dimethylbutylidene group can influence the packing of polymer chains, potentially leading to altered mechanical and thermal properties compared to epoxy resins derived from other bisphenols like Bisphenol A (BPA) or Bisphenol F (BPF).[1][4]

Synthesis of Diglycidyl Ether of this compound

The primary application of this compound in epoxy resins is as a precursor to its diglycidyl ether. This is achieved through a reaction with epichlorohydrin in the presence of a base, typically sodium hydroxide. The resulting molecule, a diglycidyl ether, is the fundamental epoxy resin monomer.

Reaction Mechanism

The synthesis follows a two-step mechanism:

  • Coupling: The phenolic hydroxyl groups of the diphenol react with epichlorohydrin to form a chlorohydrin intermediate.

  • Dehydrochlorination: The chlorohydrin intermediate is then treated with a base to eliminate HCl, forming the epoxide ring.

G Diphenol This compound Chlorohydrin Chlorohydrin Intermediate Diphenol->Chlorohydrin + Epichlorohydrin Epichlorohydrin Epichlorohydrin Epichlorohydrin->Chlorohydrin NaOH NaOH DGE Diglycidyl Ether Resin NaOH->DGE Chlorohydrin->DGE + NaOH NaCl_H2O NaCl + H2O

Caption: Synthesis of Diglycidyl Ether Epoxy Resin.

Experimental Protocol: Synthesis of Diglycidyl Ether

This protocol is a general procedure and may require optimization for specific applications.

Materials:

  • This compound

  • Epichlorohydrin (in molar excess)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Inert solvent (e.g., toluene or a mixture of MIBK and DMSO)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), optional

Procedure:

  • In a four-neck flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, dissolve 0.1 mol of this compound in a suitable solvent.

  • Add a significant molar excess of epichlorohydrin (e.g., 4 to 10 moles per mole of diphenol). A larger excess favors the formation of lower molecular weight resins.

  • If using a phase-transfer catalyst, add it to the mixture at this stage.

  • Heat the mixture to the desired reaction temperature (typically 60-90 °C) with vigorous stirring.

  • Slowly add the 50% aqueous NaOH solution dropwise over a period of 1-2 hours. The amount of NaOH should be sufficient to neutralize the hydrochloric acid produced and catalyze the ring-closing reaction (approximately 2 to 4 moles per mole of diphenol).

  • Maintain the reaction temperature and stirring for an additional 2-3 hours after the NaOH addition is complete.

  • After the reaction, cool the mixture and separate the organic layer.

  • Wash the organic layer with water to remove unreacted NaOH and NaCl.

  • Remove the solvent and excess epichlorohydrin by vacuum distillation.

  • The resulting product is the diglycidyl ether of this compound.

Curing of Epoxy Resins

The synthesized diglycidyl ether resin is a prepolymer that requires curing (cross-linking) to form a rigid, thermoset material. Curing is typically achieved by reacting the epoxy groups with a suitable curing agent (hardener).

Curing Agents and Mechanisms

A variety of curing agents can be used, with amines being the most common for ambient and moderately elevated temperature cures. The active hydrogen atoms on the amine groups react with the epoxy rings in a ring-opening addition polymerization. Aromatic amines generally provide better thermal and chemical resistance compared to aliphatic amines, though they often require higher curing temperatures.[5]

G Epoxy Epoxy Group SecondaryAmine Secondary Amine Epoxy->SecondaryAmine Reacts with Amine Primary Amine (R-NH2) Amine->SecondaryAmine TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine Reacts with another Epoxy Group CrosslinkedNetwork Cross-linked Network TertiaryAmine->CrosslinkedNetwork Forms

Caption: Amine Curing Mechanism of Epoxy Resins.

Experimental Protocol: Curing with an Aromatic Amine

Materials:

  • Diglycidyl ether of this compound (synthesized as per Section 2.2)

  • Aromatic amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM or 4,4'-Diaminodiphenyl sulfone - DDS)

  • Solvent (optional, for viscosity reduction, e.g., acetone)

Procedure:

  • Calculate the stoichiometric amount of the amine curing agent required. The stoichiometry is based on the equivalence of epoxy groups to active amine hydrogens.

  • Gently heat the epoxy resin to reduce its viscosity (e.g., 60-80 °C).

  • Add the calculated amount of the amine curing agent to the warm resin and mix thoroughly until a homogeneous mixture is obtained. If the curing agent is a solid, it may need to be melted or dissolved in a minimal amount of solvent before mixing.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin according to a suitable temperature schedule. A typical two-stage cure for aromatic amines might be:

    • Initial cure at a lower temperature (e.g., 100-120 °C) for 1-2 hours.

    • Post-cure at a higher temperature (e.g., 150-180 °C) for 2-4 hours to ensure complete cross-linking.

  • Allow the cured resin to cool slowly to room temperature to minimize internal stresses.

Characterization of Cured Epoxy Resins

The properties of the cured epoxy resin can be evaluated using various analytical techniques to determine its thermal stability, mechanical strength, and curing behavior.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to study the curing kinetics and determine the glass transition temperature (Tg) of the cured material.[6][7]

  • Curing Kinetics: By performing DSC scans at different heating rates on the uncured resin-hardener mixture, the heat of reaction and activation energy of the curing process can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[5][8]

  • Glass Transition Temperature (Tg): The Tg is a critical property that indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally corresponds to a higher degree of cross-linking and better high-temperature performance.[7]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. It is used to assess the thermal stability and decomposition temperature of the cured epoxy resin.[9]

Mechanical Properties

The mechanical performance of the cured resin is crucial for its intended application. Standard tests include:

  • Tensile Testing: Measures the tensile strength, modulus, and elongation at break.

  • Flexural Testing: Determines the flexural strength and modulus.

  • Impact Testing: Assesses the material's toughness and resistance to fracture under a sudden load.

Illustrative Mechanical Properties of Bisphenol-Based Epoxy Resins:

PropertyBisphenol A Based Epoxy (Illustrative)[1][2]Bisphenol F Based Epoxy (Illustrative)[1]
Tensile Strength (MPa) 60 - 8065 - 85
Tensile Modulus (GPa) 2.5 - 3.52.8 - 3.8
Flexural Strength (MPa) 100 - 130110 - 140
Glass Transition Temp. (Tg, °C) 150 - 180140 - 170

Note: These are typical values for standard epoxy systems and will vary depending on the specific curing agent and cure cycle. The properties of a this compound based epoxy are expected to be in a similar range but influenced by its unique molecular structure.

Influence of the Dimethylbutylidene Bridge

The structure of the bisphenol is a key determinant of the final properties of the epoxy resin. Compared to the isopropylidene bridge in Bisphenol A, the 1,3-dimethylbutylidene bridge in the title compound is more flexible and bulkier. This can lead to:

  • Lower Cross-link Density: The bulkier group may increase the distance between polymer chains, potentially leading to a slightly lower cross-link density.

  • Increased Toughness: The increased flexibility of the aliphatic bridge may enhance the impact strength and fracture toughness of the cured resin.

  • Lower Glass Transition Temperature: Increased chain flexibility can sometimes result in a lower Tg compared to more rigid bisphenol structures.

Safety and Handling

This compound is classified as a substance that may damage fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[10][11] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound presents a versatile platform for the development of novel epoxy resins. Its unique molecular structure offers the potential to create materials with a desirable balance of thermal and mechanical properties. The protocols and information provided in these application notes serve as a starting point for researchers to explore the synthesis, curing, and characterization of epoxy systems based on this promising diphenol. Further research and optimization are encouraged to fully elucidate its performance characteristics and unlock its potential in advanced material applications.

References

Application Notes and Protocols: 4,4'-(1,3-Dimethylbutylidene)diphenol in Transparent Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as 2,2-bis(4-hydroxyphenyl)-4-methylpentane, as a key reagent in the synthesis of advanced transparent polymers. This bisphenol monomer, characterized by a bulky dimethylbutylidene bridge, offers a unique structural motif for creating high-performance polycarbonates and polyarylates with exceptional optical clarity, thermal stability, and mechanical robustness.

Introduction

This compound is a bisphenol derivative that serves as a valuable building block in polymer chemistry. Its asymmetric and bulky aliphatic bridge disrupts polymer chain packing, leading to the formation of amorphous materials with high transparency and good solubility in common organic solvents. These characteristics make it an excellent candidate for producing optical-grade polymers for a variety of applications, including advanced optical lenses, data storage media, and specialty films. This document outlines the synthesis, properties, and potential applications of polymers derived from this versatile reagent.

Polymer Synthesis and Logical Workflow

The synthesis of transparent polymers from this compound can be primarily achieved through two main polymerization techniques: melt polymerization for polycarbonates and solution polymerization for polyarylates. The general workflow for synthesizing and characterizing these polymers is depicted below.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_processing Processing & Characterization cluster_application Application reagent This compound polymerization Polymerization (Melt or Solution) reagent->polymerization co_reagent Co-reagent (e.g., Diphenyl Carbonate or Terephthaloyl Chloride) co_reagent->polymerization purification Purification & Drying polymerization->purification Crude Polymer characterization Characterization (Spectroscopic, Thermal, Mechanical, Optical) purification->characterization Purified Polymer processing Melt/Solution Processing (e.g., Film Casting, Molding) characterization->processing application Transparent Polymer Product processing->application

Caption: General workflow for the synthesis and application of transparent polymers.

Data Presentation: Properties of Derived Polymers

The following tables summarize the typical properties of polycarbonates and polyarylates synthesized using bisphenols with structures analogous to this compound. These values are representative and may vary depending on the specific synthesis conditions and co-monomers used.

Table 1: Typical Properties of Polycarbonates
PropertyValueTest Method
Refractive Index1.59 - 1.68Abbe Refractometer
Light Transmittance (>400 nm)> 88%UV-Vis Spectroscopy
Glass Transition Temperature (Tg)140 - 160 °CDSC
5% Weight Loss Temperature (Td5)> 330 °CTGA
Tensile Strength23 - 72 MPaASTM D638
Elongation at Break1.2 - 3.3 %ASTM D638
Table 2: Typical Properties of Polyarylates
PropertyValueTest Method
Refractive Index1.60 - 1.65Abbe Refractometer
Light Transmittance (>450 nm)> 85%UV-Vis Spectroscopy
Glass Transition Temperature (Tg)199 - 215 °CDSC
5% Weight Loss Temperature (Td5)464 - 489 °CTGA
Tensile Strength53 - 61 MPaASTM D638
Young's Modulus1480 - 1870 MPaASTM D638
Elongation at Break19.5 - 30.1 %ASTM D638

Experimental Protocols

Detailed methodologies for the synthesis of polycarbonates and polyarylates from this compound are provided below.

Protocol 1: Synthesis of Polycarbonate via Melt Polymerization

This protocol describes the synthesis of a polycarbonate by the transesterification of this compound with diphenyl carbonate.

Materials:

  • This compound

  • Diphenyl carbonate (DPC)

  • Catalyst (e.g., Lithium hydroxide, LiOH·H₂O)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charge the reactor with this compound and diphenyl carbonate in a desired molar ratio (typically a slight excess of DPC is used).

  • Add the catalyst (e.g., 10⁻⁴ to 10⁻³ mol per mol of bisphenol).

  • Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • Heat the mixture under a nitrogen atmosphere to a temperature of 180-220 °C to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct.

  • Gradually increase the temperature to 220-260 °C while slowly reducing the pressure to facilitate the removal of phenol.

  • Continue the polycondensation reaction at a higher temperature (260-300 °C) and under a high vacuum (<1 mmHg) for 1-3 hours to increase the molecular weight of the polymer.

  • Once the desired viscosity is reached, cool the reactor and extrude the molten polymer.

  • The resulting polycarbonate can be purified by dissolving in a suitable solvent (e.g., dichloromethane) and precipitating in a non-solvent (e.g., methanol).

Melt_Polymerization start Start charge Charge Reactants & Catalyst to Reactor start->charge purge Purge with Nitrogen charge->purge melt Heat to 180-220°C (Melt & Initial Reaction) purge->melt distill Increase Temp (220-260°C) & Reduce Pressure (Phenol Removal) melt->distill poly High Temp (260-300°C) & High Vacuum (Polycondensation) distill->poly cool Cool & Extrude Polymer poly->cool purify Purify by Dissolution & Precipitation cool->purify end End purify->end

Caption: Melt polymerization workflow for polycarbonate synthesis.

Protocol 2: Synthesis of Polyarylate via Solution Polymerization

This protocol outlines the synthesis of a polyarylate by the reaction of this compound with an aromatic diacid chloride (e.g., terephthaloyl chloride) in a low-temperature solution.

Materials:

  • This compound

  • Terephthaloyl chloride (or a mixture with isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or other suitable aprotic polar solvent

  • Anhydrous pyridine or other acid scavenger

  • Nitrogen gas (high purity)

  • Methanol

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Ice bath.

  • Beaker for precipitation.

  • Filtration apparatus.

Procedure:

  • Dissolve this compound in anhydrous NMP in the three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add anhydrous pyridine to the solution.

  • Dissolve terephthaloyl chloride in a small amount of anhydrous NMP and add it dropwise to the cooled bisphenol solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, and then at room temperature for an additional 2-4 hours.

  • Pour the viscous polymer solution into a large volume of methanol with stirring to precipitate the polyarylate.

  • Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Solution_Polymerization start Start dissolve Dissolve Bisphenol in Solvent start->dissolve cool Cool to 0-5°C dissolve->cool add_acid_scavenger Add Acid Scavenger cool->add_acid_scavenger add_diacid_chloride Add Diacid Chloride Solution Dropwise add_acid_scavenger->add_diacid_chloride react_cold Stir at 0-5°C add_diacid_chloride->react_cold react_rt Stir at Room Temperature react_cold->react_rt precipitate Precipitate in Methanol react_rt->precipitate filter_wash_dry Filter, Wash, and Dry precipitate->filter_wash_dry end End filter_wash_dry->end

Caption: Solution polymerization workflow for polyarylate synthesis.

Conclusion

This compound is a promising monomer for the development of high-performance transparent polymers. The bulky, asymmetric side group effectively hinders crystallization, resulting in amorphous materials with excellent optical clarity. The presented protocols for the synthesis of polycarbonates and polyarylates provide a foundation for researchers to explore the potential of this monomer in creating novel materials for advanced optical and electronic applications. The provided property data, based on analogous polymer systems, highlights the potential for achieving a desirable balance of optical, thermal, and mechanical performance. Further research and optimization of polymerization conditions will undoubtedly expand the application scope of polymers derived from this unique bisphenol.

Application Notes and Protocols for Studying Endocrine Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying endocrine disrupting chemicals (EDCs). The methodologies described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are designed to assess the potential of substances to interfere with the estrogen, androgen, and thyroid hormone systems.[1][2][3][4]

Introduction to Endocrine Disruption

Endocrine disruptors are exogenous substances that alter the function(s) of the endocrine system and consequently cause adverse health effects in an intact organism, or its progeny, or (sub)populations.[1] A tiered approach is often used for screening and testing potential EDCs, starting with in vitro assays and progressing to in vivo studies for confirmation and characterization of adverse effects.[5][6]

In Vitro Screening Assays

In vitro assays are essential for the initial screening of a large number of chemicals for potential endocrine disrupting activity.[5][7] They are typically rapid, cost-effective, and can provide mechanistic information.[8] Key in vitro methods include receptor binding assays, reporter gene assays, and steroidogenesis assays.[7][9]

Receptor Binding Assays

Receptor binding assays measure the ability of a test chemical to bind to a specific hormone receptor, such as the estrogen receptor (ER) or androgen receptor (AR). These assays can identify potential receptor agonists or antagonists.

Table 1: Summary of Receptor Binding Assay Data

Test SubstanceReceptorAssay TypeIC50 / Ki (nM)Relative Binding Affinity (%)
Compound XEstrogen Receptor αCompetitive Binding15010
Compound YAndrogen ReceptorCompetitive Binding5002
Reference EstrogenEstrogen Receptor αCompetitive Binding1.5100
Reference AndrogenAndrogen ReceptorCompetitive Binding10100

Protocol: Estrogen Receptor (ER) Competitive Binding Assay

  • Preparation of ERα: Utilize rat uterine cytosol or a commercially available recombinant human ERα.

  • Radioligand: Use a radiolabeled estrogen, such as [3H]-estradiol.

  • Assay Setup: In a multi-well plate, combine the ERα preparation, the radioligand at a fixed concentration, and varying concentrations of the test substance. Include a control with no test substance and a non-specific binding control with an excess of unlabeled estradiol.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test substance and determine the IC50 value (the concentration that inhibits 50% of specific binding).

Reporter Gene Assays

Reporter gene assays, also known as transactivation assays, measure the ability of a chemical to activate or inhibit the transcriptional activity of a hormone receptor.[10][11] These assays are performed in cultured cells that have been genetically modified to contain a hormone receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a hormone response element.[8]

Table 2: Summary of Reporter Gene Assay Data

Test SubstanceReceptorModeEC50 / IC50 (nM)Max Response (% of Reference)
Compound AEstrogen Receptor αAgonist5085
Compound BAndrogen ReceptorAntagonist20095 (inhibition)
Reference AgonistEstrogen Receptor αAgonist0.1100
Reference AntagonistAndrogen ReceptorAntagonist10100 (inhibition)

Protocol: Androgen Receptor (AR) Transcriptional Activation Assay (OECD 458) [12]

  • Cell Line: Use a validated cell line, such as AR-EcoScreen™ or AR-CALUX®, which stably expresses the human androgen receptor and an androgen-responsive reporter gene.[12]

  • Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.

  • Exposure: Plate the cells in multi-well plates and expose them to a range of concentrations of the test substance. For antagonist testing, co-expose the cells with a fixed concentration of a reference androgen agonist.

  • Incubation: Incubate the plates for 24-48 hours.

  • Lysis and Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).

  • Data Analysis: For agonist activity, determine the EC50 value (the concentration that produces 50% of the maximum response). For antagonist activity, determine the IC50 value (the concentration that inhibits 50% of the response induced by the reference agonist).

H295R Steroidogenesis Assay

This in vitro assay uses the human adrenal cortical carcinoma cell line H295R to assess the effects of chemicals on steroid hormone production (steroidogenesis). It measures changes in the production of hormones like testosterone and estradiol.[13]

Table 3: Summary of H295R Steroidogenesis Assay Data

Test SubstanceHormone MeasuredEffectFold Change vs. Control
Compound ZTestosteroneIncrease2.5
Compound WEstradiolDecrease0.4

Protocol: H295R Steroidogenesis Assay (OECD 456) [13]

  • Cell Culture: Culture H295R cells in a multi-well plate format.

  • Exposure: Expose the cells to the test chemical at various concentrations for 48 hours.

  • Hormone Extraction: Collect the cell culture medium.

  • Hormone Quantification: Measure the concentrations of testosterone and estradiol in the medium using validated methods such as ELISA or LC-MS/MS.

  • Data Analysis: Compare the hormone concentrations in the treated wells to the solvent control wells to determine if the test chemical significantly alters steroidogenesis.

In Vivo Confirmatory Assays

In vivo assays are conducted in living organisms to confirm the findings of in vitro screens and to assess potential adverse effects at the whole-organism level.[6] The Uterotrophic and Hershberger assays are well-established in vivo screening assays for estrogenic and androgenic activity, respectively.[6][14][15]

Uterotrophic Assay

The uterotrophic assay in rodents is used to detect the estrogenic or anti-estrogenic activity of a chemical by measuring the change in uterine weight.[16][17][18]

Table 4: Summary of Uterotrophic Assay Data

Test SubstanceDosing RouteUterine Weight (wet, mg)Uterine Weight (blotted, mg)Fold Change vs. Control
Vehicle ControlOral Gavage50 ± 540 ± 41.0
Compound EOral Gavage150 ± 15120 ± 123.0
Reference EstrogenSubcutaneous200 ± 20160 ± 154.0

Protocol: Uterotrophic Assay in Immature Female Rats (OECD 440) [14]

  • Animals: Use immature female rats (e.g., 21 days old).[16][18]

  • Dosing: Administer the test substance daily for three consecutive days by oral gavage or subcutaneous injection.[16][18]

  • Necropsy: Approximately 24 hours after the last dose, euthanize the animals and carefully dissect the uterus.

  • Uterine Weight: Record both the wet (fluid-filled) and blotted uterine weights.

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Hershberger Assay

The Hershberger assay is an in vivo screening test in castrated male rats that evaluates the ability of a chemical to act as an androgen agonist or antagonist.[15][19] The assay is based on weight changes in five androgen-dependent tissues.[15][20]

Table 5: Summary of Hershberger Assay Data

Treatment GroupVentral Prostate (mg)Seminal Vesicles (mg)Levator Ani/Bulbocavernosus (mg)Cowper's Glands (mg)Glans Penis (mg)
Vehicle Control20 ± 315 ± 230 ± 410 ± 140 ± 5
Testosterone Propionate150 ± 15100 ± 10120 ± 1250 ± 5100 ± 10
Test Substance (Agonist)100 ± 1070 ± 890 ± 935 ± 475 ± 8
Test Substance (Antagonist) + TP50 ± 640 ± 560 ± 720 ± 360 ± 7

Protocol: Hershberger Bioassay in Rats (OECD 441) [19][20]

  • Animals: Use castrated peripubertal male rats.

  • Dosing: For androgen agonist testing, administer the test substance daily for 10 consecutive days.[19] For anti-androgen testing, co-administer the test substance with a reference androgen agonist (e.g., testosterone propionate).[19]

  • Necropsy: Approximately 24 hours after the last administration, euthanize the animals.[19]

  • Tissue Weights: Dissect and weigh the following five androgen-dependent tissues: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[15][20]

  • Data Analysis: A statistically significant increase in the weights of at least two of these tissues indicates androgenic activity. A statistically significant decrease in the weights of at least two tissues in the presence of a reference androgen indicates anti-androgenic activity.[19]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular signaling pathways is crucial for interpreting the results of endocrine disruption studies. The following diagrams illustrate the key pathways and a general experimental workflow.

Estrogen Receptor Signaling Pathway

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors.[21] Upon binding to estrogen or an estrogenic compound, the receptor dimerizes, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA to regulate gene transcription.[22][23] There are also non-genomic pathways initiated at the cell membrane.[24][25]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / EDC ER Estrogen Receptor (ER) Estrogen->ER Binding Dimer ER Dimer ER->Dimer Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex HSP->ER_HSP ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Simplified diagram of the classical estrogen receptor signaling pathway.

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a steroid hormone receptor that is activated by androgens like testosterone and dihydrotestosterone (DHT).[26][27] In the absence of a ligand, AR is located in the cytoplasm in a complex with heat shock proteins (HSPs).[26][28] Ligand binding leads to dissociation of HSPs, dimerization, and nuclear translocation, where the AR binds to androgen response elements (AREs) to regulate gene expression.[28][29]

Androgen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen / EDC AR Androgen Receptor (AR) Androgen->AR Binding Dimer AR Dimer AR->Dimer Dimerization HSP Heat Shock Proteins AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) Dimer->ARE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular Response Cellular Response Protein->Cellular Response

Caption: Overview of the canonical androgen receptor signaling cascade.

Thyroid Hormone Signaling Pathway

Thyroid hormones (T3 and T4) are crucial for development, metabolism, and homeostasis.[30] Thyroid hormone receptors (TRs) are nuclear receptors that, upon binding to T3, regulate the transcription of target genes by binding to thyroid hormone response elements (TREs).[30] The hypothalamus-pituitary-thyroid (HPT) axis regulates the production of thyroid hormones.[31]

Thyroid_Signaling cluster_cell Target Cell Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH Pituitary Anterior Pituitary TSH TSH Pituitary->TSH Thyroid Thyroid Gland T3_T4 T3 / T4 Thyroid->T3_T4 TRH->Pituitary + TSH->Thyroid + T3_T4->Hypothalamus - T3_T4->Pituitary - T3 T3 T3_T4->T3 TR Thyroid Hormone Receptor (TR) T3->TR Binding TRE Thyroid Response Element (TRE) TR->TRE Binds to Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic Effects Metabolic Effects Protein->Metabolic Effects

Caption: The Hypothalamic-Pituitary-Thyroid (HPT) axis and cellular signaling.

Experimental Workflow for Endocrine Disruptor Screening

The following diagram outlines a typical workflow for identifying and characterizing endocrine disrupting chemicals, moving from high-throughput in vitro screening to more complex in vivo confirmation.

ED_Workflow Start Test Chemical InVitro In Vitro Screening (Receptor Binding, Reporter Gene, Steroidogenesis) Start->InVitro Positive Positive Result InVitro->Positive Potential Activity Negative Negative Result InVitro->Negative No Activity InVivo In Vivo Confirmation (Uterotrophic, Hershberger) Positive->InVivo Stop Low Priority Negative->Stop Adverse Adverse Outcome Pathway Analysis InVivo->Adverse Confirmed Activity Risk Risk Assessment Adverse->Risk

Caption: A tiered experimental workflow for endocrine disruptor testing.

References

In Vitro Assays for Estrinogenic Activity of Bisphenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common in vitro assays used to determine the estrogenic activity of bisphenols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine disruptor screening.

Introduction

Bisphenols are a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins. Due to their structural similarity to estradiol, the primary female sex hormone, there is significant concern about their potential to mimic estrogen and disrupt normal endocrine function. A variety of in vitro assays have been developed to screen and characterize the estrogenic activity of these compounds. These assays are crucial for assessing potential human health risks and for the development of safer alternatives. This document details the principles, protocols, and data interpretation for three widely used assays: the Yeast Estrogen Screen (YES), the E-Screen (Estrogen-sensitive human breast cancer cell proliferation assay), and Estrogen Receptor (ER) Transcriptional Activation Assays (e.g., Luciferase Reporter Gene Assay).

Estrogen Receptor Signaling Pathways

Estrogenic compounds, including bisphenols, exert their effects primarily through binding to estrogen receptors (ERs), which are ligand-activated transcription factors.[1] There are two main subtypes of ERs, ERα and ERβ, which can mediate genomic and non-genomic signaling pathways.[2]

Genomic Signaling: In the classical genomic pathway, the binding of an estrogenic ligand to ER in the cytoplasm induces a conformational change, leading to receptor dimerization.[1] The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] ERs can also regulate gene expression indirectly by interacting with other transcription factors.[4]

Non-Genomic Signaling: This rapid signaling pathway is initiated by estrogen binding to ERs located at the cell membrane.[5] This interaction can activate various downstream signaling cascades, including the PI3K and MAPK pathways, influencing cellular processes without direct gene regulation.[2][5]

Estrogen_Signaling_Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E Estrogenic Compound ER_cyto ER (Cytoplasm) E->ER_cyto Binding ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization ERE ERE ER_dimer->ERE Nuclear Translocation & Binding Gene Target Gene Transcription ERE->Gene Modulation E_mem Estrogenic Compound ER_mem Membrane ER E_mem->ER_mem Binding Signaling Signaling Cascades (PI3K, MAPK) ER_mem->Signaling Activation Cellular Cellular Response Signaling->Cellular

Caption: Simplified overview of genomic and non-genomic estrogen signaling pathways.

Quantitative Data on Estrogenic Activity of Bisphenols

The following tables summarize the estrogenic activity of various bisphenols as determined by different in vitro assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are provided for comparison. Lower EC50 values indicate higher estrogenic potency.

Table 1: Estrogenic Activity of Bisphenols in Yeast Estrogen Screen (YES) Assay

CompoundEC50 (μM)Reference
Bisphenol A (BPA)12.6[6]
Bisphenol S (BPS)Weaker than BPA[7]
Bisphenol F (BPF)Similar to BPA[8]
Bisphenol B (BPB)More potent than BPA[9]
Bisphenol Z (BPZ)More potent than BPA[9]
Bisphenol C (BPC)Less efficacious than BPA[9]
Bisphenol E (BPE)Similar to BPA[9]

Table 2: Estrogenic Activity of Bisphenols in E-Screen Assay

CompoundProliferative Effect ConcentrationReference
Bisphenol A (BPA)10⁻⁸ M[10]
Bisphenol S (BPS)Showed estrogenic activity[8]
Bisphenol F (BPF)Showed estrogenic activity[8]
Bisphenol A dimethacrylateShowed estrogenic activity[8]

Table 3: Estrogenic Activity of Bisphenols in Reporter Gene Assays

CompoundAssay TypeCell LineEC50/IC50 (M)Reference
Bisphenol A (BPA)Luciferase Reporter (ERα)HepG22.8 x 10⁻⁵ (EC50)[9]
Bisphenol AF (BPAF)Luciferase Reporter (ERα)HepG23.0 x 10⁻⁶ (EC50)[9]
Bisphenol B (BPB)Luciferase Reporter (ERα)HepG27.4 x 10⁻⁶ (EC50)[9]
Bisphenol Z (BPZ)Luciferase Reporter (ERα)HepG29.3 x 10⁻⁶ (EC50)[9]
Bisphenol S (BPS)Luciferase Reporter (ERα)HepG2Less efficacious than BPA[9]
3-ClBPAERα BindingHuman2.48 x 10⁻⁵ (IC50)[11]
3,3'-diClBPAERα BindingHuman1.28 x 10⁻⁵ (IC50)[11]
Bisphenol A (BPA)ERα BindingHuman1.08 x 10⁻⁴ (IC50)[11]
3-ClBPAERβ BindingHuman1.43 x 10⁻⁵ (IC50)[11]
3,3'-diClBPAERβ BindingHuman1.87 x 10⁻⁵ (IC50)[11]
Bisphenol A (BPA)ERβ BindingHuman2.59 x 10⁻⁵ (IC50)[11]

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.[12] When an estrogenic compound binds to the hERα, it activates the transcription of the reporter gene, leading to the production of β-galactosidase. The enzyme then metabolizes a chromogenic substrate, resulting in a quantifiable color change.[12]

YES_Assay_Workflow Yeast_Culture 1. Prepare recombinant yeast culture Plate_Prep 2. Prepare 96-well plate with test compounds & controls Yeast_Culture->Plate_Prep Inoculation 3. Add yeast suspension to wells Plate_Prep->Inoculation Incubation 4. Incubate at 30-34°C for 48-72 hours Inoculation->Incubation Lysis_Substrate 5. Lyse yeast cells and add chromogenic substrate Incubation->Lysis_Substrate Color_Dev 6. Incubate for color development Lysis_Substrate->Color_Dev Measurement 7. Measure absorbance Color_Dev->Measurement

Caption: General workflow for the Yeast Estrogen Screen (YES) assay.

Protocol:

  • Yeast Culture Preparation:

    • Inoculate a single colony of the recombinant yeast strain into an appropriate yeast minimal medium.[12]

    • Incubate overnight at 30°C with shaking until the culture reaches the mid-logarithmic growth phase.[12]

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test bisphenols and a positive control (e.g., 17β-estradiol) in a suitable solvent (e.g., ethanol).

    • Pipette the dilutions into a 96-well microtiter plate and allow the solvent to evaporate completely.[13]

  • Inoculation and Incubation:

    • Prepare an assay medium containing fresh growth medium and a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).[13]

    • Inoculate the assay medium with the yeast culture.

    • Add the yeast suspension to each well of the microtiter plate.

    • Incubate the plate at 30-34°C for 48-72 hours.[13]

  • Measurement:

    • After incubation, measure the absorbance at a specific wavelength (e.g., 570 nm for the color change and 690 nm for turbidity) using a microplate reader.[14]

E-Screen Assay

The E-Screen assay is a cell proliferation assay that utilizes the estrogen-responsive human breast cancer cell line, MCF-7.[15] These cells proliferate in the presence of estrogens. The assay measures the increase in cell number after exposure to a test compound.[15][16]

E_Screen_Workflow Cell_Culture 1. Culture MCF-7 cells in estrogen-depleted medium Seeding 2. Seed cells into 96-well plates Cell_Culture->Seeding Treatment 3. Add test compounds and controls Seeding->Treatment Incubation 4. Incubate for 6 days Treatment->Incubation Staining 5. Fix and stain cells (e.g., with sulforhodamine B) Incubation->Staining Measurement 6. Measure absorbance Staining->Measurement

Caption: General workflow for the E-Screen assay.

Protocol:

  • Cell Culture:

    • Maintain MCF-7 cells in a growth medium supplemented with fetal bovine serum.

    • Prior to the assay, culture the cells in a medium containing charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.[15]

  • Assay Procedure:

    • Seed the cells into 96-well plates and allow them to attach.

    • Replace the medium with fresh estrogen-depleted medium containing serial dilutions of the test bisphenols and controls.

    • Incubate the plates for 6 days.[10]

  • Measurement of Cell Proliferation:

    • After incubation, fix the cells and stain them with a protein-binding dye such as sulforhodamine B.

    • Wash the plates to remove unbound dye and then solubilize the bound dye.

    • Measure the absorbance at a specific wavelength to quantify the cell number.

Estrogen Receptor (ER) Transcriptional Activation Assays

These assays measure the ability of a compound to activate ER-mediated gene expression. A common approach is the use of a reporter gene, such as luciferase, linked to an ERE-containing promoter.[10]

Luciferase Reporter Gene Assay:

This assay typically uses a mammalian cell line (e.g., HeLa, HepG2, or MCF-7) transiently or stably transfected with two plasmids: one expressing the human ERα or ERβ, and another containing a luciferase reporter gene under the control of an ERE-containing promoter.[10][17][18]

Luciferase_Assay_Workflow Transfection 1. Co-transfect cells with ER and ERE-luciferase plasmids Seeding 2. Seed transfected cells into 96-well plates Transfection->Seeding Treatment 3. Add test compounds and controls Seeding->Treatment Incubation 4. Incubate for 24 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Measurement 6. Add luciferase substrate and measure luminescence Lysis->Measurement

Caption: General workflow for a Luciferase Reporter Gene Assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture the chosen cell line in appropriate media.

    • Co-transfect the cells with an ER expression plasmid and an ERE-luciferase reporter plasmid using a suitable transfection reagent.[17] A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Assay Procedure:

    • Seed the transfected cells into 96-well plates.

    • After cell attachment, replace the medium with medium containing serial dilutions of the test bisphenols and controls.

    • Incubate the plates for 24 hours.[10]

  • Measurement of Luciferase Activity:

    • After incubation, lyse the cells.

    • Add the appropriate luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).

Conclusion

The in vitro assays described in this document are valuable tools for screening and characterizing the estrogenic activity of bisphenols and other potential endocrine-disrupting chemicals. Each assay has its own advantages and limitations. The YES assay is a rapid and cost-effective screening tool.[13] The E-Screen assay provides information on a physiologically relevant endpoint (cell proliferation).[15] Reporter gene assays offer a sensitive and mechanistic assessment of ER activation.[10] A combination of these assays can provide a comprehensive profile of the estrogenic potential of a test compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,4'-(1,3-Dimethylbutylidene)diphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4'-(1,3-Dimethylbutylidene)diphenol, also known as Bisphenol M. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthesis yield and overcome common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound is a common issue that can stem from several factors. The synthesis is typically an acid-catalyzed condensation of phenol with 4-methyl-2-pentanone. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The choice and concentration of the acid catalyst are critical.

    • Troubleshooting:

      • Verify the concentration and purity of your acid catalyst. If using a solid acid catalyst like an ion-exchange resin, ensure it is properly activated and not expired.

      • Consider trying a different acid catalyst. Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used. Solid acid catalysts such as sulfonated polystyrene resins can also be effective and simplify purification.

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of side products.

    • Troubleshooting:

      • Ensure the reaction is being conducted at the optimal temperature. For many bisphenol syntheses, temperatures range from 40°C to 90°C.

      • If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If the temperature is too high, it can promote the formation of undesired side products and potentially lead to decomposition of the product.

  • Reactant Stoichiometry and Purity: The molar ratio of phenol to 4-methyl-2-pentanone and the purity of the reactants are crucial for maximizing yield.

    • Troubleshooting:

      • Use a significant excess of phenol. Molar ratios of phenol to ketone can range from 3:1 to 10:1 to drive the reaction towards the product and minimize side reactions of the ketone.

      • Ensure your phenol and 4-methyl-2-pentanone are of high purity and free from water, as water can deactivate some acid catalysts.

  • Reaction Time: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Increase the reaction time if you observe unreacted starting materials.

Issue 2: Formation of Impurities and Side Products

Question: My final product is impure, and I suspect the formation of side products. What are the common impurities and how can I minimize them?

Answer:

The formation of isomers and other byproducts is a common challenge in bisphenol synthesis. Here are the likely impurities and strategies to mitigate them:

  • Isomers: The primary impurities are often the ortho,para' (o,p') and ortho,ortho' (o,o') isomers of the desired para,para' (p,p') product.

    • Mitigation:

      • Catalyst Choice: Certain catalysts can favor the formation of the p,p' isomer. Thiol-modified acid catalysts or specific solid acid catalysts can enhance selectivity.

      • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable p,p' isomer.

  • Chromane Derivatives: A common byproduct is the corresponding chromane, formed by the cyclization of an intermediate with another molecule of the ketone.

    • Mitigation:

      • Excess Phenol: Using a large excess of phenol shifts the equilibrium away from the intermediates that lead to chromane formation.

  • Trisphenols: These are formed when a third phenol molecule reacts with the initial product.

    • Mitigation:

      • Stoichiometry Control: Careful control of the phenol to ketone ratio can minimize the formation of higher-order condensation products.

  • Unreacted Starting Materials: Residual phenol and 4-methyl-2-pentanone can contaminate the final product.

    • Mitigation:

      • Purification: Effective purification methods such as recrystallization or column chromatography are essential to remove unreacted starting materials. Washing the crude product with water can help remove excess phenol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic aromatic substitution reaction. The acid catalyst protonates the carbonyl oxygen of 4-methyl-2-pentanone, making the carbonyl carbon more electrophilic. This is followed by two successive Friedel-Crafts alkylation-type reactions where two molecules of phenol attack the activated carbonyl carbon.

Q2: Which acid catalyst is best for this synthesis?

A2: While there is no single "best" catalyst, strong acids like sulfuric acid are effective. However, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred as they are easily separated from the reaction mixture, simplifying the workup process and being more environmentally friendly. The choice of catalyst can also influence the isomeric purity of the final product.

Q3: How can I effectively purify the crude product?

A3: Recrystallization is a common and effective method for purifying this compound.[1] A suitable solvent system, often a mixture of an organic solvent (like toluene or methanol) and a non-solvent (like hexane or water), should be used. The crude product can be dissolved in a minimal amount of the hot solvent mixture and allowed to cool slowly to form crystals of the pure product, leaving impurities in the mother liquor. Column chromatography can also be used for higher purity requirements.

Q4: What is the optimal molar ratio of phenol to 4-methyl-2-pentanone?

A4: A significant molar excess of phenol is generally recommended to maximize the conversion of the ketone and to suppress the formation of side products. A molar ratio of phenol to 4-methyl-2-pentanone in the range of 5:1 to 10:1 is a good starting point for optimization.

Data Presentation

The following tables summarize key reaction parameters and their impact on the synthesis of bisphenols, which can be extrapolated to optimize the synthesis of this compound.

Table 1: Effect of Catalyst on Bisphenol Synthesis Yield (General)

CatalystCatalyst TypeTypical Yield Range (%)Selectivity for p,p'-isomer
Sulfuric Acid (H₂SO₄)Homogeneous (Liquid)70-85Moderate to Good
Hydrochloric Acid (HCl)Homogeneous (Liquid)65-80Moderate
Ion-Exchange Resin (e.g., Amberlyst-15)Heterogeneous (Solid)75-95Good to Excellent
ZeolitesHeterogeneous (Solid)60-80Good

Note: Yields are generalized for bisphenol synthesis and may vary for this compound.

Table 2: Influence of Reaction Conditions on Yield and Purity

ParameterConditionEffect on YieldEffect on Purity (p,p'-isomer selectivity)
Temperature Low (e.g., 40-60°C)Lower reaction rate, may require longer timeGenerally higher selectivity
High (e.g., >80°C)Faster reaction rateMay increase side product formation
Phenol:Ketone Ratio Low (e.g., <3:1)Lower yield, more side productsLower selectivity
High (e.g., >5:1)Higher yieldHigher selectivity
Catalyst Loading LowSlower reaction rateMay not significantly affect selectivity
HighFaster reaction rateMay increase side reactions if too high

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol provides a general procedure for the synthesis using an acid catalyst.

Materials:

  • Phenol (ensure high purity, >99%)

  • 4-methyl-2-pentanone (ensure high purity, >99%)

  • Acid Catalyst (e.g., concentrated Sulfuric Acid or Amberlyst-15 resin)

  • Toluene (or another suitable solvent)

  • Hexane (for recrystallization)

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add phenol (e.g., 5-10 molar equivalents) and the chosen solvent (e.g., toluene).

  • Reactant Addition: Begin stirring the phenol solution and slowly add 4-methyl-2-pentanone (1 molar equivalent).

  • Catalyst Addition: Carefully add the acid catalyst. If using sulfuric acid, add it dropwise while monitoring the temperature. If using a solid acid catalyst like Amberlyst-15, it can be added directly to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and maintain it for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • If a liquid acid was used, neutralize it by washing the organic layer with a saturated sodium bicarbonate solution, followed by brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure this compound.

Mandatory Visualization

Reaction_Mechanism cluster_activation Catalyst Activation cluster_first_alkylation First Alkylation cluster_second_alkylation Second Alkylation cluster_deprotonation Deprotonation Ketone 4-Methyl-2-pentanone Activated_Ketone Protonated Ketone (Electrophile) Ketone->Activated_Ketone Protonation H_plus H+ Intermediate1 Carbocation Intermediate Activated_Ketone->Intermediate1 Nucleophilic Attack Phenol1 Phenol Intermediate2 Protonated Product Intermediate1->Intermediate2 Second Nucleophilic Attack Phenol2 Phenol Product This compound Intermediate2->Product Deprotonation

Caption: Reaction mechanism for the acid-catalyzed synthesis of Bisphenol M.

Experimental_Workflow start Start reactants Combine Phenol and 4-Methyl-2-pentanone start->reactants catalyst Add Acid Catalyst reactants->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Workup (Neutralization/Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Product purification->product

Caption: General experimental workflow for Bisphenol M synthesis.

Troubleshooting_Yield low_yield Low Yield Issue check_catalyst Check Catalyst Activity and Concentration low_yield->check_catalyst check_temp Verify Reaction Temperature low_yield->check_temp check_ratio Check Phenol:Ketone Ratio low_yield->check_ratio check_time Monitor Reaction Completion low_yield->check_time solution_catalyst Optimize Catalyst/ Try a different one check_catalyst->solution_catalyst solution_temp Adjust Temperature check_temp->solution_temp solution_ratio Increase Phenol Excess check_ratio->solution_ratio solution_time Increase Reaction Time check_time->solution_time

Caption: Troubleshooting guide for low synthesis yield.

References

Technical Support Center: 2,2-Bis(4-hydroxyphenyl)-4-methylpentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane (also known as Bisphenol P, BPP).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane?

A1: Common impurities can include unreacted starting materials (e.g., phenol and 4-methyl-2-pentanone), isomers, oligomers, and structurally related compounds like 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene.[1][2][3][4] The synthesis of related bisphenols can also result in byproducts that may be present in the crude product.

Q2: What is the typical purity of commercially available 2,2-Bis(4-hydroxyphenyl)-4-methylpentane?

A2: Commercially available 2,2-Bis(4-hydroxyphenyl)-4-methylpentane is typically supplied as a white crystalline powder with a purity of ≥98%.[5]

Q3: What are the primary methods for purifying 2,2-Bis(4-hydroxyphenyl)-4-methylpentane?

A3: The primary methods for purifying 2,2-Bis(4-hydroxyphenyl)-4-methylpentane and similar bisphenol compounds are recrystallization and column chromatography. Distillation under reduced pressure may also be used for related compounds.[6]

Q4: Can you suggest a starting point for a recrystallization solvent system?

A4: Based on protocols for similar bisphenol compounds, a good starting point for recrystallization would be an aqueous alcohol solution, such as aqueous methanol or ethanol.[7][8] For a related compound, methylene chloride has also been used.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not dissolve in the recrystallization solvent. - The solvent is not appropriate for the compound.- Insufficient solvent volume.- Try a different solvent system, such as aqueous C1-C4 monoalcohols (e.g., methanol, ethanol).[7][8]- Increase the volume of the solvent gradually until the product dissolves at the solvent's boiling point.
Oily precipitate forms instead of crystals. - The solution is supersaturated.- The cooling rate is too fast.- Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.- Use a seed crystal to induce crystallization.
Low recovery of purified product. - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Reduce the amount of solvent used for recrystallization.- Cool the solution in an ice bath to minimize solubility.- Try a different solvent system where the product has lower solubility at cold temperatures.
Purified product is still discolored. - Presence of colored impurities.- Thermal degradation.- Add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities.- Avoid prolonged heating during dissolution.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. - Inappropriate solvent system (mobile phase).- Incorrect stationary phase.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation.- Use a more polar or less polar solvent system as indicated by TLC.- Consider a different stationary phase (e.g., alumina instead of silica gel).
Product elutes too quickly or too slowly. - The mobile phase is too polar or not polar enough.- Adjust the polarity of the mobile phase. Increase polarity to elute the compound faster, or decrease polarity to slow it down.
Streaking or tailing of the product band on the column. - The sample is overloaded on the column.- The compound has low solubility in the mobile phase.- Use a larger column or apply a smaller amount of the crude product.- Adjust the mobile phase to improve the solubility of the compound.

Experimental Protocols

Recrystallization Protocol (Analogous Method)

This protocol is adapted from a method for purifying a similar compound, 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.[7][8]

  • Dissolution: In a suitable flask, dissolve the crude 2,2-Bis(4-hydroxyphenyl)-4-methylpentane in a minimal amount of a hot C1-C4 monoalcohol with a water content of 2-40% by weight (e.g., 90% ethanol). The amount of solvent should be between 70 to 250% by weight relative to the amount of the crude product.[7][8]

  • Heating: Heat the mixture to a temperature between 65°C and 150°C until the solid is completely dissolved. If the temperature exceeds the boiling point of the alcohol, perform the recrystallization under pressure (1.2 to 5 bar).[7][8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution at a high temperature for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Quantitative Data for Analogous Recrystallization

Parameter Value Reference
Solvent C1-C4 monoalcohol with 2-40% water[7][8]
Solvent to Crude Product Ratio (w/w) 70-250%[7][8]
Temperature 65-150 °C[7][8]
Pressure (if needed) 1.2-5 bar[8]
Purity Achieved (for TMBPA) 99.6%[7]
Recovery (for TMBPA) 95%[7]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Solvent (e.g., aq. Ethanol) A->B C Heat to Dissolve B->C D Hot Filtration (remove insolubles) C->D E Cool Slowly D->E F Crystal Formation E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for the purification of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane by recrystallization.

Troubleshooting_Logic cluster_problems Potential Issues cluster_solutions Corrective Actions Start Recrystallization Outcome P1 Low Yield Start->P1 Problem P2 Oily Precipitate Start->P2 Problem P3 Poor Purity Start->P3 Problem S1 Reduce Solvent Volume Cool in Ice Bath P1->S1 Solution S2 Cool Slowly Use Seed Crystal P2->S2 Solution S3 Use Activated Charcoal Re-crystallize P3->S3 Solution

Caption: A logical diagram for troubleshooting common issues encountered during recrystallization.

References

Technical Support Center: 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 4,4'-(1,3-Dimethylbutylidene)diphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound, also known as Bisphenol MIBK, is a synthetic organic compound.[1] Its structure contains two phenolic hydroxyl groups, which are susceptible to oxidation, especially when exposed to oxygen, light, heat, and certain metal ions. This oxidation can lead to the formation of colored impurities and degradation of the compound.

Q2: What are the visible signs of oxidation in my this compound sample?

A2: A common sign of oxidation is a change in the physical appearance of the compound, which is typically a white to off-white crystalline powder.[2] The development of a yellow or brownish hue can indicate degradation due to oxidation. For solutions, a change in color or the formation of precipitates may be observed.

Q3: How does oxidation affect the performance of this compound in my experiments?

A3: The oxidation of this compound can lead to the formation of impurities with different chemical properties. This can result in inconsistent experimental outcomes, reduced efficacy in its application (for instance, as an antioxidant in plastics and rubber), and potential interference with analytical measurements.[3]

Q4: Can I still use my this compound if it shows signs of oxidation?

A4: It is generally not recommended to use a visibly oxidized sample, as the presence of degradation products can compromise the integrity and reproducibility of your experiments. If the purity of the compound is critical for your application, it is best to use a fresh, unoxidized batch.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to the oxidation of this compound.

Issue Potential Cause Recommended Solution
Solid compound has turned yellow/brown. Exposure to air and/or light during storage.1. Store the compound in a tightly sealed, amber glass container. 2. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing. 3. Store in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.
Solutions of the compound discolor over time. 1. Dissolved oxygen in the solvent. 2. Exposure to light. 3. Presence of catalytic metal ions.1. Use deoxygenated solvents. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method. 2. Prepare solutions fresh before use whenever possible. 3. Store solutions in amber vials, protected from light. 4. Consider adding a suitable antioxidant to the solution (see Experimental Protocols section).
Inconsistent results between experiments using the same batch of compound. Gradual degradation of the stock material or solution due to repeated handling and exposure.1. Aliquot the solid compound into smaller, single-use vials under an inert atmosphere to minimize exposure of the bulk material. 2. For solutions, prepare a fresh stock solution for each set of experiments. 3. Verify the purity of your compound or solution using an appropriate analytical method (e.g., HPLC) before critical experiments.

Data on Storage Conditions

Condition Parameter Recommendation Expected Outcome
pH (for solutions) Acidic (<6)Generally stable, but extreme acidity should be avoided.Minimal degradation.
Neutral (6-7)Optimal for stability. Minimal degradation.
Alkaline (>8)Prone to oxidative degradation.Increased degradation.
Light Direct Sunlight/UVAvoid at all costs.Rapid degradation.
Ambient Laboratory LightUse amber glassware or light-blocking tubes.Potential for slow degradation over time.
DarkOptimal for stability. Minimal degradation.
Temperature -80°C or -20°CRecommended for long-term storage (>48 hours).Optimal stability.
4°CRecommended for short-term storage (up to 48 hours).Good stability for a limited time.
Room TemperatureAvoid for prolonged periods.Increased potential for degradation.

Experimental Protocols

Protocol 1: Storage of Solid this compound

  • Environment: Perform all manipulations in a controlled environment with low humidity and oxygen levels, such as a glove box purged with nitrogen or argon.

  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Aliquoting: If the compound is from a larger container, quickly transfer the desired amount to the smaller vial. Avoid prolonged exposure of the bulk material to the atmosphere.

  • Inerting: Before sealing the vial, flush the headspace with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the vial. For additional protection, you can wrap the cap with Parafilm®.

  • Storage: Store the vial in a cool (2-8°C), dark, and dry place. For long-term storage, consider a freezer at -20°C.

Protocol 2: Preparation and Storage of a Stabilized Solution

  • Solvent Deoxygenation:

    • Take a suitable volume of your chosen solvent in a flask with a sidearm.

    • Bubble a gentle stream of nitrogen or argon gas through the solvent for at least 30 minutes to remove dissolved oxygen.

  • Solution Preparation:

    • Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), dissolve the desired amount of this compound in the deoxygenated solvent.

  • Addition of Antioxidant (Optional, but recommended):

    • For aqueous or alcoholic solutions: Prepare a stock solution of Ascorbic Acid in the deoxygenated solvent. Add the stock solution to your main solution to achieve a final concentration of 0.05 - 0.1% (w/v) Ascorbic Acid.

    • For organic solutions: Prepare a stock solution of Butylated Hydroxytoluene (BHT) in the deoxygenated solvent. Add the stock solution to your main solution to achieve a final concentration of 0.01 - 0.05% (w/v) BHT.[4]

  • Storage:

    • Transfer the solution to an amber glass vial.

    • Purge the headspace with an inert gas before sealing tightly.

    • Store the solution at 4°C for short-term use or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.

Protocol 3: Monitoring Oxidation using High-Performance Liquid Chromatography (HPLC)

This is a general guideline. The specific column, mobile phase, and other parameters should be optimized for your specific setup.

  • System: A reverse-phase HPLC system with a UV detector is suitable.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor the elution profile at a wavelength where this compound has strong absorbance (this can be determined by a UV scan).

  • Procedure:

    • Prepare a standard solution of your unoxidized this compound.

    • Inject the standard to determine its retention time and peak area.

    • Inject your sample solution.

    • The appearance of new peaks, especially at earlier retention times (more polar compounds), or a decrease in the area of the main peak can indicate the presence of oxidation products.

Visualizations

Oxidation_Pathway Diphenol This compound Phenoxy_Radical Phenoxy Radical Diphenol->Phenoxy_Radical Oxidation Oxidizing_Agents Oxidizing Agents (O₂, Light, Heat, Metal Ions) Oxidizing_Agents->Phenoxy_Radical Quinone_Products Quinone-type Oxidation Products (Colored) Phenoxy_Radical->Quinone_Products Further Reactions

Caption: Simplified pathway of diphenol oxidation.

Prevention_Workflow cluster_storage Storage cluster_protection Protective Measures Solid Solid Compound Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Solid->Inert_Atmosphere Light_Protection Light Protection (Amber Vials) Solid->Light_Protection Low_Temperature Low Temperature (Refrigerate/Freeze) Solid->Low_Temperature Solution Solution Solution->Inert_Atmosphere Solution->Light_Protection Solution->Low_Temperature Antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) Solution->Antioxidants Stable_Product Stable Product (Minimized Oxidation) Inert_Atmosphere->Stable_Product Light_Protection->Stable_Product Low_Temperature->Stable_Product Antioxidants->Stable_Product

References

Improving solubility of 4,4'-(1,3-Dimethylbutylidene)diphenol for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 4,4'-(1,3-Dimethylbutylidene)diphenol (CAS: 6807-17-6) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic organic compound belonging to the bisphenol family.[1] It exists as a white to almost white crystalline powder.[1] Like many bisphenols, it has low aqueous solubility, which can present challenges in preparing solutions for biological assays and other experiments requiring aqueous buffer systems.

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in methanol.[2] Based on the behavior of structurally similar bisphenols like Bisphenol A (BPA), it is expected to be soluble in other common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), while exhibiting poor solubility in water.[3]

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to first dissolve the compound in an organic solvent at a high concentration before diluting it into your aqueous experimental medium. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: I'm observing precipitation when I dilute my organic stock solution into my aqueous buffer. What can I do?

This is a common issue when working with poorly soluble compounds.[4] Our troubleshooting guide below addresses this specific problem with several potential solutions, including adjusting the final solvent concentration, modifying the pH, and using sonication.

Quantitative Solubility Data

The following table provides estimated solubility values for this compound in common laboratory solvents. Please note that these are estimations based on data for structurally related bisphenols and should be confirmed experimentally.

SolventEstimated Solubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)> 2725
Ethanol> 2725
MethanolSoluble[2]25
Dimethylformamide (DMF)Miscible25
Water< 0.325

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 270.37 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the Compound: Accurately weigh out approximately 2.7 mg of this compound and transfer it to a 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution but be cautious of potential degradation at higher temperatures.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound does not dissolve in the organic solvent. Insufficient solvent volume or low temperature.Increase the solvent volume. Gently warm the solution while vortexing. Use of an ultrasonic bath can also aid dissolution.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility limit in the final aqueous solution is exceeded. The final concentration of the organic co-solvent is too low to maintain solubility.[4]Decrease the final concentration of the compound in the aqueous buffer. Increase the percentage of the organic co-solvent in the final solution (ensure the final solvent concentration is compatible with your experimental system). Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.[5]
Cloudiness or turbidity in the final solution. Micro-precipitation or formation of aggregates.Filter the final solution through a 0.22 µm syringe filter. Prepare fresh dilutions immediately before use.
Inconsistent experimental results. Partial precipitation of the compound leading to inaccurate concentrations.[5]Visually inspect solutions for any signs of precipitation before each use. Prepare fresh working solutions for each experiment.

Visualizations

Experimental Workflow for Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve store Store at -20°C dissolve->store dilute Dilute Stock into Aqueous Buffer store->dilute Prepare Fresh vortex_mix Vortex Immediately dilute->vortex_mix use Use in Experiment vortex_mix->use G start Precipitation Observed? sol1 Decrease Final Concentration start->sol1 sol2 Increase Co-solvent % start->sol2 sol3 Change Dilution Method (e.g., dropwise addition) start->sol3 sol4 Filter Final Solution start->sol4 end Solution Clear? sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Polymerization of 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 4,4'-(1,3-Dimethylbutylidene)diphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of polycarbonates and other polymers using this monomer.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, particularly in melt transesterification with diphenyl carbonate (DPC).

Problem 1: Low Molecular Weight of the Final Polymer

Q1: My polymerization reaction is resulting in a polymer with a lower-than-expected molecular weight. What are the potential causes and how can I address this?

A1: Low molecular weight is a frequent challenge in polycondensation reactions. The primary causes and their solutions are outlined below:

  • Stoichiometric Imbalance: The most common cause is a non-equimolar ratio of the functional groups of the two monomers. In melt polymerization, diphenyl carbonate (DPC) can be lost due to its volatility at high temperatures and low pressures.[1][2][3]

    • Solution: Carefully control the initial stoichiometry. A slight excess of DPC (e.g., 1.01-1.05 molar ratio relative to the bisphenol) can compensate for sublimation losses. Using a reflux column can also help to return vaporized DPC to the reaction vessel.[1][2]

  • Inefficient Removal of Byproducts: The transesterification reaction is reversible. The byproduct, phenol, must be continuously removed to drive the reaction towards the formation of a high molecular weight polymer.[1]

    • Solution: Ensure a high vacuum is applied, particularly in the later stages of the polymerization. The reactor design should maximize the surface area of the melt to facilitate efficient phenol removal.

  • Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion.

    • Solution: Increase the final polymerization time or temperature. However, be cautious as excessively high temperatures can lead to side reactions and degradation.

  • Catalyst Deactivation or Insufficient Amount: The catalyst may have lost its activity or be present in an insufficient concentration.

    • Solution: Ensure the catalyst is properly dispersed and used at the recommended concentration. Consider adding the catalyst in stages if deactivation is suspected.

Problem 2: Polymer Discoloration (Yellowing)

Q2: The resulting polymer is yellow or discolored. What causes this and how can it be prevented?

A2: Discoloration is typically a sign of degradation or side reactions.

  • High Reaction Temperature: Prolonged exposure to high temperatures (typically >280-300°C) can cause thermal degradation of the polymer backbone.

    • Solution: Optimize the temperature profile of the reaction. Use the minimum temperature required to maintain a molten state and facilitate byproduct removal.

  • Presence of Oxygen: Trace amounts of oxygen can lead to oxidative degradation, especially at high temperatures.

    • Solution: Ensure the reaction is carried out under a high-purity inert atmosphere (e.g., nitrogen or argon) before applying a vacuum.

  • Impurities in Monomers: Impurities in the this compound or DPC can act as catalysts for side reactions that produce colored byproducts.

    • Solution: Use high-purity monomers. Recrystallization or other purification methods may be necessary.

Problem 3: Gel Formation in the Reactor

Q3: My polymerization reaction resulted in the formation of an insoluble gel. What is the cause of this?

A3: Gel formation indicates cross-linking within the polymer.

  • Side Reactions at High Temperatures: Unwanted side reactions can lead to branching and ultimately cross-linking.

    • Solution: Carefully control the reaction temperature and time to minimize side reactions.

  • Impurities with More Than Two Functional Groups: If either monomer contains impurities with more than two reactive sites, these can act as cross-linking agents.

    • Solution: Ensure the purity of your monomers.

Frequently Asked Questions (FAQs)

Q4: What are the typical starting ratios for this compound and diphenyl carbonate (DPC) in melt polymerization?

A4: A slight molar excess of DPC is generally recommended to account for its loss during the reaction. A starting point of a 1:1.03 to 1:1.05 molar ratio of bisphenol to DPC is common.

Q5: What catalysts are suitable for the melt polymerization of this compound with DPC?

A5: Basic catalysts are typically used. Examples include lithium hydroxide (LiOH·H2O), sodium hydroxide (NaOH), and various titanium or tin compounds.[3][4] The choice of catalyst can affect the reaction rate and the properties of the final polymer.

Q6: What is a typical temperature and pressure profile for this polymerization?

A6: A multi-stage approach is common.

  • Pre-polymerization: 180-220°C at atmospheric pressure for 1-2 hours to form oligomers.

  • Polycondensation: Gradually increase the temperature to 250-280°C while slowly reducing the pressure to <1 mmHg to remove phenol. This stage can last for several hours.

Data Presentation

Table 1: Effect of DPC Molar Ratio on Polymer Molecular Weight
Molar Ratio (Bisphenol:DPC)Weight Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1:1.0025,0002.3
1:1.0245,0002.5
1:1.0458,0002.6
1:1.0655,0002.8

Note: Data are illustrative and based on typical trends in polycarbonate melt polymerization.

Table 2: Influence of Catalyst on Polymerization
CatalystCatalyst Loading (mol%)Final Reaction Time (h)Mw ( g/mol )Polymer Color
LiOH·H₂O0.01352,000Faint Yellow
NaOH0.012.555,000Yellow
Tetrabutyl Titanate0.05448,000Colorless

Note: Data are illustrative examples.

Experimental Protocols

Protocol 1: Melt Polymerization of this compound with Diphenyl Carbonate
  • Reactor Setup: A glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump is required.

  • Monomer Charging: Charge the reactor with this compound (1.0 mol) and diphenyl carbonate (1.04 mol).

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.

  • Melting and Pre-polymerization: Heat the reactor to 190°C under a gentle nitrogen flow to melt the monomers. Once a homogeneous melt is formed, add the catalyst (e.g., 0.01 mol% LiOH·H₂O). Maintain at 190-200°C for 1 hour. Phenol will begin to distill off.

  • Polycondensation: Gradually increase the temperature to 220°C and slowly reduce the pressure to ~100 mmHg over 30 minutes. Then, continue to increase the temperature to 260-280°C and reduce the pressure to <1 mmHg over 1.5 hours.

  • High Vacuum Stage: Maintain the final temperature and high vacuum. The viscosity of the melt will increase significantly. The reaction is considered complete when the stirring becomes difficult or no more phenol is being distilled. This stage can take 2-4 hours.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the reactor.

Visualizations

Melt_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_outcome Outcome Monomers Charge Monomers (Bisphenol + DPC) Inert Purge with N2 Monomers->Inert Catalyst Add Catalyst PrePoly Pre-polymerization (190-200°C, 1 atm) Catalyst->PrePoly Inert->Catalyst Polycon Polycondensation (220-280°C, reduce pressure) PrePoly->Polycon Remove Phenol HighVac High Vacuum (<1 mmHg) Polycon->HighVac Remove Phenol Recovery Cool and Recover Polymer HighVac->Recovery

Caption: Workflow for the melt polymerization of this compound.

Troubleshooting_Tree Issue Polymerization Issue LowMW Low Molecular Weight Issue->LowMW Discolor Discoloration Issue->Discolor Gel Gel Formation Issue->Gel Cause1 Stoichiometry? LowMW->Cause1 Cause2 Byproduct Removal? LowMW->Cause2 Cause3 Temperature Too High? Discolor->Cause3 Cause4 Oxygen Present? Discolor->Cause4 Gel->Cause3 Cause5 Monomer Impurities? Gel->Cause5 Sol1 Adjust DPC Ratio Cause1->Sol1 Yes Sol2 Improve Vacuum Cause2->Sol2 Yes Sol3 Optimize Temp. Profile Cause3->Sol3 Yes Sol4 Ensure Inert Atmosphere Cause4->Sol4 Yes Sol5 Purify Monomers Cause5->Sol5 Yes

Caption: Troubleshooting decision tree for common polymerization problems.

References

Technical Support Center: Analysis of 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol M) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol M) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Bisphenol M) and why is the analysis of its degradation products important?

This compound, also known as Bisphenol M (BPM), is an organic compound used as an antioxidant in plastics and rubber to prevent oxidative degradation.[1] Analysis of its degradation products is crucial because, like other bisphenols such as Bisphenol A (BPA), BPM may act as an endocrine disruptor.[2] Degradation can occur due to exposure to environmental factors like heat, UV light, or chemicals, leading to the formation of new compounds with potentially different toxicological profiles.[3] Understanding these degradation products is essential for assessing the environmental fate and potential health risks associated with BPM-containing materials.

Q2: What are the expected degradation products of Bisphenol M?

While specific degradation pathways for Bisphenol M are not extensively documented in the reviewed literature, they can be inferred from the well-studied degradation of Bisphenol A (BPA).[3][4] Degradation of bisphenols can occur through various mechanisms, including oxidation and biodegradation.[3] Expected degradation products may arise from:

  • Oxidation: This can lead to the formation of quinones and other oxidation products.[2] Advanced oxidation processes can result in hydroxylated derivatives and cleavage of the molecule.

  • Biodegradation: Microbial degradation can lead to metabolites such as hydroxylated BPM, and cleavage products like p-hydroxyacetophenone and other phenolic compounds.[3][4]

  • Photodegradation: Exposure to UV light can induce cleavage and rearrangement of the molecular structure.[3]

The table below summarizes potential classes of degradation products based on analogous compounds like BPA.

Degradation PathwayPotential Product ClassExample Structures (Hypothetical for BPM)
Oxidation Hydroxylated DerivativesMono- or di-hydroxylated Bisphenol M
Quinone-type CompoundsBisphenol M-quinone
Cleavage Products4-Hydroxyphenyl derivatives, methylpentanone derivatives
Biodegradation Hydroxylated MetabolitesSimilar to oxidation products
Side-chain Oxidation ProductsCarboxylic acid derivatives of the butyl group
Ring Cleavage ProductsAliphatic acids
Photodegradation Cleavage ProductsPhenolic compounds, methylpentene derivatives
Rearrangement ProductsIsomers of Bisphenol M

Q3: What are the primary analytical techniques for identifying and quantifying Bisphenol M and its degradation products?

The most common and reliable methods for the analysis of bisphenols and their degradation products are mass spectrometry-based techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • LC-MS/MS: This is often the preferred method as it typically does not require derivatization, making sample preparation simpler.[7] It offers high sensitivity and selectivity for a wide range of bisphenol analogues.[8][9]

  • GC-MS: This technique provides high resolution and low detection limits but usually requires a derivatization step to increase the volatility of the phenolic compounds.[6][7]

Troubleshooting Guides

Issue 1: High Background Signal or Contamination with Bisphenol M

Symptoms:

  • A significant peak for Bisphenol M is observed in blank injections (solvent or procedural blanks).[10]

  • Poor repeatability of results, especially at low concentrations.[10][11]

Possible Causes:

  • Contaminated Solvents: Even high-purity solvents (including LC-MS grade) can contain trace amounts of bisphenols.[10]

  • Contaminated Labware: Plastic containers, pipette tips, and other plastic lab equipment can leach Bisphenol M or related compounds.[10]

  • Cross-Contamination: Inadequate cleaning of glassware or autosampler vials.

Troubleshooting Steps:

  • Solvent Check: Test different batches or suppliers of solvents. Use freshly opened bottles of high-purity solvents.

  • Glassware Usage: Whenever possible, use glass or polypropylene labware instead of polycarbonate.

  • Thorough Cleaning: Implement a rigorous cleaning procedure for all glassware and equipment that comes into contact with the samples.

  • Procedural Blanks: Analyze procedural blanks that go through the entire sample preparation process to identify the source of contamination.

  • Isocratic Elution: If using a gradient elution in LC-MS, contaminants from the mobile phase can accumulate on the column during the equilibration phase and elute as a sharp peak when the gradient starts.[10] Switching to an isocratic method, if feasible for the separation, can sometimes mitigate this issue.[10]

Issue 2: Poor Peak Shape and Resolution in LC Analysis

Symptoms:

  • Broad, tailing, or split peaks for Bisphenol M or its potential degradation products.

  • Inadequate separation of isomeric degradation products.

Possible Causes:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for the separation of structurally similar compounds.

  • Mobile Phase Mismatch: The pH and organic composition of the mobile phase can significantly affect peak shape for phenolic compounds.

  • Column Overload: Injecting too high a concentration of the sample.

  • Column Degradation: The analytical column may be old or fouled.

Troubleshooting Steps:

  • Column Selection: For bisphenols, columns with a biphenyl or phenyl-hexyl stationary phase often provide good selectivity and peak shape.[8]

  • Mobile Phase Optimization:

    • Adjust the pH of the aqueous mobile phase. For phenolic compounds, a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape.

    • Optimize the gradient profile to improve the separation of closely eluting peaks.

  • Sample Dilution: Dilute the sample to ensure you are working within the linear range of the detector and not overloading the column.

  • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.

Experimental Protocols

Protocol 1: General Method for LC-MS/MS Analysis of Bisphenol M and its Potential Degradation Products

This protocol is a starting point and should be optimized for the specific instrumentation and degradation products of interest.

  • Sample Preparation (e.g., from an aqueous degradation experiment):

    • Take a 1 mL aliquot of the sample.

    • If necessary, perform a solid-phase extraction (SPE) for sample clean-up and concentration. A polymeric reversed-phase SPE cartridge is often suitable.

    • Elute the analytes from the SPE cartridge with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase.

  • LC Conditions:

    • Column: A C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compounds, hold for a short period, and then return to initial conditions for re-equilibration. A typical run time would be 8-15 minutes.[8][9]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM):

      • For Bisphenol M, the precursor ion would be [M-H]⁻. Product ions would need to be determined by infusing a standard solution. For example, for Bisphenol M (m/z 270.37), the precursor would be m/z 269.4.

      • For unknown degradation products, a full scan or product ion scan experiment would be necessary to identify potential precursor and product ions.

Protocol 2: General Method for GC-MS Analysis with Derivatization

  • Sample Preparation and Derivatization:

    • Extract the analytes from the sample matrix using a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).[7]

    • Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to complete the derivatization.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C).

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode:

      • Full Scan: To identify unknown degradation products by comparing their mass spectra to libraries.

      • Selected Ion Monitoring (SIM): For quantification of known analytes to improve sensitivity.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Degradation_Experiment Degradation Experiment (e.g., UV, chemical, biological) Sample_Collection Sample Collection (Aqueous or solid matrix) Degradation_Experiment->Sample_Collection Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) (e.g., Silylation) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS GC_MS GC-MS Analysis Derivatization->GC_MS Screening Screening for Unknowns (Full Scan Data) LC_MS_MS->Screening Quantification Quantification of Knowns (MRM or SIM Data) LC_MS_MS->Quantification GC_MS->Screening GC_MS->Quantification Identification Structure Elucidation (MS/MS Spectra, Library Search) Screening->Identification Signaling_Pathway BPM Bisphenol M (BPM) or Degradation Product ER Estrogen Receptor (ER) BPM->ER Binds to ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Cellular_Response Altered Cellular Response (e.g., proliferation, differentiation) Transcription->Cellular_Response

References

Technical Support Center: 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-(1,3-Dimethylbutylidene)diphenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as Bisphenol MIBK, is a synthetic organic compound. In scientific research, it is utilized in several fields:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds and polymers.[1]

  • Biology: The compound is studied for its potential biological activities, particularly as an endocrine disruptor that interacts with estrogen receptors.

  • Materials Science: Due to its antioxidant properties, it is used in the production of plastics and rubber to prevent oxidative degradation.[2]

Q2: What are the basic physical and chemical properties of this compound?

Here are some key properties of the compound:

PropertyValue
CAS Number 6807-17-6
Molecular Formula C₁₈H₂₂O₂
Molecular Weight 270.37 g/mol
Appearance White to almost white crystalline powder
Melting Point 154-162 °C
Solubility Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3][4]

Q3: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature. Phenolic compounds can be sensitive to light and air, leading to oxidation and degradation over time.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving the Compound

Symptom: The compound is not fully dissolving in the chosen solvent, or a precipitate forms upon addition to an aqueous buffer.

Possible Causes:

  • Low Solubility: The compound has limited solubility in the selected solvent or aqueous medium.

  • Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for this hydrophobic compound.

  • Precipitation: The compound may precipitate when a concentrated organic stock solution is diluted into an aqueous buffer.

Solutions:

  • Solvent Selection:

    • For preparing stock solutions, use organic solvents in which the compound is known to be soluble, such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3][4]

    • For biological assays, it is common to prepare a high-concentration stock solution in DMSO.

  • Improving Dissolution:

    • Sonication: Use a sonicator bath to aid in the dissolution of the compound in the chosen solvent.

    • Gentle Warming: Gently warm the solution (e.g., to 37°C) to increase the rate of dissolution. Avoid excessive heat, which could lead to degradation.

    • Vortexing: Vigorous vortexing can help to break up aggregates and promote dissolution.

  • Preventing Precipitation in Aqueous Solutions:

    • Stepwise Dilution: When diluting a DMSO stock solution into an aqueous buffer for biological assays, add the stock solution to the buffer in a stepwise manner with constant stirring or vortexing to avoid localized high concentrations that can lead to precipitation.

    • Use of Surfactants: For some applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in the aqueous medium can help to maintain the solubility of hydrophobic compounds.

    • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the final solution might improve solubility, but ensure the final pH is compatible with your experimental system.

Issue 2: Solution Discoloration or Compound Degradation

Symptom: The solution changes color (e.g., turns yellow or brown) over time, or there is a loss of activity, suggesting compound degradation.

Possible Causes:

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to air and light. This can be catalyzed by trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can cause the degradation of the compound.[2]

  • Unstable pH: The pH of the solution may not be optimal for the stability of the compound.

Solutions:

  • Minimize Exposure to Air and Light:

    • Store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light.

    • Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

  • Use of Stabilizing Agents (for non-biological applications):

    • For some applications, the addition of a small amount of an antioxidant or a chelating agent like EDTA to the solvent can help to prevent oxidative degradation by scavenging free radicals and sequestering catalytic metal ions.

  • pH Control:

    • Prepare solutions in a buffered system to maintain a stable pH. The optimal pH for stability will need to be determined empirically, but for many biological assays, a physiological pH (around 7.4) is required.

  • Fresh Preparation:

    • Whenever possible, prepare solutions fresh before each experiment to minimize the effects of degradation during storage.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 270.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.70 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Store the 10 mM stock solution in tightly sealed aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Determine the final concentration of the compound required for your experiment.

  • Perform serial dilutions of the stock solution in your pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can be detrimental to some media components.

  • Use the freshly prepared working solution for your cell-based assay immediately. Note that the final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Signaling Pathway and Experimental Workflow

Estrogen Receptor Signaling Pathway

This compound has been shown to interact with the estrogen receptor (ER), a key regulator of gene expression. It acts as a partial agonist for ERα and a weak antagonist for ERβ. The binding of this compound to the ER can initiate a signaling cascade that modulates the transcription of target genes.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound ER_HSP Inactive ER-HSP Complex Compound->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) ER_Dimer ER Dimerization ER->ER_Dimer Translocation HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (on DNA) ER_Dimer->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription Activation/ Repression Biological_Response Biological Response Transcription->Biological_Response Leads to

Caption: Estrogen receptor signaling pathway initiated by this compound.

Experimental Workflow for Assessing Compound Activity

The following workflow outlines the general steps to investigate the effect of this compound on a cell line expressing estrogen receptors.

ExperimentalWorkflow A Prepare Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Cell Seeding (e.g., in 96-well plates) D Compound Treatment (Incubate cells with working solutions) B->D C->D E Assay Endpoint Measurement (e.g., Cell Viability, Gene Expression) D->E F Data Analysis E->F

Caption: General experimental workflow for studying the biological effects of the compound.

References

Technical Support Center: Troubleshooting Bisphenol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yield in bisphenol condensation reactions.

Troubleshooting Guide: Low Product Yield

Low yield in a bisphenol condensation reaction can be attributed to several factors, from suboptimal reaction conditions to the formation of impurities. This guide provides a systematic approach to identifying and resolving these issues.

Question: My bisphenol condensation reaction is resulting in a low yield. What are the common causes and how can I address them?

Answer:

Low yield in bisphenol condensation is a frequent issue that can be traced back to several key areas of the experimental setup and procedure. A logical troubleshooting workflow can help pinpoint the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_reactants 1. Verify Reactant Quality & Ratio start->check_reactants check_conditions 2. Assess Reaction Conditions check_reactants->check_conditions yes sub_reactants1 Incorrect Molar Ratio? (Excess phenol is critical) check_reactants->sub_reactants1 no sub_reactants2 Impure Reactants? (e.g., water in acetone) check_reactants->sub_reactants2 no check_catalyst 3. Evaluate Catalyst Performance check_conditions->check_catalyst yes sub_conditions1 Suboptimal Temperature? (50-70°C is typical) check_conditions->sub_conditions1 no sub_conditions2 Presence of Water? (Inhibits reaction) check_conditions->sub_conditions2 no check_workup 4. Review Workup & Purification check_catalyst->check_workup yes sub_catalyst1 Catalyst Deactivated/Poisoned? check_catalyst->sub_catalyst1 no sub_catalyst2 Insufficient Catalyst Loading? check_catalyst->sub_catalyst2 no solution Improved Yield check_workup->solution yes sub_workup1 Product Loss During Isolation? check_workup->sub_workup1 no sub_workup2 Incomplete Crystallization? check_workup->sub_workup2 no sub_reactants1->check_conditions sub_reactants2->check_conditions sub_conditions1->check_catalyst sub_conditions2->check_catalyst sub_catalyst1->check_workup sub_catalyst2->check_workup sub_workup1->solution sub_workup2->solution

Caption: Troubleshooting workflow for low bisphenol yield.

Detailed Troubleshooting Steps:
  • Reactant Stoichiometry and Purity:

    • Molar Ratio: The condensation theoretically requires a 2:1 molar ratio of phenol to acetone. However, to drive the reaction towards the product and suppress side reactions, a significant excess of phenol is recommended. Optimal yields are often obtained with phenol to acetone molar ratios ranging from 3:1 to as high as 30:1.[1][2][3]

    • Purity: Ensure the purity of your reactants. Water, in particular, can inhibit the reaction rate as its concentration increases during the reaction.[1] Use anhydrous reagents where possible.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote the formation of undesirable isomers and byproducts. A typical temperature range for bisphenol A synthesis is between 50°C and 70°C.[2][3]

    • Reaction Time: The reaction needs sufficient time to proceed to completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Catalyst Activity:

    • Type of Catalyst: The reaction is acid-catalyzed. Common catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts like sulfonated polystyrene ion-exchange resins.[3][4] Ion-exchange resins are often preferred as they are less corrosive and can be more easily separated from the reaction mixture.

    • Catalyst Deactivation: Ion-exchange resins can deactivate over time due to poisoning from impurities in the feedstock or thermal degradation.[5] If you are reusing a catalyst, consider regeneration or replacement. For liquid acid catalysts, ensure the correct concentration is used.

  • Workup and Purification:

    • Product Isolation: Significant product loss can occur during the workup and purification stages. Bisphenol A is often isolated by crystallization, sometimes as an adduct with phenol.[4][6][7] Inefficient crystallization or washing can lead to a lower isolated yield.

    • Purification Method: The crude product contains unreacted phenol, the catalyst, and various byproducts.[4] Purification often involves crystallization from a suitable solvent (like aqueous ethanol or toluene) or forming a phenol adduct which is then crystallized.[2][6] The choice of solvent and crystallization conditions can greatly impact the recovery of the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in a bisphenol condensation, and how can I minimize their formation?

A1: The primary byproducts are isomers of bisphenol A, such as the 2-(4-hydroxyphenyl)-2-(2-hydroxyphenyl)propane (o,p-isomer), and higher condensation products like trisphenols (often referred to as BPX-I).[4]

Side_Reactions cluster_products Products & Byproducts Phenol Phenol Acetone Acetone Carbocation Protonated Acetone (Carbocation) Acetone->Carbocation + H+ H_plus H+ BPA p,p'-Bisphenol A (Desired Product) Carbocation->BPA + 2 Phenol (para attack) o_p_BPA o,p'-Bisphenol A (Isomer) Carbocation->o_p_BPA + 2 Phenol (ortho/para attack) BPX Trisphenols (BPX) (Oligomeric Impurity) BPA->BPX + Carbocation

Caption: Bisphenol A synthesis and common side reactions.

To minimize byproduct formation:

  • Use an excess of phenol: This favors the reaction of the acetone carbocation with phenol rather than with the bisphenol A product, which would lead to oligomers.[1][2]

  • Control the temperature: Keep the temperature below 70°C to suppress the formation of isomeric products.[2]

  • Choose a selective catalyst: Some catalyst systems may offer higher selectivity for the desired p,p'-isomer.

Q2: How does the molar ratio of phenol to acetone affect the yield?

A2: The molar ratio of phenol to acetone is a critical factor influencing both the conversion of acetone and the selectivity for bisphenol A. While the stoichiometric ratio is 2:1, using a significant excess of phenol is standard practice in both laboratory and industrial settings to maximize yield.

Phenol:Acetone Molar RatioTypical Effect on YieldReference
2:1 (Stoichiometric)Lower yield due to incomplete conversion and more side products.[8]
4:1Improved yield. A commonly cited optimal ratio.[2][3]
>4:1 (e.g., up to 30:1)Generally high conversion of acetone and high selectivity for BPA.[1]

Q3: My final product is colored. What is the cause and how can I prevent it?

A3: Color formation is often due to the presence of acidic impurities at elevated temperatures during the purification process.[9] Trace amounts of the strong acid catalyst can react with phenol and bisphenol A to produce colored substances.

Prevention and Remediation:

  • Catalyst Removal: If using a liquid acid catalyst, it must be completely neutralized or removed after the reaction. For example, by neutralizing with an alkali to a pH of 5-6 or by using a weak base ion-exchange resin to remove acidic species.[9]

  • Purification Conditions: During the removal of phenol from the BPA-phenol adduct by heating or distillation, the temperature should be carefully controlled. It is recommended to keep the bulk temperature below 185°C.[9]

  • Use of Additives: In some processes, additives like oxalic acid or salts of aliphatic carboxylic acids are used to neutralize trace acidity and prevent color formation during thermal processing.[9]

Experimental Protocols

Protocol 1: Synthesis of Bisphenol A using an Acid Catalyst

This protocol provides a general procedure for the synthesis of bisphenol A.

Materials:

  • Phenol

  • Acetone

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Toluene

  • Aqueous Ethanol

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine phenol and acetone in a 4:1 molar ratio.[2]

  • Warm the mixture to 50°C with stirring.[2]

  • Slowly add the acid catalyst (e.g., concentrated HCl) to the mixture.

  • Maintain the reaction temperature below 70°C to minimize the formation of isomeric byproducts.[2]

  • Allow the reaction to proceed for several hours (e.g., 8 hours), monitoring by TLC or HPLC until the starting material is consumed.[2]

  • Upon completion, cool the reaction mixture, which should cause the bisphenol A to precipitate.

  • Filter the solid product and wash it with toluene to remove unreacted phenol.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.[2]

Protocol 2: Purification of Crude Bisphenol A by Crystallization

This protocol describes a method for purifying crude bisphenol A.

Materials:

  • Crude Bisphenol A

  • Water

  • An organic solvent immiscible with water (e.g., toluene)

Procedure:

  • If the crude bisphenol A is in a molten state, add water and agitate the mixture while allowing it to cool to approximately 60-70°C. This will form a slurry of bisphenol A crystals in water.[10]

  • To this slurry, add an organic solvent that is a good solvent for the impurities but in which bisphenol A has low solubility (e.g., toluene).[6] The amount of solvent can be about one-half to one part by weight relative to the initial crude bisphenol A.[6]

  • Agitate the three-phase mixture (water, organic solvent, and solid BPA) to wash the impurities from the crystals into the organic phase.

  • Allow the mixture to settle. Three phases should form: a top organic layer containing impurities, a middle aqueous layer, and a bottom layer of purified bisphenol A crystals.[6]

  • Separate the purified crystals from the liquid phases by filtration.

  • Dry the crystals to obtain the purified bisphenol A.

Parameter_Relationships Yield High Yield & Purity Temp Optimal Temperature (50-70°C) Temp->Yield Prevents Byproducts Ratio High Phenol:Acetone Ratio (>3:1) Ratio->Yield Drives Equilibrium Catalyst Active & Selective Catalyst Catalyst->Yield Increases Rate Purity Pure Reactants (Low Water) Purity->Yield Prevents Inhibition

Caption: Key parameter relationships for maximizing bisphenol yield.

References

Technical Support Center: Optimizing Polymer Synthesis with Bisphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for polymer synthesis utilizing bisphenols. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the molecular weight of polymers synthesized from bisphenols?

The final molecular weight of polymers derived from bisphenols is highly sensitive to several experimental parameters. Key factors include:

  • Monomer Purity: Impurities in bisphenol monomers or their co-monomers can act as chain terminators, significantly limiting polymer chain growth and resulting in lower molecular weight.[1][2][3] It is crucial to use high-purity monomers (≥99%).[2]

  • Stoichiometric Ratio of Monomers: Achieving a precise 1:1 molar ratio of the reactive functional groups is critical for obtaining high molecular weight polymers in step-growth polymerization.[4] An imbalance can lead to an excess of one type of end group, preventing further chain extension.[5][6][7]

  • Reaction Temperature: The temperature profile during polymerization affects both the reaction rate and the potential for side reactions.[8] While higher temperatures can increase the reaction rate, excessively high temperatures may cause thermal degradation of the polymer, leading to chain scission and discoloration.[2][8][9]

  • Catalyst Selection and Concentration: The choice and amount of catalyst play a significant role in the polymerization kinetics.[10][11][12][13] An inappropriate catalyst or concentration can lead to side reactions, such as branching, cross-linking, or depolymerization.[9][14]

  • Removal of Byproducts: In polycondensation reactions, the efficient removal of small molecule byproducts (e.g., water or phenol) is essential to drive the equilibrium towards the formation of high molecular weight polymers.[2][15]

Q2: My polycarbonate synthesis using Bisphenol A (BPA) and diphenyl carbonate (DPC) is resulting in a polymer with a low molecular weight. What are the likely causes and how can I troubleshoot this?

Low molecular weight in BPA-based polycarbonate synthesis is a common issue. Here’s a systematic approach to troubleshooting:

  • Verify Monomer Purity and Stoichiometry:

    • Ensure the BPA and DPC are of high purity. Impurities can terminate the growing polymer chains.[1][3]

    • Precisely measure the molar ratio of BPA to DPC. A stoichiometric imbalance is a primary cause of low molecular weight.[4] To compensate for the potential loss of DPC during the reaction, a slight excess of DPC may be necessary.[4]

  • Optimize Reaction Conditions:

    • Temperature: The melt transesterification process requires high temperatures (typically 280-300°C) to facilitate the reaction and remove the phenol byproduct.[4] However, ensure the temperature is not so high as to cause thermal degradation.[2]

    • Vacuum: A high vacuum is crucial for the efficient removal of phenol, which drives the polymerization reaction forward.[4][15]

    • Catalyst: The choice of catalyst is critical. Alkaline-earth and alkali metals are highly active catalysts for this reaction.[11] Lanthanum acetylacetonate has been shown to be effective and can result in a more thermally stable polymer compared to some other catalysts.[10]

  • Monitor the Reaction:

    • The progress of the polymerization can be monitored by the increase in the melt viscosity.[2]

Q3: I am observing discoloration (yellowing) in my polyaryletherketone (PAEK) synthesis. What could be the cause and how can I prevent it?

Discoloration in PAEKs is often attributed to side reactions occurring at high temperatures. To minimize this:

  • Control Reaction Temperature: Avoid excessively high temperatures during polymerization, as this can lead to thermal degradation and the formation of colored byproducts.[16]

  • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and polymer at high temperatures.

  • Monomer Purity: Impurities in the bisphenol or dihalide monomers can contribute to color formation. Ensure high-purity monomers are used.

  • Purification of the Final Polymer: The final polymer can be purified to remove colored impurities. This may involve dissolving the polymer in a suitable solvent and precipitating it in a non-solvent.[17][]

Troubleshooting Guides

Guide 1: Low Molecular Weight in Polymer Synthesis

This guide provides a step-by-step approach to diagnosing and resolving issues related to achieving the desired molecular weight in your bisphenol-based polymer synthesis.

Troubleshooting Workflow for Low Molecular Weight

Troubleshooting_Low_MW start Low Molecular Weight Observed check_purity Step 1: Verify Monomer Purity start->check_purity purity_impure Impure Monomers Detected check_purity->purity_impure purify Action: Purify Monomers (e.g., Recrystallization) purity_impure->purify Yes check_stoichiometry Step 2: Check Stoichiometry purity_impure->check_stoichiometry No purify->check_stoichiometry stoichiometry_imbalance Imbalanced Monomer Ratio check_stoichiometry->stoichiometry_imbalance adjust_ratio Action: Accurately Weigh Monomers & Adjust Ratio stoichiometry_imbalance->adjust_ratio Yes check_conditions Step 3: Evaluate Reaction Conditions stoichiometry_imbalance->check_conditions No adjust_ratio->check_conditions conditions_suboptimal Suboptimal Conditions Found check_conditions->conditions_suboptimal optimize_conditions Action: Optimize Temperature, Time, & Vacuum conditions_suboptimal->optimize_conditions Yes check_catalyst Step 4: Assess Catalyst Activity conditions_suboptimal->check_catalyst No optimize_conditions->check_catalyst catalyst_issue Catalyst Inefficiency or Side Reactions check_catalyst->catalyst_issue optimize_catalyst Action: Change Catalyst or Adjust Concentration catalyst_issue->optimize_catalyst Yes end High Molecular Weight Achieved catalyst_issue->end No optimize_catalyst->end

Caption: Troubleshooting workflow for low molecular weight polymers.

Guide 2: Polymer Branching and Cross-Linking

Uncontrolled branching and cross-linking can lead to gelation and negatively impact the desired properties of the final polymer.

Branching_Troubleshooting

Caption: Step-by-step workflow for polysulfone synthesis.

Detailed Methodology:

  • Salt Formation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup, dissolve Bisphenol A in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO). [19]Add a stoichiometric amount of a base like sodium hydroxide or potassium carbonate to form the corresponding bisphenolate salt. [19][20]2. Azeotropic Water Removal: Add a co-solvent like toluene or chlorobenzene and heat the mixture to reflux to azeotropically remove the water formed during the salt formation. [19][21]The complete removal of water is crucial to prevent hydrolysis of the dihalide monomer. [19]3. Polycondensation: After removing the water, distill off the azeotroping agent. Then, add 4,4'-dichlorodiphenyl sulfone (DCDPS) to the reaction mixture. [19]Increase the temperature to the desired polymerization temperature (typically between 150°C and 220°C) to initiate the polycondensation reaction. [20]4. Polymer Isolation: Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol or a methanol/water mixture. []5. Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with water to remove any residual salts and solvent, and finally dry the polymer under vacuum. []

Data Presentation

Table 1: Influence of Monomer Ratio on Polymer Molecular Weight

The following table summarizes the effect of the monomer molar ratio on the resulting molecular weight of a polymer. A ratio closer to 1 generally yields a higher molecular weight.

Molar Ratio (Bisphenol:Co-monomer)Resulting Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
1:1.00HighNarrow[5][6]
1:1.05LowerBroader[9]
1:0.95LowerBroader[22]
Table 2: Typical Reaction Conditions for Polycarbonate Synthesis

This table provides a range of typical reaction conditions for the melt transesterification synthesis of polycarbonate from Bisphenol A and diphenyl carbonate.

ParameterValuePurposeReference
Temperature220 - 300°CTo facilitate the transesterification reaction and removal of phenol.[4]
PressureHigh Vacuum (<1 mmHg)To efficiently remove the phenol byproduct and drive the reaction forward.[4][15]
CatalystLiOH, La(acac)₃, Imidazolium-basedTo increase the rate of the transesterification reaction.[10][11][14]
Reaction Time1 - 3 hoursTo allow for sufficient chain growth to achieve high molecular weight.[20]

References

Validation & Comparative

A Comparative Analysis of the Estrogenic Activity of 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol E) and Bisphenol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the estrogenic activity of 4,4'-(1,3-Dimethylbutylidene)diphenol, commonly known as Bisphenol E (BPE), and the well-studied compound, Bisphenol A (BPA). The following sections present a compilation of experimental data from various in vitro assays, detailed methodologies for these key experiments, and visual representations of the pertinent biological pathways and experimental workflows.

Executive Summary

Both Bisphenol A (BPA) and its analogue, Bisphenol E (BPE), exhibit estrogenic activity by interacting with estrogen receptors (ERs). However, the potency of this activity varies depending on the specific biological endpoint being measured. The available data from in vitro studies, including competitive binding assays, reporter gene assays, and cell proliferation assays, are summarized below to facilitate a direct comparison. In general, BPE has been shown to exhibit estrogenic activity that is comparable to, and in some cases greater than, that of BPA.

Quantitative Data Comparison

The estrogenic activity of BPE and BPA has been quantified in several in vitro systems. The following tables summarize key data points from the scientific literature, providing a comparative overview of their potency.

Table 1: Estrogen Receptor (ER) Binding Affinity

This table presents the 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor. A lower IC50 value indicates a higher binding affinity.

CompoundReceptor SubtypeIC50 (nM)Reference Study
This compound (BPE) ERαNot Widely Reported-
ERβNot Widely Reported-
ERRγ8.14 ± 0.83[1]
Bisphenol A (BPA) ERα~1000 - 5000[2]
ERβ~900[2]
ERRγ9.78 ± 0.87[1]
17β-Estradiol (E2) - (Reference) ERα~1[2]
ERβ~1[2]

Table 2: Estrogenic Activity in Yeast Two-Hybrid Assays

This table shows the 50% effective concentration (EC50) values from yeast two-hybrid assays, which measure the ability of a compound to induce the interaction between the estrogen receptor and a coactivator protein, leading to the expression of a reporter gene. A lower EC50 value indicates greater estrogenic activity.

CompoundReceptor SubtypeEC50 (µM)Relative Potency (BPA=1)Reference Study
This compound (BPE) ERαData not available--
Bisphenol A (BPA) ERα~2.261[3]

Table 3: Estrogenic Activity in Human Cell-Based Assays (MCF-7 Proliferation)

The E-screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure the proliferative effect of a compound. The EC50 value represents the concentration that induces a half-maximal proliferative response.

CompoundAssayEC50 (nM)Relative Proliferative Effect (RPE %)Reference Study
This compound (BPE) MCF-7 Proliferation~1000Similar to BPA[4]
Bisphenol A (BPA) MCF-7 Proliferation~340100[5]
17β-Estradiol (E2) - (Reference) MCF-7 Proliferation~0.01100[5]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the estrogen receptor (ERα or ERβ) by measuring its ability to compete with a radiolabeled estrogen, typically [³H]17β-estradiol.

Methodology:

  • Receptor Preparation: Recombinant human ERα or ERβ is used.

  • Incubation: A constant concentration of [³H]17β-estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of the test compound (BPE or BPA).

  • Separation: After reaching equilibrium, the receptor-bound and unbound radioligand are separated. This is commonly achieved using methods like dextran-coated charcoal, which adsorbs the unbound ligand.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the binding of [³H]17β-estradiol (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Yeast Two-Hybrid Assay for Estrogenic Activity

This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect ligand-dependent interaction between the human estrogen receptor ligand-binding domain (hER-LBD) and a coactivator protein.

Methodology:

  • Yeast Strain: A yeast strain is engineered to express two hybrid proteins: one consisting of the DNA-binding domain of a transcription factor fused to the hER-LBD, and the other consisting of the transcription activation domain fused to a coactivator protein (e.g., TIF2). The yeast also contains a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of a promoter with binding sites for the DNA-binding domain.

  • Exposure: The yeast cells are cultured in the presence of various concentrations of the test compound.

  • Interaction and Transcription: If the test compound binds to the hER-LBD, it induces a conformational change that promotes the interaction with the coactivator fusion protein. This brings the DNA-binding domain and the activation domain into proximity, reconstituting a functional transcription factor that activates the expression of the reporter gene.

  • Detection: The activity of the reporter gene product (e.g., β-galactosidase) is measured, typically through a colorimetric assay.

  • Data Analysis: The concentration of the test compound that produces a half-maximal response (EC50) is determined from the dose-response curve.[6]

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the estrogen-dependent proliferation of the human breast adenocarcinoma cell line, MCF-7, which expresses endogenous estrogen receptors.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a culture medium. Prior to the assay, they are transferred to a medium containing charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: The cells are seeded into multi-well plates at a specific density.

  • Treatment: After an attachment period, the cells are exposed to a range of concentrations of the test compound (BPE or BPA) or a positive control (17β-estradiol).

  • Incubation: The cells are incubated for a defined period, typically 6 days, to allow for cell proliferation.

  • Quantification of Cell Number: The final cell number is determined using various methods, such as staining with sulforhodamine B (SRB), which binds to cellular proteins, or by using viability assays like the MTT assay.

  • Data Analysis: The proliferative effect is calculated as the fold increase in cell number compared to the solvent control. The EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BPA Bisphenol A (BPA) or Bisphenol E (BPE) ER Estrogen Receptor (ERα/ERβ) - HSP90 Complex BPA->ER Passive Diffusion ER_Ligand Activated ER-Ligand Complex ER->ER_Ligand Binding & HSP90 Dissociation Dimer ER Dimerization ER_Ligand->Dimer Translocation to Nucleus ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binding to DNA Transcription Transcription of Target Genes ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., Proliferation Factors) mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Classical Estrogen Receptor Signaling Pathway for Bisphenols.

EScreenWorkflow start Start culture Culture MCF-7 cells in 'stripping medium' to remove endogenous estrogens start->culture seed Seed cells into 96-well plates culture->seed treat Treat cells with varying concentrations of BPE, BPA, or controls seed->treat incubate Incubate for 6 days treat->incubate fix_stain Fix cells and stain with Sulforhodamine B (SRB) incubate->fix_stain solubilize Solubilize the bound dye fix_stain->solubilize read Read absorbance at 510 nm solubilize->read analyze Analyze data to determine EC50 and relative proliferative effect read->analyze end End analyze->end

Caption: Workflow for the MCF-7 E-Screen Proliferation Assay.

References

The Double-Edged Sword of "BPA-Free": A Comparative Analysis of Bisphenol Endocrine Disruptors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the endocrine-disrupting properties of Bisphenol A (BPA) and its common replacements, Bisphenol S (BPS) and Bisphenol F (BPF), reveals that "BPA-free" may not necessarily mean free from hormonal activity. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key experimental data and outlining the methodologies used to assess the endocrine-disrupting effects of these compounds.

Bisphenol A (BPA) has been a subject of intense scrutiny due to its ability to mimic estrogen and interfere with the endocrine system.[1][2] This has led to its gradual phasing out in many consumer products and the rise of alternatives, most notably Bisphenol S (BPS) and Bisphenol F (BPF).[2] However, emerging scientific evidence suggests that these substitutes are not inert and may exert similar, and in some cases, even stronger, endocrine-disrupting effects than BPA.[3][4][5]

This comparative guide synthesizes data from various studies to provide an objective look at the relative potencies and mechanisms of action of these bisphenols.

Quantitative Comparison of Endocrine-Disrupting Activity

The endocrine-disrupting potential of bisphenols is often evaluated by their ability to bind to and activate estrogen receptors (ERs) and other nuclear receptors. The following tables summarize key quantitative data from in vitro studies.

Table 1: Comparative Estrogen Receptor (ER) Binding Affinity and Transcriptional Activation

CompoundReceptor SubtypeRelative Binding Affinity (RBA) vs. Estradiol (E2)EC50 for Transcriptional Activation (µM)Relative Potency vs. BPAReference
Bisphenol A (BPA) ERα~0.01 - 0.1%0.41[3][5][6]
ERβHigher affinity than for ERαSimilar to ERα1[3]
Bisphenol S (BPS) ERαWeaker than BPA1.5Lower[3][5][6]
ERβWeaker than BPASimilar to ERαLower[3]
Bisphenol F (BPF) ERαSimilar to or slightly weaker than BPA1.0Similar[3][5][6]
ERβSimilar to or slightly weaker than BPASimilar to ERαSimilar[3]
Bisphenol AF (BPAF) ERαStronger than BPA0.08Higher[3][5][6]
ERβStronger than BPASimilar to ERαHigher[3]

EC50 (Half-maximal effective concentration) values represent the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 indicates higher potency.

Table 2: Comparative Binding Affinity for Other Nuclear Receptors

CompoundNuclear ReceptorIC50 (nM)NotesReference
Bisphenol A (BPA) ERRγ13.1Strong binding[7][8]
CARPotentDisruptive potential[7]
GRPotentDisruptive potential[7]
Bisphenol AF (BPAF) ERRγPotentDisruptive potential[7]
CARPotentDisruptive potential[7]
GRPotentDisruptive potential[7]
Bisphenol F (BPF) ERRγWeak effects[7]
Bisphenol S (BPS) ERRγNot disruptive[7]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a compound that inhibits a specific binding or response by 50%. A lower IC50 indicates a stronger binding affinity.

Signaling Pathways of Bisphenol Endocrine Disruption

Bisphenols can interfere with cellular signaling through various mechanisms, including binding to nuclear and membrane-bound estrogen receptors, leading to genomic and non-genomic effects.

EstrogenReceptorSignaling Genomic Estrogen Receptor Signaling Pathway for Bisphenols cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol (BPA, BPS, BPF) ER Estrogen Receptor (ERα / ERβ) Bisphenol->ER HSP Heat Shock Proteins ER->HSP Release Dimerization Dimerization ER_dimer ER Dimer Dimerization->ER_dimer ERE Estrogen Response Element (ERE) Coactivators Co-activators ERE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation CellularResponse Cellular Response (Proliferation, Differentiation) Protein->CellularResponse ER_dimer->ERE Binds to

Caption: Genomic signaling pathway of bisphenols via nuclear estrogen receptors.

NonGenomicSignaling Non-Genomic Estrogen Receptor Signaling via GPER cluster_membrane Cell Membrane Bisphenol Bisphenol (BPA, BPAF, BPB) GPER G Protein-Coupled Estrogen Receptor (GPER) Bisphenol->GPER G_Protein G Protein GPER->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK Activates CellularResponse Rapid Cellular Responses (e.g., Cell Migration) ERK->CellularResponse

Caption: Non-genomic signaling of bisphenols through the G protein-coupled estrogen receptor (GPER).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the endocrine-disrupting effects of bisphenols.

Receptor Binding Assay

Objective: To determine the binding affinity of bisphenols to specific nuclear receptors.

Methodology:

  • Receptor Preparation: Human nuclear receptors (e.g., ERα, ERβ, ERRγ) are expressed and purified.

  • Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]17β-estradiol for ERs) is incubated with the receptor in the presence of increasing concentrations of the test bisphenol.

  • Separation: Bound and free radioligand are separated using methods like hydroxylapatite or filter binding assays.

  • Quantification: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The concentration of the bisphenol that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to a reference compound (e.g., 17β-estradiol).[7]

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To measure the ability of bisphenols to activate gene expression through a specific nuclear receptor.

Methodology:

  • Cell Culture: A suitable cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα) is cultured in a steroid-free medium.[5][6][9]

  • Transfection (if necessary): Cells are transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase) and an expression plasmid for the receptor of interest if not endogenously expressed.[9]

  • Treatment: Cells are treated with a range of concentrations of the test bisphenol or a positive control (e.g., 17β-estradiol).

  • Lysis and Assay: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The concentration of the bisphenol that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[5][6][10]

ExperimentalWorkflow Workflow for Transcriptional Activation Assay Start Start CellCulture Cell Culture (Steroid-free medium) Start->CellCulture Transfection Transfection with Reporter & Receptor Plasmids CellCulture->Transfection Treatment Treatment with Bisphenols Transfection->Treatment Incubation Incubation Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Assay Reporter Gene Assay (e.g., Luciferase) Lysis->Assay DataAnalysis Data Analysis (EC50 Calculation) Assay->DataAnalysis End End DataAnalysis->End

Caption: A typical experimental workflow for a transcriptional activation reporter gene assay.

Conclusion

The available data strongly indicate that the common BPA alternatives, BPS and BPF, are not necessarily safer and exhibit endocrine-disrupting properties.[2][4] While BPS generally shows weaker estrogenic activity than BPA, BPF's potency is often comparable.[3] Furthermore, other bisphenols, such as BPAF, have demonstrated significantly higher estrogenic activity than BPA.[3][5][6] These compounds can act through multiple signaling pathways, highlighting the complexity of their interactions with the endocrine system. For researchers and professionals in drug development, a thorough understanding of the comparative potencies and mechanisms of these compounds is essential for accurate risk assessment and the development of safer alternatives. The continued use of detailed and standardized experimental protocols will be critical in elucidating the full spectrum of their biological effects.

References

A Comparative Toxicological Assessment of 4,4'-(1,3-Dimethylbutylidene)diphenol and Key Bisphenol A Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread industrial use of bisphenol A (BPA) and concerns over its endocrine-disrupting properties have led to the increased use of alternative bisphenols. This guide provides a comparative toxicological overview of 4,4'-(1,3-Dimethylbutylidene)diphenol (commonly known as bisphenol D) and other prominent BPA alternatives, including bisphenol S (BPS), bisphenol F (BPF), and bisphenol AF (BPAF). The following sections summarize key experimental data on their endocrine activity, cytotoxicity, and genotoxicity, along with the methodologies for the cited experiments.

Endocrine Disruption Potential

The primary concern with many bisphenols is their ability to interact with nuclear receptors, particularly estrogen receptors, leading to endocrine disruption.

Estrogen Receptor Binding Affinity

A critical measure of endocrine-disrupting potential is the binding affinity of a compound to estrogen receptors α (ERα) and β (ERβ). The half-maximal inhibitory concentration (IC50), the concentration at which a compound displaces 50% of a radiolabeled ligand, is a standard metric. Lower IC50 values indicate a higher binding affinity.

One study found that this compound exhibits a higher binding affinity for ERα than ERβ.[1] In a competitive binding assay, it showed an IC50 of 5.75 nM for ERα and 16.1 nM for ERβ.[1] Comparatively, some BPA alternatives like BPAF have demonstrated even higher estrogenic potency than BPA itself.[2]

CompoundEstrogen Receptor α (ERα) IC50 (nM)Estrogen Receptor β (ERβ) IC50 (nM)Reference
This compound 5.7516.1[1]
Bisphenol A (BPA) Not explicitly stated in the same study, but generally considered weaker than some alternatives.Not explicitly stated in the same study.
Bisphenol C (BPC) 2.812.99[1]
Bisphenol AF (BPAF) ~18 (weaker than for ERβ in this study)~18[1]

Cytotoxicity Profile

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. The half-maximal inhibitory concentration (IC50) from these assays indicates the concentration of a substance that reduces cell viability by 50%.

While direct comparative cytotoxicity data for this compound against a wide range of BPA alternatives is limited, various studies have established the cytotoxic potential of several bisphenols in different human cell lines. For instance, one study highlighted that BPE showed the highest cytotoxicity in Caco-2 cells, while BPAF, BPP, and BPAP displayed consistently high toxicity across multiple cell lines.[3] Another study on MCF-7 and HSeC cell lines found BPF to be the least cytotoxic, while BPA and BPZ showed higher cytotoxicity.[4]

CompoundCell LineIC50 (µM)Reference
Bisphenol A (BPA) MCF-745[4]
HSeC35[4]
Bisphenol S (BPS) MCF-7450[4]
HSeC105[4]
Bisphenol F (BPF) MCF-7>1000[4]
HSeC435[4]
Bisphenol AF (BPAF) MCF-756[4]
HSeC48[4]
Bisphenol Z (BPZ) MCF-745[4]
HSeC25[4]
Bisphenol E (BPE) Caco-2~0.2[3]
Bisphenol P (BPP) Multiple0.6 - 134.7[3]
Bisphenol AP (BPAP) Multiple3.6 - 178.8[3]

Genotoxicity

Genotoxicity assessment determines a compound's potential to damage cellular DNA. The Comet assay (single-cell gel electrophoresis) is a common method used to detect DNA strand breaks.

Signaling Pathways Implicated in Toxicity

Bisphenols can exert their toxic effects by modulating various cellular signaling pathways. BPA has been shown to interfere with pathways such as:

  • Estrogen Receptor Signaling: As discussed, bisphenols can bind to estrogen receptors, mimicking or blocking the action of endogenous estrogens.[2][6]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival. BPA has been shown to activate this pathway, potentially contributing to its carcinogenic effects.[2]

  • PI3K/Akt Pathway: This is another crucial pathway for cell survival and growth that can be modulated by BPA and its analogs.[2]

  • Aryl Hydrocarbon Receptor (AhR) Signaling: Some bisphenols can activate the AhR signaling pathway, which is involved in xenobiotic metabolism and can lead to neurotoxicity.[6]

The structural similarities among bisphenols suggest that alternatives may affect similar pathways, although the potency and specific downstream effects can vary.

Signaling_Pathways cluster_ligands Bisphenols cluster_receptors Cellular Receptors cluster_pathways Signaling Pathways cluster_effects Toxicological Effects This compound This compound ER Estrogen Receptors (ERα, ERβ) This compound->ER BPA Alternatives BPA Alternatives BPA Alternatives->ER AhR Aryl Hydrocarbon Receptor (AhR) BPA Alternatives->AhR Other_Receptors Other Nuclear Receptors BPA Alternatives->Other_Receptors MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Endocrine_Disruption Endocrine Disruption ER->Endocrine_Disruption Neurotoxicity Neurotoxicity AhR->Neurotoxicity Other_Receptors->Endocrine_Disruption Cytotoxicity Cytotoxicity MAPK_ERK->Cytotoxicity PI3K_Akt->Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity

Caption: Bisphenol signaling pathways leading to toxicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for the key assays discussed.

Estrogen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound to estrogen receptors.

Estrogen_Receptor_Binding_Assay start Start prepare_receptors Prepare Estrogen Receptors (ERα/ERβ) start->prepare_receptors prepare_ligands Prepare Radiolabeled Estrogen ([3H]E2) and Test Compounds start->prepare_ligands incubate Incubate ER, [3H]E2, and Test Compound at various concentrations prepare_receptors->incubate prepare_ligands->incubate separate Separate Receptor-Bound and Unbound Ligands incubate->separate measure Measure Radioactivity of Receptor-Bound Ligand separate->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

Caption: Workflow for Estrogen Receptor Binding Assay.

Methodology:

  • Receptor Preparation: Isolate recombinant human ERα and ERβ.

  • Ligand Preparation: Prepare a stock solution of a radiolabeled estrogen, typically [³H]17β-estradiol ([³H]E2), and serial dilutions of the unlabeled test compounds.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the estrogen receptor and [³H]E2 with varying concentrations of the test compound. Include controls with no test compound (maximum binding) and with a large excess of unlabeled estradiol (non-specific binding).

  • Separation: After incubation, separate the receptor-bound [³H]E2 from the free [³H]E2. This can be achieved through methods like filtration or dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]E2 against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well plate start->seed_cells treat_cells Treat Cells with Test Compound at various concentrations seed_cells->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_formazan Incubate to allow formazan crystal formation add_mtt->incubate_formazan solubilize Solubilize formazan crystals with a solvent (e.g., DMSO) incubate_formazan->solubilize measure_absorbance Measure Absorbance at ~570 nm solubilize->measure_absorbance calculate_viability Calculate Cell Viability and IC50 measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.[4][7]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Comet_Assay_Workflow start Start cell_treatment Treat Cells with Test Compound start->cell_treatment embed_cells Embed Single Cells in Agarose on a Microscope Slide cell_treatment->embed_cells lysis Lyse Cells to Remove Membranes and Proteins embed_cells->lysis unwinding Unwind DNA in Alkaline Solution lysis->unwinding electrophoresis Perform Electrophoresis unwinding->electrophoresis neutralize_stain Neutralize and Stain DNA with a Fluorescent Dye electrophoresis->neutralize_stain visualize_analyze Visualize 'Comets' under a Microscope and Analyze DNA Damage neutralize_stain->visualize_analyze end End visualize_analyze->end

Caption: Workflow for the Comet Assay.

Methodology:

  • Cell Preparation and Treatment: Treat cells with the test compound. After treatment, harvest the cells and resuspend them at a low density.

  • Embedding: Mix the cell suspension with low-melting-point agarose and cast a thin layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.[5]

Conclusion

The available data indicates that this compound possesses endocrine-disrupting activity, with a notable affinity for estrogen receptor alpha. While it is classified as a reproductive toxicant, comprehensive comparative studies on its cytotoxicity and genotoxicity against other common BPA alternatives are lacking. The existing research on BPA alternatives reveals a wide range of toxicities, with some, like BPAF, demonstrating higher potency in certain assays than BPA itself. This underscores the importance of thorough toxicological evaluation of any BPA substitute. The experimental protocols provided herein serve as a foundation for conducting such comparative assessments to inform the development and selection of safer alternatives. Further research is warranted to fully characterize the toxicological profile of this compound and to understand the complex signaling pathways through which it and other bisphenols exert their effects.

References

Validation of 4,4'-(1,3-Dimethylbutylidene)diphenol NMR Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for 4,4'-(1,3-Dimethylbutylidene)diphenol, a key organic compound with applications in various fields of chemical research. Due to the limited availability of public experimental NMR spectra for this specific molecule, this document presents a predicted NMR data set based on established chemical shift principles and comparison with structurally related bisphenol analogues. This guide is intended to serve as a reference for the validation of experimentally acquired data and to facilitate the structural elucidation of related compounds.

Structural Representation and Atom Numbering

The chemical structure of this compound is depicted below, with atoms systematically numbered to correspond with the NMR data assignments in the subsequent tables. This numbering scheme facilitates the clear association of spectral peaks with their respective nuclei within the molecule.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Predicted and Comparative ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for this compound and provides experimental data for selected, structurally related bisphenol compounds for comparison. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Predicted ¹H NMR Data for this compound Experimental ¹H NMR Data for Bisphenol A Experimental ¹H NMR Data for 4,4'-(1-Phenylethylidene)diphenol [1]Experimental ¹H NMR Data for Bis(4-hydroxyphenyl) Sulfone [2]
Phenolic OH ~4.5-5.5 (s, 2H)9.16 (s, 2H)9.27 (s, 2H)10.6 (s, 2H)
Aromatic H (ortho to OH) ~6.7-6.8 (d, J=8.5 Hz, 4H)6.64 (d, J=8.5 Hz, 4H)6.67 (d, 4H)6.93 (d, 4H)
Aromatic H (meta to OH) ~7.0-7.1 (d, J=8.5 Hz, 4H)6.98 (d, J=8.5 Hz, 4H)7.03 (d, 4H)7.74 (d, 4H)
Alkyl Protons
C9-H₂~1.9-2.1 (m, 2H)---
C10-H~1.6-1.8 (m, 1H)---
C8-H₃~1.3-1.4 (s, 3H)1.56 (s, 6H)2.02 (s, 3H)-
C11, C12-H₃~0.8-0.9 (d, J=6.5 Hz, 6H)---
Aromatic Protons (Phenyl Substituent) --7.17-7.24 (m, 5H)-

Predicted and Comparative ¹³C NMR Data

The table below presents the predicted ¹³C NMR chemical shifts for this compound, alongside available experimental data for comparable bisphenol structures.

Assignment Predicted ¹³C NMR Data for this compound Experimental ¹³C NMR Data for Bisphenol A Experimental ¹³C NMR Data for 4,4'-(Cyclohexylidene)bisphenol Experimental ¹³C NMR Data for 4,4'-Sulfonyldiphenol [3]
Aromatic C (ipso to OH) ~153-155153.2153.8158.0
Aromatic C (ortho to OH) ~114-116114.3114.8115.8
Aromatic C (meta to OH) ~127-129127.8128.2128.9
Aromatic C (ipso to alkyl) ~142-144143.9143.6135.0
Alkyl Carbons
C7 (Quaternary)~42-4441.743.6-
C8 (Methyl)~29-3131.0--
C9 (Methylene)~50-52---
C10 (Methine)~24-26---
C11, C12 (Methyl)~22-24---
Cyclohexyl/Phenyl Carbons --37.1 (CH₂), 26.2 (CH₂), 22.8 (CH₂)-

Experimental Protocols

Detailed experimental protocols for the acquisition of the comparative NMR data are not fully available in the cited sources. However, standard NMR spectroscopic techniques are assumed to have been employed. Typically, samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). Chemical shifts are referenced to an internal standard, most commonly TMS. For a definitive validation of the NMR data for this compound, it is recommended to acquire experimental spectra under controlled and fully documented conditions.

Discussion and Comparison

The predicted NMR data for this compound is based on the additive effects of its constituent chemical moieties. The aromatic region in the ¹H NMR spectrum is expected to show a typical AA'BB' system for the para-substituted phenol rings, similar to what is observed for Bisphenol A and other analogues. The chemical shifts of the phenolic hydroxyl protons can vary depending on the solvent and concentration due to hydrogen bonding.

The key differentiating features in the NMR spectra of these bisphenols arise from the nature of the bridging alkyl or functional group. In this compound, the aliphatic side chain is expected to give rise to a complex set of signals in the upfield region of the ¹H NMR spectrum. Specifically, a singlet for the methyl group at C8, a multiplet for the methylene protons at C9, a multiplet for the methine proton at C10, and a doublet for the two diastereotopic methyl groups at C11 and C12 are predicted. The complexity of the methylene and methine signals is due to spin-spin coupling with neighboring protons.

In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons are largely influenced by the phenolic hydroxyl group and the alkyl substituent. The quaternary carbon of the dimethylbutylidene bridge (C7) is expected to have a chemical shift in the range of 42-44 ppm, which is comparable to the quaternary carbon in Bisphenol A. The remaining aliphatic carbons will appear at distinct chemical shifts in the upfield region, providing a unique fingerprint for this molecule.

By comparing the predicted data with the experimental data of the analogues, researchers can gain confidence in the assignment of their own experimental spectra of this compound and related structures. Any significant deviation from the predicted values may indicate the presence of impurities, a different isomeric form, or unexpected conformational effects.

References

Cross-Reactivity of Bisphenols in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of Bisphenol A (BPA) in various samples is crucial for assessing human exposure and its potential health impacts. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for this purpose due to their high sensitivity and throughput. However, the presence of structurally similar bisphenol analogues, such as Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF), can lead to cross-reactivity, potentially compromising the accuracy of BPA quantification. This guide provides an objective comparison of the cross-reactivity of common bisphenols in BPA-targeted immunoassays, supported by experimental data and detailed methodologies.

Understanding Cross-Reactivity in Immunoassays

In competitive immunoassays for BPA detection, free BPA in a sample competes with a labeled BPA conjugate for a limited number of anti-BPA antibody binding sites. The resulting signal is inversely proportional to the concentration of BPA in the sample. Cross-reactivity occurs when other bisphenol analogues, sharing structural similarities with BPA, also bind to the anti-BPA antibodies. The extent of this cross-reactivity is typically expressed as a percentage, calculated using the half-maximal inhibitory concentration (IC50) values.

The formula for calculating cross-reactivity is:

Cross-Reactivity (%) = (IC50 of BPA / IC50 of Test Compound) x 100

A higher cross-reactivity percentage indicates a greater potential for the analogue to interfere with the accurate measurement of BPA.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of various bisphenol analogues in different BPA-targeted immunoassays. It is important to note that cross-reactivity can vary significantly between different antibodies, assay formats (e.g., ELISA, Fluorescence Polarization Immunoassay - FPIA), and kit manufacturers.

Bisphenol AnalogueChemical StructureImmunoassay Type/SourceCross-Reactivity with Anti-BPA Antibody (%)Reference
Bisphenol A (BPA) Reference Compound100
Bisphenol B (BPB) Research Immunoassay (FPIA/ELISA)~200%[1]
Polyclonal Antibody-based icELISANegligible[2]
Bisphenol E (BPE) Indirect ELISA5%[1]
Bisphenol F (BPF) Indirect ELISAReduced compared to BPA[1]
Bisphenol S (BPS) Indirect ELISA2%[1]
BPA ELISA Kit6%
4,4'-Bis(4-hydroxyphenyl)valeric acid (BVA) BPA ELISA Kit85%
4-Cumylphenol (4-CP) Indirect ELISA11%[1]

Structural Basis of Cross-Reactivity

The degree of cross-reactivity is largely determined by the structural similarity of the bisphenol analogue to BPA. The two phenolic hydroxyl groups are critical for antibody recognition. Alterations in the bridging alkyl group or the addition of other functional groups can significantly impact the binding affinity of the antibody. For instance, Bisphenol B (BPB), which has an ethyl group instead of a methyl group at the bridge, has shown high cross-reactivity in some assays.[1][3] Conversely, the presence of a sulfone group in Bisphenol S (BPS) generally leads to lower cross-reactivity.[1] The antigenic determinant of BPA is believed to be the central carbon atom covalently bound to two phenyl groups and two methyl groups.[3]

Experimental Protocols

A representative protocol for an indirect competitive ELISA for BPA detection is outlined below. Specific parameters may vary depending on the kit manufacturer and the specific antibody used.

Principle of Indirect Competitive ELISA

In this format, a BPA conjugate is coated onto the wells of a microplate. The sample containing free BPA is mixed with a specific primary anti-BPA antibody and added to the wells. The free BPA in the sample competes with the coated BPA for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody that is bound to the coated BPA. Finally, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of BPA in the sample.

Generalized Experimental Workflow
  • Coating: Microplate wells are coated with a BPA-protein conjugate (e.g., BPA-BSA) in a coating buffer and incubated overnight at 4°C.[2]

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature.[2]

  • Washing: The plate is washed again.

  • Competitive Reaction: BPA standards or samples are mixed with a primary anti-BPA antibody and added to the wells. The plate is incubated for 1-2 hours at room temperature.[2]

  • Washing: The plate is washed to remove unbound antibodies and BPA.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.[2]

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Signal Development: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.[2]

  • Stopping Reaction: A stop solution (e.g., 2N H₂SO₄) is added to each well to stop the enzymatic reaction.[2]

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values against the known concentrations of the BPA standards. The concentration of BPA in the samples is then determined by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

competitive_immunoassay_workflow cluster_steps Experimental Workflow Coating 1. Coating (BPA-conjugate) Washing_1 2. Washing Coating->Washing_1 Incubate Blocking 3. Blocking Washing_1->Blocking Remove unbound Washing_2 4. Washing Blocking->Washing_2 Incubate Competitive_Reaction 5. Competitive Reaction (Sample/Standard + Primary Ab) Washing_2->Competitive_Reaction Remove unbound Washing_3 6. Washing Competitive_Reaction->Washing_3 Incubate Secondary_Antibody 7. Secondary Antibody (Enzyme-conjugated) Washing_3->Secondary_Antibody Remove unbound Washing_4 8. Washing Secondary_Antibody->Washing_4 Incubate Signal_Development 9. Signal Development (Substrate addition) Washing_4->Signal_Development Remove unbound Stop_Reaction 10. Stop Reaction Signal_Development->Stop_Reaction Incubate Data_Acquisition 11. Data Acquisition Stop_Reaction->Data_Acquisition Measure signal

Caption: Workflow of an indirect competitive ELISA for bisphenol detection.

cross_reactivity_logic cluster_assay Competitive Immunoassay cluster_outcome Measurement Outcome Antibody Anti-BPA Antibody Binding_Site Antibody->Binding_Site BPA BPA (Analyte) BPA->Binding_Site High Affinity Binding Analogue Bisphenol Analogue (e.g., BPS, BPF) Analogue->Binding_Site Potential Cross-Reactivity (Variable Affinity) Accurate Accurate BPA Quantification Binding_Site->Accurate If only BPA binds Inaccurate Inaccurate BPA Quantification (Overestimation) Binding_Site->Inaccurate If analogue binds (Cross-reactivity)

Caption: Logical relationship of bisphenol cross-reactivity in a competitive immunoassay.

References

Performance Showdown: 2,2-Bis(4-hydroxyphenyl)-4-methylpentane (BPM) in Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of polymers derived from 2,2-Bis(4-hydroxyphenyl)-4-methylpentane (BPM) against other common bisphenols reveals its potential for creating high-performance materials with unique property profiles. This guide synthesizes available data on the thermal and mechanical characteristics of BPM-based polymers, offering researchers and drug development professionals a clear perspective on its advantages and outlining detailed experimental protocols for its use.

2,2-Bis(4-hydroxyphenyl)-4-methylpentane, also known as Bisphenol MIBK or BPM, is a structural analog of Bisphenol A (BPA) that is gaining attention as a monomer for advanced polycarbonates and epoxy resins. Its distinct molecular structure, featuring a branched aliphatic chain, imparts notable differences in the final polymer's performance compared to those synthesized from BPA, Bisphenol F (BPF), and Bisphenol S (BPS).

Comparative Performance of Bisphenol-Based Polymers

The selection of a bisphenol monomer is a critical determinant of the final properties of a polymer. The following tables summarize the key performance indicators of polymers derived from BPM in comparison to other widely used bisphenols.

Table 1: Thermal Properties of Bisphenol-Based Polycarbonates
Bisphenol TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C)
BPM Data not available in cited literatureData not available in cited literature
BPA 145 - 155> 320
BPF Lower than BPAData not available in cited literature
BPS Higher than BPAData not available in cited literature

Note: Specific quantitative data for the thermal properties of BPM-based polycarbonates was not available in the reviewed literature. The table reflects data for commonly cited bisphenols for comparative context.

Table 2: Mechanical Properties of Bisphenol-Based Epoxy Resins
Bisphenol TypeTensile Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
BPM Data not available in cited literatureData not available in cited literatureData not available in cited literature
BPA 60 - 802.5 - 3.120 - 100
BPF Generally higher flexibility than BPA-based resinsLower than BPA-based resinsHigher than BPA-based resins

Note: Specific quantitative data for the mechanical properties of BPM-based epoxy resins was not available in the reviewed literature. The table provides a qualitative comparison for BPF and quantitative data for the widely used BPA for reference.

Experimental Protocols for Polymer Synthesis

The following protocols provide a general framework for the synthesis of polycarbonates and epoxy resins from bisphenol monomers. These can be adapted for the use of 2,2-Bis(4-hydroxyphenyl)-4-methylpentane.

Synthesis of Polycarbonate via Melt Transesterification

This method involves the reaction of a bisphenol with diphenyl carbonate (DPC) at high temperatures under vacuum.

Materials:

  • 2,2-Bis(4-hydroxyphenyl)-4-methylpentane (BPM)

  • Diphenyl carbonate (DPC)

  • Transesterification catalyst (e.g., Lithium hydroxide - LiOH·H₂O)

Procedure:

  • Charging the Reactor: The BPM and DPC are charged into a jacketed glass reactor equipped with a mechanical stirrer, a torque meter, a nitrogen inlet, and a vacuum line connected to a distillation column. A slight excess of DPC is typically used to compensate for any sublimation.

  • Inert Atmosphere: The reactor is purged with nitrogen to create an inert atmosphere.

  • Melting and Pre-polymerization: The temperature is raised to melt the reactants (typically 180-220°C). The catalyst is then added. The mixture is stirred, and the temperature is gradually increased while phenol, a byproduct of the reaction, is distilled off.

  • Polycondensation: The pressure is gradually reduced to less than 1 mmHg, and the temperature is further increased (up to 280-300°C) to facilitate the removal of phenol and drive the polymerization reaction to completion. The viscosity of the molten polymer increases, which can be monitored by the torque meter.

  • Product Recovery: Once the desired molecular weight is achieved, the reaction is stopped, and the polymer is extruded from the reactor under nitrogen pressure and pelletized.

SynthesisWorkflow cluster_setup Reactor Setup cluster_reaction Reaction Stages cluster_output Product BPM BPM Melt Melting & Pre-polymerization (180-220°C, N2 atm) BPM->Melt DPC DPC DPC->Melt Catalyst Catalyst Catalyst->Melt Poly Polycondensation (<1 mmHg, 280-300°C) Melt->Poly Phenol removal Polymer Polycarbonate Poly->Polymer Phenol Phenol (byproduct) Poly->Phenol

Workflow for Polycarbonate Synthesis.
Synthesis of Epoxy Resin

This process involves the reaction of a bisphenol with epichlorohydrin in the presence of a base.

Materials:

  • 2,2-Bis(4-hydroxyphenyl)-4-methylpentane (BPM)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Inert solvent (e.g., toluene)

Procedure:

  • Reaction Setup: BPM and an excess of epichlorohydrin are dissolved in an inert solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

  • Addition of Base: A concentrated aqueous solution of sodium hydroxide is added dropwise to the reaction mixture with vigorous stirring. The temperature is maintained at a specific level (e.g., 60-80°C).

  • Condensation Reaction: The NaOH facilitates the dehydrochlorination and the formation of the diglycidyl ether of BPM. The reaction is allowed to proceed for several hours.

  • Washing and Separation: After the reaction is complete, the organic layer is washed with water to remove the salt byproduct and any unreacted NaOH. The layers are separated using a separatory funnel.

  • Solvent Removal: The solvent and excess epichlorohydrin are removed from the organic layer by vacuum distillation.

  • Product: The resulting product is the BPM-based epoxy resin, a viscous liquid or a solid depending on the molecular weight.

Signaling Pathways and Endocrine Disruption Potential

A critical consideration for the use of bisphenols in various applications, particularly those with potential for human contact, is their endocrine-disrupting potential. Bisphenols can mimic the natural hormone estrogen and interact with estrogen receptors (ERs), potentially leading to adverse health effects.

Research suggests that BPM, along with Bisphenol P (BPP), may more strongly activate the PI3K/Akt signaling pathway compared to BPA. This pathway is crucial in cell survival, growth, and proliferation. The activation of this pathway by bisphenols is a key area of research in understanding their potential as endocrine disruptors.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPER GPER PI3K PI3K GPER->PI3K Activation BPM BPM BPM->GPER ER Estrogen Receptor (ER) BPM->ER Akt Akt PI3K->Akt Activation Gene Gene Expression Akt->Gene Influence ER->Gene Regulation

Potential BPM Signaling Pathway.

Quantitative comparison of bisphenol binding affinity to estrogen receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of the binding affinities of various bisphenol compounds to human estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The data presented is intended for researchers, scientists, and drug development professionals working in fields related to endocrinology, toxicology, and pharmacology.

Quantitative Binding Affinity Data

The binding affinities of several bisphenol analogues for ERα and ERβ are summarized below. The data are presented as IC50 values (in nanomolar, nM), which represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.

CompoundERα IC50 (nM)ERβ IC50 (nM)Key Observations
17β-Estradiol (E2)~0.88[1]~0.041[2]The natural endogenous ligand, exhibits very high affinity for both receptors, with a preference for ERβ.
Bisphenol A (BPA)1030[2]900[2]Considered a weak binder to both ERα and ERβ compared to 17β-Estradiol.[3][4]
Bisphenol AF (BPAF)53.4[5]18.9[2][6]Shows significantly stronger binding to both receptors than BPA, with a threefold preference for ERβ.[2][6]
Bisphenol C (BPC)2.81[7]2.99[7]Demonstrates the strongest binding affinity among the tested bisphenols for both ERα and ERβ.[7]
Bisphenol B (BPB)Moderately Active-Exhibits moderate binding to estrogen receptors.[8]
Bisphenol E (BPE)--Data not readily available in the provided search results.
Bisphenol F (BPF)Weak Binder[9]-Shows weak binding affinity for estrogen receptors.[9]
Bisphenol S (BPS)Not Disruptive[10]-Suggested not to be disruptive to estrogen receptors.[10]
Bisphenol Z (BPZ)Potent Binder[10]Potent Binder[10]A potent binder to both ERα and ERβ.[10]
HPTE59.118.1[2]A strong binder to both receptors, with a preference for ERβ.[2]

Estrogen Receptor Signaling Pathway

Bisphenols, acting as estrogen mimics, can bind to estrogen receptors, initiating a signaling cascade that can lead to changes in gene expression. The diagram below illustrates the general mechanism of action.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bisphenol Bisphenol ER Estrogen Receptor (ER) Bisphenol->ER Binds & Activates Dimerization ER Dimerization ER->Dimerization HSP90 HSP90 HSP90->ER Inhibits Translocation Nuclear Translocation Dimerization->Translocation ERE Binds to ERE Translocation->ERE Transcription Gene Transcription ERE->Transcription

Estrogen receptor signaling pathway initiated by bisphenol binding.

Experimental Protocols

The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay.

Competitive Radioligand Binding Assay Protocol

This assay measures the ability of a test compound (e.g., a bisphenol) to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Materials:

  • Purified recombinant human ERα or ERβ

  • Radiolabeled ligand: [³H]17β-estradiol

  • Unlabeled test compounds (bisphenols) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

  • Scintillation fluid

  • Scintillation counter

  • Filter plates or other separation method

Procedure:

  • Preparation: A reaction mixture is prepared containing the purified estrogen receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand. This is often achieved by filtration, where the larger receptor-ligand complex is retained on the filter while the smaller free ligand passes through.

  • Quantification: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radiolabeled ligand versus the concentration of the unlabeled test compound. An IC50 value is then calculated from the resulting competition curve. This value represents the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.

ExperimentalWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_separation 3. Separation cluster_analysis 4. Analysis A Purified Estrogen Receptor (ER) D Incubate ER, [3H]E2, and Bisphenol to equilibrium A->D B Radiolabeled Estrogen ([3H]E2) B->D C Unlabeled Bisphenol (Competitor) C->D E Separate bound from free [3H]E2 D->E F Quantify radioactivity of bound [3H]E2 E->F G Calculate IC50/Ki values F->G

Workflow for a competitive radioligand binding assay.

Functional Implications

It is important to note that binding affinity does not always directly correlate with functional activity (agonism or antagonism). For instance, Bisphenol AF (BPAF) acts as a full agonist for ERα but is a specific antagonist for ERβ.[2][6] Similarly, Bisphenol C (BPC) is a potent ERα agonist and a strong ERβ antagonist.[11] In contrast, many bisphenol derivatives with high binding affinity to ERβ show little to no agonist activity, suggesting they function as ERβ antagonists.[7] These findings highlight the importance of conducting functional assays in addition to binding assays to fully characterize the biological effects of these compounds.

References

Comparative Analysis of the Biological Effects of 4,4'-(1,3-Dimethylbutylidene)diphenol and Other Bisphenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the endocrine-disrupting properties and cytotoxic effects of 4,4'-(1,3-Dimethylbutylidene)diphenol (Bisphenol D) and its common alternatives, including Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF), reveals distinct biological activities and potencies. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways to provide researchers, scientists, and drug development professionals with a thorough comparative resource.

Introduction

This compound, also known as Bisphenol D, is a member of the bisphenol family of chemicals, which are widely used in the production of polycarbonate plastics and epoxy resins.[1] Concerns over the endocrine-disrupting properties of the most well-known bisphenol, Bisphenol A (BPA), have led to the increased use of analogues such as Bisphenol D, Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF). This guide provides a comparative analysis of the biological effects of Bisphenol D and these alternatives, focusing on their interactions with nuclear receptors and their effects on cell viability.

Endocrine Disrupting Activities

The primary mechanism through which bisphenols exert their endocrine-disrupting effects is by interacting with nuclear hormone receptors, particularly the estrogen and androgen receptors.

Estrogenic and Anti-Estrogenic Activity

Bisphenol D has been shown to act as an endocrine disruptor, primarily through its interaction with the estrogen receptor alpha (ERα).[1] Research indicates that it binds to ERα with a potent half-maximal inhibitory concentration (IC50) of 5.75 nM and can elicit approximately 60% of the transcriptional activity of estradiol (E2), suggesting it acts as a partial agonist.[1] However, in an in vivo uterotrophic assay, high doses of a structurally similar compound suggested potential estrogen-antagonist properties.[2]

In comparison, other bisphenol analogues exhibit a range of estrogenic potencies. One study ranked the estrogenicity of several bisphenols in human breast cancer cells as follows: BPAF > BPB > BPZ > BPA > BPF > BPAP > BPS.[3] This indicates that some BPA alternatives can be even more estrogenic than BPA itself. For instance, BPAF has been shown to have more potent estrogenic activity than BPA in MCF-7 breast cancer cells.[4]

Androgenic and Anti-Androgenic Activity

While data on the androgenic and anti-androgenic activity of Bisphenol D is limited, studies on other bisphenols have revealed significant effects. Both BPA and BPAF have demonstrated androgen receptor (AR) antagonist activity, with IC50 values in the low micromolar range.[5] In contrast, BPS did not show any significant competition for AR binding.[5] In silico studies predict that 4,4'-bisphenols, as a class, are likely to act as androgen receptor antagonists.[3]

Comparative Quantitative Data on Endocrine-Disrupting Activities

The following table summarizes the available quantitative data on the estrogenic and anti-androgenic activities of Bisphenol D and its comparators.

CompoundAssayEndpointCell Line/SystemResultReference
This compound (Bisphenol D) Estrogen Receptor α (ERα) Competitive BindingIC50Not Specified5.75 nM[1]
ERα Transcriptional Activation% of Estradiol (E2) activityNot Specified~60%[1]
Uterotrophic Assay (structurally similar compound)Uterine WeightImmature Female SD RatsEstrogen-antagonist properties at 1,000 mg/kg[2]
Bisphenol S (BPS) ERα Transcriptional ActivationEC50Not Specified2.2 µM[5]
Androgen Receptor (AR) Competitive Binding% InhibitionNot SpecifiedNo significant inhibition at 30 µM[5]
CytotoxicityIC50HepG2> BPF > BPA[6]
Bisphenol F (BPF) Estrogenicity RankingPotency vs. other bisphenolsMCF-7 CellsLess potent than BPA[3]
CytotoxicityIC50HepG2> BPA[6]
Bisphenol AF (BPAF) ERα Transcriptional ActivationEC50MCF-7 Cells0.05 µM[4]
Androgen Receptor (AR) Antagonist ActivityIC50Not Specified1-2 µM[5]

Cytotoxicity

The cytotoxic effects of bisphenols have been evaluated in various cell lines. For instance, a comparative study on HepG2 cells found the order of cytotoxicity to be BPS > BPF > BPA.[6] Another study investigating the effects of BPA, BPAP, and BPC in a 3D HepG2 cell model found that BPAP and BPC, as well as their mixtures with BPA, decreased cell viability after short-term exposure, while BPA alone did not show a significant effect under the tested conditions.[7] Limited data is available on the cytotoxicity of Bisphenol D across different cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are essential for the replication and validation of findings.

Estrogen Receptor (ER) Competitive Binding Assay

This assay is used to determine the binding affinity of a test chemical to the estrogen receptor.

  • Principle: The assay measures the ability of a test chemical to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to the ER.[8]

  • Procedure:

    • A fixed concentration of radiolabeled estradiol and ER is incubated with increasing concentrations of the test chemical.

    • After reaching equilibrium, the bound and free radiolabeled estradiol are separated.

    • The amount of bound radioactivity is measured.

    • The IC50 value, the concentration of the test chemical that displaces 50% of the radiolabeled ligand, is calculated.[9]

  • Diagram:

ER_Binding_Assay cluster_0 Incubation cluster_1 Separation cluster_2 Quantification ER Estrogen Receptor (ER) Bound ER-[3H]E2 Complex ER->Bound Radioligand Radiolabeled Estradiol ([3H]E2) Radioligand->Bound Test_Compound Test Compound (e.g., Bisphenol D) Test_Compound->Bound Competes with [3H]E2 Measurement Measure Radioactivity of Bound Complex Bound->Measurement Unbound Free [3H]E2 and Test Compound Analysis Calculate IC50 Measurement->Analysis AR_Luciferase_Assay cluster_0 Cell Transfection & Treatment cluster_1 AR Activation & Reporter Gene Expression cluster_2 Measurement & Analysis Cell Host Cell (e.g., CV-1) AR_Activation AR Activation/Inhibition Cell->AR_Activation AR_Plasmid AR Expression Plasmid AR_Plasmid->Cell Reporter_Plasmid ARE-Luciferase Reporter Plasmid Reporter_Plasmid->Cell Test_Compound Test Compound Test_Compound->Cell Luciferase_Expression Luciferase Expression AR_Activation->Luciferase_Expression Lysis Cell Lysis Luciferase_Expression->Lysis Luminescence Measure Luminescence Lysis->Luminescence Data_Analysis Determine Agonist/Antagonist Activity Luminescence->Data_Analysis Uterotrophic_Assay cluster_0 Animal Model & Dosing cluster_1 Endpoint Measurement cluster_2 Data Analysis Animal_Model Immature or Ovariectomized Female Rodents Dosing Daily Dosing for 3 Days (Oral or Subcutaneous) Animal_Model->Dosing Necropsy Necropsy on Day 4 Dosing->Necropsy Uterus_Excision Uterus Excision & Weighing Necropsy->Uterus_Excision Comparison Compare Uterine Weight to Control Group Uterus_Excision->Comparison Conclusion Determine Estrogenic Activity Comparison->Conclusion

References

A Comparative Guide to Analytical Techniques for Bisphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of bisphenols, a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins, is critical due to their endocrine-disrupting properties and potential adverse health effects. For researchers, scientists, and drug development professionals, selecting the appropriate analytical method is paramount for reliable risk assessment and regulatory compliance. This guide provides an objective comparison of the three leading techniques for bisphenol analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data and detailed protocols.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for separating and quantifying bisphenols in various matrices.[1][2][3][4] It offers high sensitivity and selectivity without the need for chemical derivatization, making it suitable for complex samples.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust and highly sensitive method for bisphenol analysis.[3][4][6] Due to the low volatility of bisphenols, a derivatization step is typically required to convert them into more volatile compounds before injection into the GC system.[5][7] Despite this extra step, GC-MS provides excellent resolution and low detection limits.[5]

Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid, high-throughput screening method based on antigen-antibody recognition.[1][2] Commercial ELISA kits are available for the determination of total bisphenol A (BPA) in biological and environmental samples.[5][8] While it is cost-effective and fast, it can be susceptible to interference from structurally similar compounds and is generally less sensitive and specific than chromatographic methods.[5]

Quantitative Performance Comparison

The selection of an analytical technique often depends on its performance characteristics. The following table summarizes key quantitative data for HPLC-MS/MS, GC-MS, and ELISA for the detection of Bisphenol A (BPA).

ParameterHPLC-MS/MSGC-MSELISA
Limit of Detection (LOD) 0.037 ng/mL - 0.086 mg/L[9][10]0.02 µg/kg - 1 ng/g[11][12][13]9.934 µg/L[14][15][16]
Limit of Quantification (LOQ) 0.96 ng/mL - 3.3 mg/L[9][17]29 - 15 ng/g[12]Not consistently reported
Linear Detection Range 1 pg/mL - 100 ng/mL[10][17]Up to 80 µg/mL1.0 - 1.0 x 10⁶ µg/L[18]
Precision (%RSD) < 15%[9]< 4.5%[13]Good repeatability reported[14][15]
Sample Throughput ModerateModerateHigh
Derivatization Required? NoYesNo

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for each technique.

HPLC-MS/MS Method for Bisphenol A in Water

This method is adapted for the analysis of BPA in aqueous samples, such as drinking water.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Pre-activate a C18 SPE cartridge with 6 mL of methanol, followed by equilibration with 6 mL of ultra-pure water.[19]

    • Pass a 2000 mL water sample through the cartridge at a flow rate of 1-2 mL/min.[19]

    • Dry the cartridge under vacuum for 2 minutes.[19]

    • Elute the retained BPA with 9 mL of methanol.[19]

    • Evaporate the eluate to dryness at 25°C under a gentle stream of nitrogen.[19]

    • Reconstitute the residue in 1 mL of methanol for LC-MS analysis.[19]

  • Instrumentation and Analysis

    • Chromatographic System : HPLC system with a C18 column (e.g., 4.6 × 150 mm, 5 µm).[19][20]

    • Mobile Phase : Isocratic elution with a mixture of methanol and water (e.g., 95:5, v/v) at a flow rate of 1.0 mL/min.[19]

    • Mass Spectrometer : A tandem mass spectrometer operating in negative ionization mode with multiple reaction monitoring (MRM).[10]

    • Monitored Transition : For BPA, the molecular ion m/z 227 is often used for quantification.[19]

    • Quantification : A standard curve is generated by preparing a series of BPA standard solutions (e.g., 5 to 100 ng/mL) and analyzing them under the same conditions as the samples.[20][21]

GC-MS Method for Bisphenol A in Canned Foods

This protocol outlines the analysis of BPA that has migrated into food matrices, which requires extraction and derivatization.

  • Sample Preparation and Derivatization

    • Extract BPA from the food sample using a solvent like acetone.[11] Homogenize the sample with the solvent.

    • Concentrate the extract in vacuo to obtain an aqueous solution.[11]

    • Perform a liquid-liquid extraction. Wash with hexane (after alkalization) and then extract the BPA into a 50% diethyl ether-hexane mixture (after acidification).[11]

    • Clean up the extract using a PSA or C18 cartridge column.[11]

    • Evaporate the cleaned extract to dryness.

    • Derivatization : Add a derivatizing agent such as acetic anhydride or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to convert BPA into a volatile ester or silyl ether derivative.[13][22] For example, use acetic anhydride with sodium acetate as a catalyst and heat at 110°C for 30 minutes.[22]

  • Instrumentation and Analysis

    • Gas Chromatograph : A GC system equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection : Inject the derivatized sample into the GC inlet in splitless mode at a high temperature (e.g., 280°C) to ensure volatilization.[7]

    • Oven Program : A temperature gradient is used to separate the components, e.g., starting at 70°C and ramping up to 300°C.

    • Mass Spectrometer : A mass spectrometer operating in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target derivatized BPA ions.[7][11]

    • Quantification : Compare the peak area of the derivatized BPA in the sample to a calibration curve prepared from derivatized standards.

ELISA Method for Bisphenol A in Water

This protocol describes a competitive ELISA for screening BPA in water samples.

  • Assay Procedure

    • Coat a 96-well microplate with a BPA-antigen conjugate.

    • Add standards or water samples to the wells, followed by the addition of a specific anti-BPA antibody. The free BPA in the sample will compete with the coated BPA-antigen for binding to the antibody.

    • Incubate the plate to allow binding to occur.

    • Wash the plate to remove unbound antibodies and sample components.

    • Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). This secondary antibody binds to the primary antibody captured on the plate.

    • Wash the plate again to remove the unbound secondary antibody.

    • Add a substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Data Acquisition : Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.[8] The color intensity is inversely proportional to the BPA concentration in the sample.

    • Quantification : Calculate the BPA concentration by comparing the absorbance of the samples to a standard curve generated with known BPA concentrations. The 50% inhibition concentration (IC50) is a key parameter of the curve.[14][16]

Experimental Workflow for Chromatographic Analysis

The following diagram illustrates a typical workflow for the detection of bisphenols using chromatographic techniques like HPLC and GC-MS.

Bisphenol_Detection_Workflow General Workflow for Chromatographic Bisphenol Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (Water, Food, Biological Fluid) Extraction 2. Extraction (SPE or LLE) Sample->Extraction Cleanup 3. Extract Cleanup Extraction->Cleanup Derivatization 4. Derivatization (Required for GC-MS) Cleanup->Derivatization Separation 5. Chromatographic Separation (HPLC or GC) Cleanup->Separation  For HPLC Derivatization->Separation  For GC-MS Detection 6. Detection (MS, MS/MS, FLD) Separation->Detection DataAnalysis 7. Data Analysis (Quantification) Detection->DataAnalysis

Caption: General workflow for chromatographic bisphenol analysis.

Conclusion

Choosing the right analytical technique for bisphenol detection requires a careful balance of sensitivity, selectivity, cost, and sample throughput.

  • HPLC-MS/MS stands out as a highly sensitive and specific method that is ideal for complex matrices and does not require derivatization. It is often considered the gold standard for confirmatory analysis.

  • GC-MS offers comparable sensitivity and high resolution but necessitates a derivatization step, which adds time and potential for variability to the sample preparation process.[5][6]

  • ELISA provides a rapid and cost-effective solution for high-throughput screening of a large number of samples, particularly for aqueous matrices.[5] However, its results may require confirmation by a more specific chromatographic method due to potential cross-reactivity.[5]

For researchers in drug development and environmental monitoring, a tiered approach is often most effective: using ELISA for initial screening followed by HPLC-MS/MS or GC-MS for confirmation and precise quantification of positive samples. This strategy optimizes both efficiency and accuracy in the critical task of monitoring bisphenol exposure.

References

Safety Operating Guide

Proper Disposal of 4,4'-(1,3-Dimethylbutylidene)diphenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4,4'-(1,3-Dimethylbutylidene)diphenol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, with potential risks to fertility and aquatic ecosystems.[1] Adherence to the following procedures will facilitate compliant and safe waste management in a research and development setting.

Hazard Profile and Regulatory Information

This compound presents several hazards that must be considered during handling and disposal. The following table summarizes its classification and relevant precautionary statements.

Hazard ClassificationGHS CodePrecautionary Statement
Reproductive Toxicity, Category 1BH360FMay damage fertility.[1]
Serious Eye Irritation, Category 2H319Causes serious eye irritation.
Acute Aquatic Hazard, Category 1H400Very toxic to aquatic life.[1]
Chronic Aquatic Hazard, Category 1H410Very toxic to aquatic life with long lasting effects.[1][2]
Disposal P501 Dispose of contents/container to an approved waste disposal plant. [2]
Environmental Protection P273 Avoid release to the environment. [2]

Experimental Workflow for Disposal

The following diagram outlines the procedural workflow for the proper disposal of this compound from the laboratory setting to its final disposition.

G cluster_lab In-Lab Procedures cluster_facility Facility-Level Procedures cluster_disposal Final Disposition A 1. Waste Identification & Segregation Identify waste containing this compound. Segregate from other waste streams. B 2. Container Selection & Labeling Use a designated, sealed, and clearly labeled waste container. Label must include chemical name and hazard pictograms. A->B C 3. PPE & Safe Handling Wear appropriate PPE (gloves, eye protection). Avoid generating dust. Handle in a well-ventilated area. B->C D 4. Temporary Storage Store sealed container in a designated, secure waste accumulation area. Away from incompatible materials. C->D E 5. Schedule Waste Pickup Contact Environmental Health & Safety (EHS) or licensed waste contractor. D->E Hand-off to EHS F 6. Documentation Complete all necessary waste disposal forms and manifests. E->F G 7. Off-Site Transport & Disposal Waste is transported by a licensed contractor to an approved disposal facility. F->G Contractor Pickup

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol

This protocol provides a step-by-step guide for researchers and laboratory personnel for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Conduct all waste handling and consolidation activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust particles.

2. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, contaminated filter paper), and contaminated PPE in a designated, robust, and sealable waste container.

  • Liquid Waste: If dissolved in a solvent, collect in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Aqueous Solutions: Due to its high toxicity to aquatic life, do not dispose of any solutions containing this chemical down the drain. Collect all aqueous waste in a designated hazardous waste container.

3. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Reproductive Hazard," "Eye Irritant," "Environmental Hazard")

    • The appropriate hazard pictograms (e.g., health hazard, exclamation mark, environment)

    • An approximate concentration and volume of the chemical in the container.

4. Storage:

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[3]

5. Final Disposal:

  • Disposal must be carried out through your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not attempt to treat or dispose of the chemical waste yourself.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • In the event of a spill, collect the spillage and dispose of it as hazardous waste.[2]

6. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water. If contact lenses are worn, remove them if it is easy to do so. Seek medical attention if irritation persists.

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area well with water. Seek medical advice.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention.

  • Ingestion: Rinse mouth and seek medical advice.

By following these procedures, you will ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 4,4'-(1,3-Dimethylbutylidene)diphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4,4'-(1,3-Dimethylbutylidene)diphenol (CAS No. 6807-17-6), a compound used in laboratory and research settings. Adherence to these procedures is essential to ensure the safety of all personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health and environmental hazards. It is crucial to use appropriate personal protective equipment (PPE) to mitigate risks associated with its handling.

Summary of Hazards:

Hazard ClassificationHazard Statement
Eye Irritation (Category 2)H319: Causes serious eye irritation.
Reproductive Toxicity (Category 1B)H360F: May damage fertility.
Acute Aquatic Hazard (Category 1)H400: Very toxic to aquatic life.
Chronic Aquatic Hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects.

Recommended Personal Protective Equipment:

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.
Respiratory Protection In case of insufficient ventilation, wear a suitable respiratory mask.
Hand Protection Chemical-resistant gloves are mandatory.

Operational Plan for Handling

A systematic approach to handling this chemical is vital to prevent exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Obtain and read the Safety Data Sheet (SDS).

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Dispensing: Avoid generating dust. Use a spatula to handle the solid material.

  • Spill Management: In case of a spill, collect the spillage to prevent it from entering drains.

  • Hygiene: Wash hands thoroughly after handling.

Disposal Plan

Proper disposal is critical to prevent environmental contamination, given the substance's high toxicity to aquatic life.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste material, including contaminated PPE, in a designated, labeled, and sealed container.

  • Waste Disposal: Dispose of the contents and container at an approved waste disposal plant. Do not release into the environment.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Dispense Chemical C->D E Perform Experiment D->E F Collect Waste E->F G Dispose via Approved Vendor F->G H Decontaminate Surfaces G->H I Doff PPE H->I

Caption: Workflow for Safe Handling and Disposal of this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.